DABCYL-SEVNLDAEF-EDANS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C71H91N15O21S |
|---|---|
Molecular Weight |
1522.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C71H91N15O21S/c1-38(2)33-51(78-69(102)53(35-57(72)88)81-71(104)61(39(3)4)83-66(99)50(28-30-59(91)92)77-70(103)55(37-87)82-63(96)42-19-21-43(22-20-42)84-85-44-23-25-45(26-24-44)86(6)7)68(101)80-54(36-60(93)94)67(100)75-40(5)62(95)76-49(27-29-58(89)90)65(98)79-52(34-41-13-9-8-10-14-41)64(97)74-32-31-73-48-17-11-16-47-46(48)15-12-18-56(47)108(105,106)107/h8-26,38-40,49-55,61,73,87H,27-37H2,1-7H3,(H2,72,88)(H,74,97)(H,75,100)(H,76,95)(H,77,103)(H,78,102)(H,79,98)(H,80,101)(H,81,104)(H,82,96)(H,83,99)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t40-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChI Key |
AXNSCZGVEWQDGP-APSBGWRTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
sequence |
SEVNLDAEF |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to DABCYL-SEVNLDAEF-EDANS: A FRET-Based Substrate for BACE1 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate DABCYL-SEVNLDAEF-EDANS, its mechanism of action, and its application in the study of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). This document is intended for researchers and professionals in the fields of neurobiology, enzymology, and drug discovery who are focused on Alzheimer's disease and other neurological disorders.
Core Concepts: The FRET Principle and BACE1
This compound is a specialized tool for measuring the enzymatic activity of BACE1, a key protease implicated in the pathogenesis of Alzheimer's disease. The molecule is a FRET (Fluorescence Resonance Energy Transfer) substrate, which consists of three key components:
-
DABCYL (4-(4'-dimethylaminophenylazo)benzoic acid): A non-fluorescent quencher molecule.
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): A fluorescent donor molecule.
-
SEVNLDAEF: A specific peptide sequence recognized and cleaved by the enzyme BACE1.
In its intact state, the close proximity of DABCYL and EDANS allows for FRET to occur. The energy from the excited EDANS fluorophore is transferred to the DABCYL quencher, resulting in minimal fluorescence emission. When BACE1 is present and active, it cleaves the peptide linker, separating the DABCYL and EDANS moieties. This separation disrupts FRET, leading to a significant increase in the fluorescence of EDANS, which can be quantitatively measured.
Mechanism of the this compound FRET substrate for BACE1 activity.
Quantitative Data
Table 1: Spectroscopic Properties of the DABCYL-EDANS FRET Pair
| Parameter | DABCYL (Quencher) | EDANS (Fluorophore) |
| Maximum Absorption (λabs) | ~453 nm | ~336-340 nm |
| Maximum Emission (λem) | Non-fluorescent | ~490-510 nm |
Table 2: Recommended Conditions for BACE1 Activity Assay
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 335-345 nm | Optimal for EDANS excitation. |
| Emission Wavelength | 485-510 nm | Detection of EDANS fluorescence upon substrate cleavage. |
| Assay Buffer | 50 mM Sodium Acetate | Provides the optimal pH for BACE1 activity. |
| pH | 4.5 | BACE1 is an aspartyl protease with an acidic pH optimum. |
| Substrate Concentration | 2-10 µM | Starting concentration, may require optimization. |
| Enzyme Concentration | 0.1-0.5 U/mL | Dependent on the specific activity of the BACE1 preparation. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic assays. |
| Incubation Time | 30-60 minutes | For endpoint assays; continuous monitoring for kinetic assays. |
Experimental Protocols
This section provides a detailed methodology for a standard BACE1 activity assay using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compounds.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C or -80°C, protected from light.
-
BACE1 Enzyme Solution: Reconstitute or dilute the BACE1 enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice at all times.
-
Test Compounds (for inhibitor screening): Dissolve test compounds in DMSO to create a stock solution. Further dilute in assay buffer to the desired final concentrations.
Assay Procedure (96-well plate format)
-
Prepare the reaction plate:
-
Blank wells: Add 50 µL of assay buffer.
-
Negative control wells (no enzyme): Add 48 µL of assay buffer and 2 µL of the substrate working solution.
-
Positive control wells (no inhibitor): Add 48 µL of BACE1 enzyme solution and 2 µL of the substrate working solution.
-
Test wells: Add 46 µL of BACE1 enzyme solution, 2 µL of the test compound solution, and 2 µL of the substrate working solution.
-
-
Initiate the reaction: The reaction is typically initiated by the addition of the substrate.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~490 nm.
Workflow for a BACE1 activity/inhibitor screening assay.
Signaling Pathway Context
BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of the Amyloid Precursor Protein (APP) by BACE1 is the first and rate-limiting step in this pathway.
The amyloidogenic pathway involving BACE1.
By providing a reliable method to measure BACE1 activity, this compound serves as an invaluable tool for the discovery and characterization of BACE1 inhibitors, which are a major focus of therapeutic strategies for Alzheimer's disease.
Conclusion
This compound is a highly specific and sensitive FRET substrate for the measurement of BACE1 activity. Its use in well-established assay formats allows for high-throughput screening of potential inhibitors and detailed kinetic studies of the enzyme. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers working to develop novel therapeutics for Alzheimer's disease.
An In-depth Technical Guide to the Principle of Action of DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, detailing its principle of action, experimental applications, and the relevant biological pathways in which its primary target enzyme is involved.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of the this compound peptide is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a donor fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher molecule, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS fluorophore to the DABCYL quencher. This energy transfer effectively quenches the fluorescence emission of EDANS.
The peptide sequence, SEVNLDAEF, is a specific recognition and cleavage site for the enzyme β-secretase (BACE1). Upon enzymatic cleavage of the peptide bond within this sequence, the EDANS and DABCYL moieties are separated. This separation disrupts the FRET process, preventing the quenching of the EDANS fluorescence. Consequently, an increase in fluorescence intensity is observed, which is directly proportional to the enzymatic activity of BACE1. This allows for the continuous and sensitive monitoring of enzyme kinetics.
The spectral properties of the EDANS-DABCYL pair are crucial for this process. The emission spectrum of EDANS significantly overlaps with the absorption spectrum of DABCYL, a prerequisite for efficient FRET.
Quantitative Data
| Parameter | Value | Reference(s) |
| EDANS Excitation Wavelength | ~340 nm | [1] |
| EDANS Emission Wavelength | ~490 nm | [1] |
| DABCYL Max. Absorption Wavelength | ~472 nm | [2] |
| Typical Substrate Concentration | 250 nM | [3] |
| Typical Enzyme (BACE1) Concentration | 10 milliunits | [3] |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | [3] |
Experimental Protocols
The following is a generalized protocol for a BACE1 activity assay using the this compound substrate, compiled from various sources. It is recommended to optimize concentrations and incubation times for specific experimental setups.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve the this compound peptide in DMSO to a stock concentration (e.g., 1-10 mM). Store in aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 250 nM). Prepare this solution fresh for each experiment.
-
Enzyme Solution: Dilute recombinant BACE1 in Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
Inhibitor/Test Compound Solution (if applicable): Dissolve test compounds in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Add the components to the wells of a black 96-well plate in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control
-
Working Substrate Solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the BACE1 enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic assay) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.
3. Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP), a type I transmembrane protein. This cleavage event is the rate-limiting step in the production of the amyloid-beta (Aβ) peptide.
The process begins with BACE1 cleaving APP at the β-site, releasing a large soluble ectodomain (sAPPβ) and leaving a C-terminal fragment (C99) embedded in the membrane. The C99 fragment is then cleaved by a multi-protein complex called γ-secretase. This second cleavage releases the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. The Aβ peptides, particularly the Aβ42 isoform, have a high propensity to aggregate, forming the characteristic amyloid plaques found in the brains of Alzheimer's patients. These plaques are a hallmark of the disease and are thought to contribute to neuronal dysfunction and cell death.
References
An In-depth Technical Guide to the FRET-Based Protease Assay: The DABCYL-SEVNLDAEF-EDANS Substrate and its BACE1-Mediated Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) mechanism as applied to the specific protease substrate, DABCYL-SEVNLDAEF-EDANS. This peptide is a valuable tool for studying the activity of Beta-site APP cleaving enzyme 1 (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease.
Core Principles of Fluorescence Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (or quencher)[1][2]. When the donor and acceptor are in close proximity (typically 10-100 Å), the energy from the excited donor can be transferred to the acceptor without the emission of a photon[3][4]. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "molecular ruler" for measuring molecular distances and interactions[2][3].
Several conditions must be met for FRET to occur:
-
The donor and acceptor molecules must be in close proximity.
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.
-
The transition dipoles of the donor and acceptor must be favorably oriented.
In the context of protease assays, a peptide substrate is synthesized with a FRET donor and acceptor pair attached at opposite ends. In the intact peptide, the donor and acceptor are close enough for efficient FRET to occur, resulting in quenching of the donor's fluorescence. When a protease cleaves the peptide substrate, the donor and acceptor are separated, leading to a disruption of FRET and a subsequent increase in the donor's fluorescence emission. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
The DABCYL-EDANS FRET Pair
The combination of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor (quencher) is a widely used and effective FRET pair for protease assays.
-
EDANS (Donor): EDANS is a fluorescent molecule with an excitation maximum typically around 336-340 nm and an emission maximum around 490-505 nm[5][6][7].
-
DABCYL (Quencher): DABCYL is a non-fluorescent chromophore that functions as a "dark quencher." Its absorption spectrum significantly overlaps with the emission spectrum of EDANS, with a maximum absorption around 472 nm[5][6]. This excellent spectral overlap is a key factor in its high quenching efficiency.
The quenching mechanism of DABCYL is primarily through FRET, where it absorbs the energy from the excited EDANS molecule and dissipates it as heat, rather than emitting light. This results in a very low background fluorescence, leading to a high signal-to-noise ratio upon substrate cleavage.
Quantitative Data for the DABCYL-EDANS Pair
| Parameter | Value | Reference(s) |
| EDANS Excitation Max (λex) | ~336-340 nm | [5][6][7] |
| EDANS Emission Max (λem) | ~490-505 nm | [5][6][7] |
| DABCYL Absorption Max (λabs) | ~472 nm | [5][6] |
| Förster Radius (R0) | ~33 Å (3.3 nm) | --- |
The Förster radius (R0) is the distance at which the FRET efficiency is 50%. The relatively short R0 of the DABCYL-EDANS pair makes it highly sensitive to the small changes in distance that occur upon peptide cleavage.
The this compound Substrate and its Target Protease: BACE1
The peptide sequence SEVNLDAEF is a substrate for Beta-site APP cleaving enzyme 1 (BACE1) . BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, which is central to the development of Alzheimer's disease[8][9]. BACE1 cleaves the amyloid precursor protein (APP) at the β-site, the first step in the generation of the amyloid-β (Aβ) peptides that form the characteristic plaques found in the brains of Alzheimer's patients[9][10].
The cleavage of the SEVNLDAEF sequence by BACE1 is expected to occur at the peptide bond following the aspartic acid (D) residue. In the this compound substrate, DABCYL is typically attached to the N-terminus and EDANS to the C-terminus (or vice versa, often via lysine or glutamic acid side chains).
Signaling Pathway: BACE1 Cleavage of the FRET Substrate
References
- 1. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Identification of beta-secretase (BACE1) substrates using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SEVNLDAEF Peptide Sequence: A Technical Guide to its In-Silico Characterization and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel peptide sequence SEVNLDAEF. As this sequence is not found in publicly available protein databases, this document outlines its theoretical physicochemical properties derived from in-silico analysis. Furthermore, it presents a detailed, hypothetical experimental workflow for the synthesis, purification, and comprehensive biological characterization of this peptide. This guide also explores potential signaling pathways that SEVNLDAEF might modulate, based on its predicted properties. The methodologies and theoretical frameworks presented herein are intended to serve as a foundational resource for researchers interested in investigating the potential biological significance and therapeutic applications of this and other novel peptide sequences.
In-Silico Analysis of the SEVNLDAEF Peptide
An initial in-silico analysis of the SEVNLDAEF peptide sequence was conducted to predict its fundamental physicochemical properties. These properties are crucial for guiding its synthesis, purification, and the design of relevant biological assays. The results of this analysis are summarized in the table below.
| Property | Value | Method/Tool |
| Molecular Weight | 1018.1 g/mol | Peptide Property Calculator |
| Isoelectric Point (pI) | 4.09 | Peptide Property Calculator |
| Net Charge at pH 7.0 | -2 | Peptide Property Calculator |
| Grand Average of Hydropathicity (GRAVY) | -0.156 | Peptide Property Calculator |
| Amino Acid Composition | Ser(1), Glu(2), Val(1), Asn(1), Leu(1), Asp(1), Ala(1), Phe(1) | Sequence Analysis |
| Classification | Hydrophilic | Based on GRAVY score |
The low GRAVY score indicates that SEVNLDAEF is a hydrophilic peptide, suggesting it is likely to be soluble in aqueous solutions. Its acidic isoelectric point and negative net charge at neutral pH are due to the presence of two glutamic acid residues and one aspartic acid residue. These characteristics suggest potential interactions with positively charged molecules or cell surface receptors.
Hypothetical Experimental Workflow for SEVNLDAEF Characterization
The following diagram outlines a comprehensive workflow for the experimental characterization of the novel peptide SEVNLDAEF, from its initial synthesis to its functional evaluation.
A Technical Guide to the BACE1 FRET Substrate DABCYL-SEVNLDAEF-EDANS for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proteolytic processing of the Amyloid Precursor Protein (APP) by the β-site APP-cleaving enzyme 1 (BACE1) is a critical, rate-limiting step in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease (AD). Inhibition of BACE1 is a key therapeutic strategy in AD drug development. The fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, is a specialized tool designed to quantify BACE1 activity. This substrate is based on the "Swedish" mutation of APP, which enhances its cleavage by BACE1.[1] This technical guide provides an in-depth overview of this substrate, its mechanism of action, detailed experimental protocols for its use in inhibitor screening, and relevant quantitative data for Alzheimer's research.
Introduction: The Role of BACE1 in Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-β peptides in the brain.[1] These Aβ peptides are generated through the sequential cleavage of the type I transmembrane protein, APP.[2] Two primary pathways exist for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.
-
Amyloidogenic Pathway: BACE1 cleaves APP at the N-terminus of the Aβ sequence, generating a secreted N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.
Given that BACE1 initiates the amyloidogenic cascade, it is a prime therapeutic target for reducing Aβ production.[2] The development of sensitive and reliable assays to screen for BACE1 inhibitors is therefore crucial for AD drug discovery.
Principle of the FRET-Based BACE1 Assay
The this compound peptide is a tool for measuring BACE1 activity using Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule (the acceptor) when they are in close proximity (typically 10-100 Å).
In this specific substrate:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor .
-
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as a non-fluorescent quencher (acceptor).
The emission spectrum of EDANS significantly overlaps with the absorption spectrum of DABCYL, making them an efficient FRET pair. In the intact peptide, the proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. When BACE1 recognizes and cleaves the peptide sequence, the EDANS and DABCYL moieties are separated. This separation disrupts the FRET process, leading to a quantifiable increase in the fluorescence of EDANS. The rate of this fluorescence increase is directly proportional to the enzymatic activity of BACE1.
Quantitative Data and Reagent Properties
Precise quantitative data is essential for accurate and reproducible experiments. The following tables summarize key parameters for the this compound substrate and related assay components.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference |
|---|---|---|
| Peptide Sequence | DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS | - |
| EDANS Excitation (λex) | ~340 nm | [3] |
| EDANS Emission (λem) | ~471-510 nm | [3][4] |
| DABCYL Absorption (λmax) | ~453 nm | [3] |
| Förster Radius (Ro) for EDANS/DABCYL | 3.3 nm |[3] |
Table 2: BACE1 Kinetic Parameters for FRET Substrates
| Substrate | Km | Vmax | Notes | Reference |
|---|---|---|---|---|
| Similar BACE1 Peptide Substrate | 11.0 µM | 12.0 x 104 µM/min | Data for a comparable near-infrared FRET probe. | [5] |
| H-RE(EDANS)EVNLDAEFK(Dabcyl)R-OH | 9 µM | Not specified | A commonly used substrate in commercial kits. |[4] |
Experimental Protocols
The following protocols are generalized from commercially available kits and published literature for screening BACE1 inhibitors in a 96-well or 384-well plate format.
Reagent Preparation
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5. Store at 4°C.[1]
-
BACE1 Enzyme Stock: Recombinant human BACE1. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]
-
BACE1 Working Solution: Just prior to use, thaw BACE1 enzyme on ice and dilute to the desired working concentration (e.g., ~7.5-10 ng/µl or a 3X solution of 1 Unit/mL) with cold BACE1 Assay Buffer.[5][6] Keep on ice.
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a concentrated stock (e.g., 1 mg/mL or a 75 µM stock).[7] Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution with BACE1 Assay Buffer to the desired 3X final concentration (e.g., 750 nM).[5] Protect from light.
-
Test Compound (Inhibitor) Solution: Dissolve test compounds in DMSO. Prepare a series of 3X dilutions in BACE1 Assay Buffer. The final DMSO concentration in the assay should not exceed 1-10%.[5][6]
-
Stop Solution: 2.5 M Sodium Acetate.[1] This is used for endpoint assays to halt the enzymatic reaction.
Kinetic Assay Protocol (384-well format)
This protocol is for monitoring the reaction in real-time. The total reaction volume is 30 µL.
-
Prepare Controls and Test Wells:
-
Blank (No Enzyme): 10 µL Assay Buffer + 10 µL 3X Substrate Solution.
-
Positive Control (No Inhibitor): 10 µL Assay Buffer + 10 µL 3X Substrate Solution.
-
Test Compound: 10 µL 3X Test Compound Solution + 10 µL 3X Substrate Solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of 3X BACE1 Enzyme Working Solution to the Positive Control and Test Compound wells. Add 10 µL of Assay Buffer to the Blank wells.
-
Read Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C (or room temperature).[8] Read fluorescence intensity (Excitation: ~340 nm, Emission: ~490-510 nm) every 1-5 minutes for 30-90 minutes.[1][6]
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence of the Blank wells from all other wells.
-
Determine Initial Velocity (Vo): Plot fluorescence units (RFU) versus time (minutes) for each well. The initial linear portion of this curve represents the initial velocity of the reaction. Calculate the slope (RFU/min) of this linear region.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_o_inhibitor / V_o_control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces BACE1 activity by 50%).
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedure is crucial for understanding the assay's application.
Synthesis of DABCYL/EDANS Labeled Peptides
For researchers wishing to synthesize custom substrates, modern solid-phase peptide synthesis (SPPS) offers efficient methods. Incorporating DABCYL and EDANS can be achieved using pre-derivatized amino acid building blocks.[3]
-
Fmoc-Glu(EDANS)-OH: This reagent allows for the incorporation of EDANS at a specific glutamic acid residue within the peptide sequence.
-
Fmoc-Lys(DABCYL)-OH: This reagent is used to place the DABCYL quencher on the side chain of a lysine residue.
Alternatively, DABCYL can be coupled to the N-terminal amino group after the full peptide sequence has been assembled on the resin.[9] Synthesis can be challenging, and interactions between the EDANS sulfo-group and free amino groups on the growing peptide chain can sometimes reduce yield.
Conclusion
The this compound FRET peptide is a robust and highly sensitive tool for the study of BACE1 kinetics and for the high-throughput screening of potential BACE1 inhibitors. A thorough understanding of the assay principles, careful execution of the experimental protocol, and accurate data analysis are paramount for obtaining reliable and reproducible results. This substrate, and the assay methodology it enables, remains a cornerstone in the preclinical development of novel therapeutics aimed at mitigating the progression of Alzheimer's disease.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Kinetic studies on beta-site amyloid precursor protein-cleaving enzyme (BACE). Confirmation of an iso mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinetic analysis of the cleavage of human protease-activated receptor-1 / 2 / 3 and 4 using quenched-fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to FRET Substrates for Protease Assays: From Principles to Practical Applications
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Application of Förster Resonance Energy Transfer (FRET) Substrates in Protease Activity Assays.
This in-depth technical guide provides a thorough exploration of Förster Resonance Energy Transfer (FRET) substrates for the kinetic analysis of protease activity. It is designed to serve as a core resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the underlying principles, practical applications, and experimental design of FRET-based protease assays.
Introduction: The Critical Role of Proteases and the Need for Robust Assays
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. They play pivotal roles in a vast array of physiological processes, including protein turnover, signal transduction, apoptosis, and immune responses. Dysregulation of protease activity is a hallmark of numerous pathological conditions such as cancer, neurodegenerative disorders, and infectious diseases. Consequently, proteases have emerged as a significant class of therapeutic targets.
The development of potent and specific protease inhibitors requires robust and sensitive assays to accurately determine enzyme kinetics and inhibitor efficacy. FRET-based assays have become a cornerstone in protease research and drug discovery due to their high sensitivity, continuous and real-time monitoring capabilities, and amenability to high-throughput screening formats.
The Principle of FRET-Based Protease Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of a protease assay, a FRET substrate consists of a short peptide sequence, specifically recognized and cleaved by the target protease, flanked by a donor fluorophore and an acceptor molecule (quencher).
In the intact substrate, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the quenching of the donor's fluorescence emission. Upon proteolytic cleavage of the peptide linker by the target protease, the donor and acceptor are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity or a change in the ratio of donor to acceptor emission. This change in fluorescence is directly proportional to the rate of substrate cleavage and thus, the protease activity.
Design and Selection of FRET Substrates
The successful implementation of a FRET-based protease assay hinges on the careful design and selection of the substrate. Key considerations include:
-
Peptide Sequence: The amino acid sequence of the peptide linker must be a specific recognition and cleavage site for the target protease to ensure assay specificity.
-
Fluorophore-Quencher Pair: The selection of the donor-acceptor pair is critical. The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor for efficient FRET. The pair should also exhibit high quantum yield for the donor and a high extinction coefficient for the acceptor.
-
Solubility and Stability: The FRET substrate must be soluble and stable in the assay buffer to ensure accurate and reproducible results.
Table 1: Common Fluorophore-Quencher Pairs for FRET Protease Assays
| Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | Key Features |
| EDANS | DABCYL | ~340 | ~490 | Classic FRET pair, widely used. |
| Fluorescein (FITC) | DABCYL | ~495 | ~525 | Bright donor, susceptible to photobleaching. |
| Mca | Dnp | ~325 | ~393 | Commonly used for MMP substrates. |
| Abz | Tyr(NO2) | ~320 | ~420 | Suitable for UV-range excitation. |
| CFP | YFP | ~433 | ~527 | Genetically encodable pair for in-cell assays.[1] |
| Carboxyfluorescein | Cy5 | ~492 | ~670 | Visible range excitation, good for high-sensitivity assays.[2] |
Experimental Workflow and Protocol
A generalized workflow for a FRET-based protease assay provides a robust framework for experimental execution.
Detailed Experimental Protocol (General)
This protocol provides a general framework that can be adapted for specific proteases.
-
Reagent Preparation:
-
Prepare an appropriate assay buffer with optimal pH and ionic strength for the target protease.
-
Prepare a concentrated stock solution of the purified protease in a suitable buffer.
-
Prepare a stock solution of the FRET substrate in an organic solvent like DMSO.
-
-
Assay Setup:
-
In a microplate (e.g., 96- or 384-well, typically black to minimize background fluorescence), add the assay buffer to all wells.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
Positive control (if available): A known activator of the protease.
-
Inhibitor control (for inhibition assays): A known inhibitor of the protease.
-
-
-
Enzyme and Inhibitor Addition:
-
Add the protease to the designated wells to a final concentration within the linear range of the assay.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells. The final substrate concentration should ideally be around the Michaelis constant (Km) for kinetic studies.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Monitor the increase in fluorescence intensity over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
For inhibitor studies, determine the IC50 value from a dose-response curve and calculate the inhibition constant (Ki).
-
Quantitative Data: Kinetic Parameters of Proteases with FRET Substrates
The following tables summarize the kinetic parameters (Km and kcat) for several important classes of proteases determined using FRET-based assays.
Table 2: Kinetic Parameters for Matrix Metalloproteinases (MMPs)
| Protease | FRET Substrate Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Dnp/Trp | 20 | 0.04 | 2,000 |
| MMP-1 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 9.4 | 1.8 | 190,000 |
| MMP-2 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 4.2 | 1.1 | 260,000 |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 4.0 | 0.8 | 200,000 |
Table 3: Kinetic Parameters for Caspases
| Protease | FRET Substrate Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | - | 10.1 | 1.8 | 178,000 |
| Caspase-3 | CFP-DEVD-YFP | CFP/YFP | - | - | - |
| Caspase-7 | Ac-DEVD-AMC | - | 16.3 | 0.5 | 31,000 |
| Caspase-8 | Ac-IETD-AFC | - | 1.2 | 0.04 | 33,000 |
Table 4: Kinetic Parameters for BACE1 and HIV-1 Protease
| Protease | FRET Substrate Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| BACE1 | Rh-EVNLDAEFK-Quencher | Rhodamine/Quencher | 0.28 | 0.04 | 143,000 |
| HIV-1 Protease | RE(EDANS)S-Q-N-Y-P-I-V-Q-K(DABCYL)R | EDANS/DABCYL | 63 | 19 | 300,000 |
Application in Signaling Pathway Analysis: The Apoptotic Pathway
FRET-based assays are powerful tools for dissecting complex signaling pathways. A prime example is the study of apoptosis, or programmed cell death, where a cascade of proteases known as caspases are sequentially activated. Caspase-3 is a key executioner caspase in this pathway.
FRET substrates containing the caspase-3 recognition sequence (e.g., DEVD) can be introduced into cells or used in cell lysates to monitor the activation of caspase-3 in real-time. This allows researchers to study the kinetics of apoptosis induction by various stimuli and to screen for compounds that modulate this pathway.
Conclusion
FRET-based protease assays represent a powerful and versatile technology for studying enzyme function and for the discovery of novel therapeutics. The high sensitivity, continuous nature, and adaptability to high-throughput formats make them an indispensable tool in modern biological and pharmaceutical research. This guide provides a foundational understanding and practical framework for the successful implementation of FRET substrates in protease assays, from fundamental principles to data interpretation and application in complex biological systems.
References
A Technical Guide to DABCYL-SEVNLDAEF-EDANS: A FRET Peptide Substrate for BACE1 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent peptide substrate DABCYL-SEVNLDAEF-EDANS, its primary application in the study of Beta-secretase 1 (BACE1), and its relevance in Alzheimer's disease research. This document includes supplier and pricing information, detailed experimental protocols for its use in Fluorescence Resonance Energy Transfer (FRET) assays, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
This compound is a highly specific, internally quenched fluorescent substrate designed for the sensitive detection of BACE1 activity. BACE1 is a key aspartyl protease involved in the amyloidogenic processing of the amyloid precursor protein (APP), a pathological hallmark of Alzheimer's disease. This peptide sequence, SEVNLDAEF, is derived from the "Swedish" mutation of APP, which exhibits enhanced cleavage by BACE1.
The peptide is flanked by two chromophores: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a non-fluorescent quencher. In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence through FRET. Upon enzymatic cleavage of the peptide bond within the SEVNLDAEF sequence by BACE1, the donor and quencher are separated, leading to a measurable increase in fluorescence intensity. This principle forms the basis of a continuous and sensitive assay for BACE1 activity, which is crucial for the screening of potential BACE1 inhibitors in drug discovery programs.
Supplier and Pricing Information
The availability and pricing of this compound can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to inquire about bulk ordering discounts.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| CPC Scientific | DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS (acetate salt) | AMYD101A | 0.5 mg | $116.85[1] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify the current price with the supplier.
Biochemical Properties
| Property | Value |
| Full Sequence | DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS |
| Molecular Formula | C₇₁H₉₁N₁₅O₂₁S |
| Molecular Weight | 1522.7 g/mol |
| Excitation Wavelength | ~340 nm |
| Emission Wavelength | ~490-500 nm |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
In Vitro BACE1 Activity Assay using this compound
This protocol outlines a general procedure for measuring BACE1 activity in a 96-well plate format. Optimization of concentrations and incubation times may be necessary depending on the specific experimental conditions and reagents used.
Materials:
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Stop Solution (optional, for endpoint assays)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490-500 nm
-
Test compounds (inhibitors or activators) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO. Further dilute the stock solution in BACE1 Assay Buffer to the desired final concentration (typically in the low micromolar range). Protect the substrate solution from light.
-
Dilute the recombinant BACE1 enzyme in cold BACE1 Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare serial dilutions of test compounds in BACE1 Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Positive Control (no inhibitor): Assay Buffer, substrate, and BACE1 enzyme.
-
Test Wells: Test compound dilution, substrate, and BACE1 enzyme.
-
-
The final reaction volume is typically 50-100 µL.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BACE1 enzyme to the wells containing the substrate and test compounds.
-
Kinetic Assay: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time curve.
-
Endpoint Assay: Incubate the reaction mixture at the optimal temperature for BACE1 activity (typically 37°C) for a fixed period. Stop the reaction by adding a stop solution if necessary. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
For kinetic assays, calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value for potent inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main processing pathways for the amyloid precursor protein: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1, which is central to Alzheimer's disease pathology.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
BACE1 FRET Assay Experimental Workflow
This diagram outlines the key steps involved in performing a FRET-based assay to measure BACE1 activity and screen for potential inhibitors using the this compound substrate.
Caption: BACE1 FRET Assay Experimental Workflow.
References
Technical Guide: DABCYL-SEVNLDAEF-EDANS, a Fluorogenic Peptide Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCYL-SEVNLDAEF-EDANS is a synthetic peptide that serves as a fluorogenic substrate for various proteases. It incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of the quencher DABCYL (4-(4'-dimethylaminophenylazo)benzoic acid) and the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon proteolytic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This property makes it a valuable tool for studying protease activity and for high-throughput screening of protease inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Registry Number | 1802078-36-9[1] |
| One-Letter Sequence | This compound |
| Molecular Formula | C71H91N15O21S1[1] |
| Molecular Weight | 1522.7 g/mol [1] |
| EDANS Excitation Wavelength | ~341-355 nm[2][3] |
| EDANS Emission Wavelength | ~471-538 nm[2][3] |
| DABCYL Absorption Maximum | ~453 nm[2] |
Principle of FRET-Based Protease Assay
The functionality of this compound as a protease substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The following diagram illustrates the mechanism of action.
Experimental Protocols
The following is a generalized protocol for a protease inhibition assay using this compound. This should be optimized for the specific protease and experimental conditions.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (e.g., Tris or HEPES buffer, pH optimized for the protease)
-
Putative inhibitors
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Dissolve and dilute putative inhibitors in DMSO or an appropriate solvent.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to each well.
-
Add the inhibitor solution or vehicle (e.g., DMSO) to the appropriate wells.
-
Add the protease solution to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation and Measurement:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range).
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time at an excitation wavelength of approximately 340-355 nm and an emission wavelength of approximately 490-538 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Applications
DABCYL-EDANS based FRET peptides are widely used in various research and drug discovery applications:
-
High-Throughput Screening (HTS) for Protease Inhibitors: The assay format is amenable to HTS to identify potential drug candidates that inhibit protease activity.[4]
-
Enzyme Kinetics: These substrates can be used to determine key kinetic parameters of proteases, such as Kₘ and kcat. For a similar DABCYL-EDANS substrate with SARS main protease, a Kₘ of 17 µM and a kcat of 1.9 s⁻¹ have been reported.[5][6]
-
Studying Protease Specificity: By varying the peptide sequence between the DABCYL and EDANS pair, the substrate specificity of different proteases can be investigated.
Concluding Remarks
This compound is a robust and sensitive tool for the in vitro characterization of protease activity. The principles and protocols outlined in this guide provide a foundation for its application in academic research and pharmaceutical development. Researchers should note that assay conditions, including buffer composition, pH, temperature, and substrate concentration, may require optimization for each specific protease under investigation.
References
- 1. CPC Scientific DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS (acetate | Fisher Scientific [fishersci.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. criver.com [criver.com]
- 5. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular weight of DABCYL-SEVNLDAEF-EDANS
An in-depth analysis of the molecular weight of DABCYL-SEVNLDAEF-EDANS is crucial for researchers in proteomics, drug discovery, and molecular diagnostics, particularly for applications involving fluorescence resonance energy transfer (FRET) assays. This document provides a detailed calculation and summary of the molecular weight for this modified peptide.
Calculated Molecular Weight
The calculated average molecular weight of this compound is 1522.70 g/mol .
This value is derived from the sum of the molecular weights of the constituent amino acid residues, the DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group, and the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) group, adjusted for the loss of water molecules during peptide bond formation and the conjugation of the DABCYL and EDANS moieties.
Data Presentation: Molecular Weight Calculation
The total molecular weight is calculated as follows:
Total MW = MW of Peptide (SEVNLDAEF) + MW of added DABCYL moiety + MW of added EDANS moiety
The table below provides a comprehensive breakdown of each component's contribution to the final molecular weight.
| Component | Description | Molecular Weight ( g/mol ) |
| Peptide Backbone | SEVNLDAEF (Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe) | 1023.11[1][2][3] |
| N-Terminal Modification | DABCYL Moiety (attached to the N-terminus) | 251.29 |
| Calculation Detail | MW of DABCYL acid (269.30 g/mol ) - MW of H₂O (18.015 g/mol ) | |
| C-Terminal Modification | EDANS Moiety (attached to the C-terminus) | 248.30 |
| Calculation Detail | MW of EDANS (266.32 g/mol )[4][5][6] - MW of H₂O (18.015 g/mol ) | |
| Total Molecular Weight | This compound | 1522.70 |
Note: The molecular weight of the DABCYL moiety is derived from the molecular weight of DABCYL acid, which forms an amide bond with the N-terminus of the peptide. The DABCYL-N-succinimidyl ester (MW ≈ 366.37 g/mol ) is a common reagent for this conjugation, with N-hydroxysuccinimide being the leaving group.[7][8][9] The EDANS moiety is attached via its terminal amine to the C-terminus of the peptide, also forming an amide bond.
Methodology for Molecular Weight Calculation
The determination of the molecular weight for the modified peptide this compound is based on standard chemical principles. The detailed methodology is as follows:
-
Peptide Backbone Calculation : The molecular weight of the unmodified peptide sequence, SEVNLDAEF, was calculated by summing the average molecular weights of the individual amino acid residues and subtracting the molecular weight of one water molecule (18.015 g/mol ) for each of the eight peptide bonds formed. Online peptide molecular weight calculators are standard tools used for this purpose.[1][2][3][10][11]
-
N-Terminal Modification Calculation : The DABCYL group is conjugated to the N-terminal amine of the peptide. This reaction typically involves the formation of an amide bond between the carboxylic acid of DABCYL and the N-terminal amine, resulting in the loss of one water molecule. The mass added to the peptide is therefore the molecular weight of DABCYL acid minus the molecular weight of water.
-
C-Terminal Modification Calculation : The EDANS molecule is conjugated to the C-terminal carboxylic acid of the peptide. The terminal primary amine of EDANS reacts with the C-terminal carboxyl group to form an amide bond, which also results in the elimination of one water molecule. The mass added to the peptide is the molecular weight of EDANS minus the molecular weight of water.[4][5][6]
-
Final Molecular Weight Summation : The total molecular weight of the final product, this compound, is the sum of the molecular weight of the peptide backbone and the molecular weights of the added DABCYL and EDANS moieties.
As this document is a technical guide focused on the calculation of molecular weight, sections on experimental protocols for synthesis or use, and diagrams of signaling pathways are not applicable.
References
- 1. genscript.com [genscript.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. bachem.com [bachem.com]
- 4. EDANS - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. DABCYL-N-Succinimidyl Ester extrapure, 98% | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester, 98+% | Fisher Scientific [fishersci.ca]
- 10. Free Protein and Peptide Molecular Weight Calculator from EnCor Biotechnology Inc. [files.encorbio.com]
- 11. Peptide Molecular Weight Calculator [peptide2.com]
The DABCYL-EDANS FRET Pair: A Technical Guide for Peptide-Based Protease Assays
For Researchers, Scientists, and Drug Development Professionals
The Principle of FRET and the DABCYL-EDANS Pair
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity (typically 10-100 Å).[1][2] In the context of the DABCYL-SEVNLDAEF-EDANS peptide, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the donor fluorophore and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as a non-fluorescent acceptor, or "dark quencher".[1]
When the peptide is intact, the close proximity of EDANS and DABCYL allows for efficient FRET, resulting in the quenching of EDANS's fluorescence.[1][2] If a protease cleaves the peptide sequence (SEVNLDAEF), EDANS and DABCYL are separated, disrupting FRET and leading to an increase in the fluorescence of EDANS.[1][2] This change in fluorescence can be monitored to determine the activity of the protease.[3] The DABCYL/EDANS pair is particularly effective due to the significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[1][4]
Quantitative Data
While specific quantitative data for the this compound peptide is not available in the cited literature, the following tables summarize the general spectral properties of the DABCYL-EDANS FRET pair and provide example kinetic constants for other DABCYL-EDANS labeled peptide substrates to serve as a reference.
Table 1: Spectral Properties of the DABCYL-EDANS FRET Pair
| Molecule | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) | Notes |
| EDANS | 336 - 341 nm[1][2] | 471 - 496 nm[1][4] | 5,900 cm⁻¹ M⁻¹[5] | Functions as the fluorescent donor.[1] |
| DABCYL | ~453 - 472 nm (absorption max)[1][2] | Non-fluorescent[1] | log ε = 4.37[4][6] | Functions as the quencher.[1] |
Table 2: Example Kinetic Constants for DABCYL-EDANS FRET Peptide Substrates
| Peptide Sequence | Protease | K_m | k_cat | Reference |
| DABCYL-KTSAVLQSGFRKME-EDANS | SARS-CoV 3CL Protease | 17 µM[7][8] | 1.9 s⁻¹[7] | BPS Bioscience (#79952)[7] |
| Ac-DEVD-pNA* | Caspase-3 | 11 µM[9] | 2.4 M⁻¹s⁻¹[9] | Anaspec[9] |
Note: Ac-DEVD-pNA is a colorimetric substrate, not a FRET peptide, but its kinetic data with Caspase-3 is provided as a relevant example for protease-substrate interactions.
Experimental Protocols
The following is a generalized protocol for a protease assay using a DABCYL-EDANS FRET peptide substrate. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
This compound peptide substrate
-
Purified protease of interest
-
Assay Buffer (e.g., Tris or HEPES buffer at a physiological pH, containing any necessary salts or cofactors for the enzyme)
-
Enzyme inhibitor (for control experiments)
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Preparation of Reagents
-
Peptide Substrate Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM).[3][7] Store this stock solution at -20°C, protected from light.[3][8]
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration for the assay. The optimal concentration should be determined experimentally but is often in the range of 10-50 µM.[8]
-
Enzyme Solution: Dilute the purified protease in cold assay buffer to the desired concentration. The optimal enzyme concentration will depend on its activity and should be determined empirically.
-
Inhibitor Solution (Optional): Prepare a stock solution of a known inhibitor for the protease of interest in a suitable solvent.
Assay Procedure
-
Set up the reaction: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution or buffer (for no-enzyme control)
-
Inhibitor or solvent control
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.
-
Initiate the reaction: Add the working substrate solution to each well to start the reaction.
-
Fluorescence measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader.
Data Analysis
-
Plot the data: Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial velocity: The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity: The enzyme activity is proportional to the initial velocity. For inhibitor studies, compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.
Visualizations
FRET-Based Protease Assay Workflow
Caption: Workflow for a typical FRET-based protease assay.
Mechanism of FRET and Proteolytic Cleavage
Caption: Proteolytic cleavage separates DABCYL and EDANS, restoring fluorescence.
Conclusion
The this compound peptide, utilizing the robust DABCYL-EDANS FRET pair, represents a potential tool for the study of protease activity. While specific data for this peptide sequence is lacking, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute experiments to characterize its interaction with proteases of interest. Successful application will depend on careful optimization of assay conditions and validation of the substrate's specificity for the target enzyme.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]
An In-depth Technical Guide to the Basic Research Applications of DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanism of Action
The DABCYL-SEVNLDAEF-EDANS peptide is a tool for measuring the activity of specific proteases. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide consists of three key components:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): A fluorescent donor molecule (fluorophore).
-
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): A quencher molecule that can absorb the energy emitted by EDANS when in close proximity.[1]
-
SEVNLDAEF: A specific amino acid sequence that acts as a substrate for a target protease.
In its intact state, the peptide's conformation keeps the EDANS and DABCYL moieties close to each other (typically within 10-100 Å).[2] When the EDANS fluorophore is excited by an external light source, it transfers its emission energy non-radiatively to the nearby DABCYL quencher. This results in minimal to no detectable fluorescence.
Upon the introduction of a protease that recognizes and cleaves the SEVNLDAEF sequence, the EDANS and DABCYL molecules are separated. This separation disrupts the FRET process, and the EDANS fluorophore, no longer quenched, emits its characteristic fluorescence. The rate of increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for real-time monitoring of protease activity.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the FRET Substrate DABCYL-SEVNLDAEF-EDANS: Discovery, Development, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has driven the development of sophisticated tools for studying the enzymes implicated in their pathology. Among these, the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, has emerged as a critical component in the discovery and development of inhibitors for Beta-secretase 1 (BACE-1), a key enzyme in the amyloidogenic pathway. This technical guide provides a comprehensive overview of the discovery, development, and application of this peptide, with a focus on its use in high-throughput screening and enzymatic assays.
The peptide's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), at its termini. In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal makes it an ideal tool for quantifying enzyme kinetics and inhibitor efficacy.
Core Principles: FRET and the DABCYL-EDANS Pair
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor chromophore (quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.
In the context of this compound, EDANS serves as the donor fluorophore and DABCYL as the acceptor (quencher). The spectral overlap between the emission spectrum of EDANS and the absorbance spectrum of DABCYL is crucial for efficient FRET.[1] DABCYL is a non-fluorescent quencher, which minimizes background signal and enhances the signal-to-noise ratio upon cleavage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound peptide and its constituent components.
| Parameter | Value | Reference |
| EDANS Excitation Wavelength (λex) | ~336-341 nm | [1][2][3][4] |
| EDANS Emission Wavelength (λem) | ~471-490 nm | [1][3][4] |
| DABCYL Absorbance Wavelength (λabs) | ~451-472 nm | [3][5][6] |
| Quenching Efficiency | >95% | [1] |
Table 1: Spectral Properties of the DABCYL-EDANS FRET Pair
| Enzyme | Parameter | Value | Conditions | Reference |
| BACE-1 | Kcat/Km | ~50 M⁻¹s⁻¹ (for wild-type β-site) | Not specified | [7] |
| BACE-1 Inhibitor (Verubecestat - MK-8931) | IC₅₀ | 2.2 nM | Not specified | [8] |
| Various BACE-1 Inhibitors | IC₅₀ | < 3.0 µg/mL (for some fungal extracts) | Not specified | [9] |
Table 2: Kinetic and Inhibition Constants for this compound
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound
Objective: To synthesize and purify the this compound peptide.
Methodology:
-
Resin Preparation: Start with a rink amide resin to yield a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Glu(OtBu), Ala, Asp(OtBu), Leu, Asn(Trt), Val, Glu(OtBu), Ser(tBu)). Use appropriate side-chain protecting groups (e.g., OtBu for glutamic and aspartic acid, Trt for asparagine, tBu for serine) to prevent side reactions.
-
DABCYL Coupling: After the final amino acid is coupled and deprotected, couple DABCYL-succinimidyl ester to the N-terminus of the peptide.
-
EDANS Labeling: The C-terminal EDANS can be incorporated by using a pre-loaded EDANS resin or by coupling to a lysine side chain at the C-terminus. A common strategy involves synthesizing the peptide on a resin and then labeling the C-terminus in solution after cleavage.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10][11][12] Use a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
BACE-1 Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against BACE-1 using the this compound substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE-1 Enzyme: Recombinant human BACE-1 diluted in assay buffer to the desired concentration.
-
Substrate: this compound diluted in assay buffer to the desired concentration (typically near the Km value).
-
Test Compound: Serially dilute the test compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of the test compound or vehicle control (e.g., DMSO) to each well.[13]
-
Add 92.5 µL of assay buffer to each well.[13]
-
Add 2.5 µL of the diluted BACE-1 enzyme solution to each well, except for the negative control wells.[13]
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 2.5 µL of the substrate solution to all wells.[13]
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizations
BACE-1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
High-Throughput Screening (HTS) Workflow for BACE-1 Inhibitors
Caption: A typical workflow for high-throughput screening of BACE-1 inhibitors.
Concluding Remarks
The this compound peptide has proven to be an invaluable tool in the field of Alzheimer's disease research and drug discovery. Its robust and sensitive FRET-based design allows for the reliable and efficient screening of large compound libraries for BACE-1 inhibitors. The detailed protocols and quantitative data provided in this guide are intended to support researchers in the effective utilization of this substrate. As our understanding of the molecular mechanisms of neurodegenerative diseases continues to evolve, tools like this compound will remain at the forefront of efforts to develop novel and effective therapies.
References
- 1. lifetein.com [lifetein.com]
- 2. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Absorption [DABCYL] | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: High-Throughput FRET Assay for Protease Activity Using DABCYL-Peptide-EDANS Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive spectroscopic technique used to monitor biomolecular interactions and enzymatic activities in real-time.[1][2] This application note details the use of a FRET-based assay utilizing a peptide substrate flanked by a donor fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent "dark" quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). This system is particularly effective for studying protease activity, offering a continuous and quantitative readout suitable for high-throughput screening (HTS) of enzyme inhibitors.
The specific peptide sequence, SEVNLDAEF, provided in the query does not correspond to a widely recognized protease cleavage site in existing literature. However, a similar and well-characterized FRET substrate, DABCYL-KTSAVLQSGFRKME-EDANS , is extensively used for assaying the activity of the Coronavirus Main Protease (Mpro) , also known as 3C-like protease (3CLpro) .[1][2][3] This protease is essential for viral replication and a key target for antiviral drug development. This document will, therefore, focus on the principles and protocols for using a DABCYL-peptide-EDANS substrate in the context of Mpro/3CLpro activity and inhibition assays.
Principle of the Assay
The FRET assay for protease activity is based on the distance-dependent transfer of energy from an excited donor fluorophore (EDANS) to an acceptor quencher molecule (DABCYL).[1][2]
-
Intact Substrate (No Fluorescence): In the full-length peptide, EDANS and DABCYL are in close proximity (typically 10-100 Å).[4] When the EDANS donor is excited by an external light source (Ex: ~340 nm), it transfers its energy non-radiatively to the nearby DABCYL quencher.[1] Because DABCYL is a non-fluorescent quencher, this energy is dissipated as heat, resulting in minimal or no detectable fluorescence. This high quenching efficiency (>95%) provides a very low background signal.[1]
-
Cleaved Substrate (Fluorescence Signal): When a protease, such as Mpro/3CLpro, recognizes and cleaves the specific peptide sequence, the EDANS and DABCYL moieties are separated.[4] This separation disrupts the FRET process. Now, when EDANS is excited, it can no longer transfer energy to DABCYL and instead emits its characteristic fluorescence (Em: ~490 nm).[4][5][6]
-
Quantification: The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease.[4] This allows for precise kinetic measurements and the evaluation of inhibitory compounds.
FRET-based Protease Cleavage Mechanism
Caption: Mechanism of the DABCYL-Peptide-EDANS FRET assay for protease detection.
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate (kcat).[7]
-
High-Throughput Screening (HTS): Rapid screening of large compound libraries to identify potential protease inhibitors.[2]
-
Inhibitor Characterization: Calculation of inhibitor potency (IC50) and determination of the mechanism of inhibition (e.g., competitive, non-competitive).
-
Protease Specificity Studies: Evaluating the cleavage efficiency of a protease against a panel of different peptide substrates.
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer: Prepare an assay buffer appropriate for the protease of interest. For Mpro/3CLpro, a common buffer is 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 1 mM DTT.[3][8] The buffer should be filtered and degassed before use.
-
FRET Peptide Substrate Stock Solution: Dissolve the lyophilized DABCYL-SEVNLDAEF-EDANS peptide in 100% DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the purified protease in the assay buffer. Determine the precise concentration and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Inhibitor/Compound Stock Solution: Dissolve test compounds or known inhibitors in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM).
B. Protocol 1: Protease Activity and Kinetics Assay
This protocol is designed to determine the kinetic parameters (Km and Vmax) of the protease.
-
Prepare Substrate Dilutions: On the day of the experiment, thaw the substrate stock solution and prepare a series of dilutions in assay buffer. A typical concentration range would be 0.1 µM to 50 µM to encompass the expected Km value.
-
Set up the Reaction Plate:
-
Use a black, opaque 96-well or 384-well microplate to minimize background fluorescence and light scattering.
-
Add the diluted substrate solutions to the wells.
-
Add assay buffer to bring the volume to the desired pre-enzyme addition volume (e.g., 90 µL for a final 100 µL reaction).
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the final component, the protease solution (e.g., 10 µL of a 10x concentrated enzyme stock), to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range, determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Settings: Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[6]
-
Reading: Measure the fluorescence intensity in kinetic mode, taking readings every 30-60 seconds for a period of 30-60 minutes.
-
-
Data Analysis:
-
Convert the fluorescence units (RFU) to the concentration of the product using a standard curve of the free EDANS-peptide fragment, if absolute rates are needed.
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
C. Protocol 2: Inhibitor Screening and IC50 Determination
-
Prepare Reagents:
-
Dilute the protease to a working concentration (e.g., 2x final concentration) in assay buffer.
-
Dilute the FRET substrate to a working concentration (e.g., 2x final concentration, typically at or below the Km value) in assay buffer.
-
Prepare a serial dilution of the test compounds in assay buffer containing a small, constant percentage of DMSO (e.g., 1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Set up the Reaction Plate:
-
Add the serially diluted compounds to the wells of a black microplate.
-
Add the protease solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence reader and measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each inhibitor concentration from the linear phase of the progress curves.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Enzyme Kinetic Parameters
| Parameter | Value | Standard Error |
|---|---|---|
| Vmax (RFU/min) | 15,200 | ± 450 |
| Km (µM) | 15.5 | ± 1.2 |
| kcat (s⁻¹) | 2.1 | ± 0.15 |
| kcat/Km (M⁻¹s⁻¹) | 1.35 x 10⁵ | ± 0.1 x 10⁵ |
Table 2: Inhibitor Potency
| Compound ID | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| Inhibitor A | 0.85 | 1.05 | 0.995 |
| Inhibitor B | 12.3 | 0.98 | 0.991 |
| Control (e.g., Ebselen) | 0.52 | 1.10 | 0.998 |
Experimental Workflow Diagram
Caption: Workflow for a FRET-based protease inhibition assay.
Troubleshooting and Considerations
-
Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to non-linear fluorescence signals.[7] It is crucial to work within a substrate concentration range where absorbance is low or to apply correction formulas if necessary.
-
Compound Interference: Test compounds may be fluorescent themselves or may quench the fluorescence of EDANS, leading to false positives or negatives. Always run controls for compound autofluorescence (compound + buffer, no enzyme/substrate).
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1-2%).
-
Photobleaching: EDANS is susceptible to photobleaching. Use the lowest necessary excitation intensity and minimize the exposure time of the samples to the excitation light.
References
- 1. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. stemcell.com [stemcell.com]
- 5. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Self-cleaving proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BACE1 Activity with DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the pathogenesis of Alzheimer's disease. It is an aspartic protease that catalyzes the initial and rate-limiting step in the production of the amyloid-β (Aβ) peptide. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease, making BACE1 a prime therapeutic target for drug development.
This document provides a detailed protocol for measuring BACE1 activity using a specific Förster Resonance Energy Transfer (FRET) peptide substrate, DABCYL-SEVNLDAEF-EDANS. This assay is a sensitive and reliable method for determining BACE1 activity and is suitable for high-throughput screening of potential BACE1 inhibitors.
The assay is based on the principle of FRET, where the fluorescence of a donor molecule (EDANS) is quenched by a nearby acceptor molecule (DABCYL) when the peptide substrate is intact.[1] Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
Principle of the FRET-Based BACE1 Activity Assay
The substrate this compound is a synthetic peptide that mimics the "Swedish" mutation of the amyloid precursor protein (APP), which is cleaved with high efficiency by BACE1. The peptide is flanked by two moieties:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): A fluorescent donor molecule.
-
DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid): A quenching acceptor molecule.
In the intact peptide, the close proximity of DABCYL to EDANS allows for FRET to occur, where the energy from the excited EDANS molecule is non-radiatively transferred to the DABCYL molecule, resulting in quenching of the EDANS fluorescence. When BACE1 cleaves the peptide bond within the SEVNLDAEF sequence, EDANS and DABCYL are separated, disrupting FRET and leading to a measurable increase in the fluorescence of EDANS.
The rate of this fluorescence increase is directly proportional to the BACE1 activity, allowing for quantitative measurement of the enzyme's catalytic rate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human BACE1 | R&D Systems | 931-AS |
| This compound | AnaSpec | AS-24231 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Acetic Acid | Sigma-Aldrich | A6283 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| BACE1 Inhibitor (e.g., β-Secretase Inhibitor IV) | Calbiochem | 565788 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Deionized Water (ddH₂O) | - | - |
Reagent Preparation
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5):
-
Dissolve 4.1 g of sodium acetate in 900 mL of ddH₂O.
-
Adjust the pH to 4.5 with glacial acetic acid.
-
Bring the final volume to 1 L with ddH₂O.
-
Store at 4°C.
-
-
BACE1 Enzyme Stock Solution (e.g., 1 unit/µL):
-
Reconstitute lyophilized recombinant human BACE1 in the BACE1 Assay Buffer to the desired stock concentration.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
BACE1 Substrate Stock Solution (e.g., 10 mM):
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
-
-
BACE1 Inhibitor Stock Solution (e.g., 1 mM):
-
Dissolve the BACE1 inhibitor in 100% DMSO to a stock concentration of 1 mM.
-
Aliquot and store at -20°C.
-
Experimental Protocols
This protocol is designed for a 96-well plate format and can be adapted for endpoint or kinetic measurements.
Kinetic Assay for BACE1 Activity
This method allows for the continuous monitoring of BACE1 activity.
a. Preparation of Working Solutions:
-
BACE1 Enzyme Working Solution: Dilute the BACE1 enzyme stock solution with BACE1 Assay Buffer to the desired final concentration (e.g., 10-50 nM). Prepare this solution fresh just before use and keep it on ice.
-
BACE1 Substrate Working Solution: Dilute the BACE1 substrate stock solution with BACE1 Assay Buffer to the desired final concentration (e.g., 10-20 µM). Protect from light.
b. Assay Procedure:
-
Set up the fluorescent plate reader to the appropriate excitation and emission wavelengths for the EDANS/DABCYL pair (Excitation: 340-350 nm, Emission: 490-500 nm). Set the temperature to 37°C.
-
Add the following reagents to each well of a 96-well black plate:
| Well Type | Reagent | Volume |
| Blank (No Enzyme) | BACE1 Assay Buffer | 50 µL |
| BACE1 Substrate Working Solution | 50 µL | |
| Positive Control | BACE1 Assay Buffer | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL | |
| BACE1 Substrate Working Solution | 50 µL | |
| Negative Control (Inhibitor) | BACE1 Assay Buffer with Inhibitor | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL | |
| BACE1 Substrate Working Solution | 50 µL | |
| Sample | Sample in BACE1 Assay Buffer | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL | |
| BACE1 Substrate Working Solution | 50 µL |
-
Initiate the reaction by adding the BACE1 Substrate Working Solution to all wells.
-
Immediately place the plate in the pre-warmed fluorescent plate reader.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
c. Data Analysis:
-
Subtract the fluorescence signal of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
BACE1 activity can be expressed as the change in relative fluorescence units (RFU) per minute.
Endpoint Assay for BACE1 Activity
This method is suitable for high-throughput screening of a large number of samples.
a. Assay Procedure:
-
Add the following reagents to each well of a 96-well black plate:
| Well Type | Reagent | Volume |
| Blank (No Enzyme) | BACE1 Assay Buffer | 50 µL |
| Positive Control | BACE1 Assay Buffer | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL | |
| Negative Control (Inhibitor) | BACE1 Assay Buffer with Inhibitor | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL | |
| Sample | Sample in BACE1 Assay Buffer | 25 µL |
| BACE1 Enzyme Working Solution | 25 µL |
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the BACE1 Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 1 M Tris-HCl, pH 8.0) if necessary, although for many FRET assays this is not required.
-
Read the fluorescence intensity at the specified wavelengths (Excitation: 340-350 nm, Emission: 490-500 nm).
b. Data Analysis:
-
Subtract the fluorescence signal of the blank from all other readings.
-
BACE1 activity is proportional to the net fluorescence intensity.
-
For inhibitor screening, calculate the percentage of inhibition relative to the positive control.
Data Presentation
Quantitative data from BACE1 kinetic assays can be summarized in the following tables. Note that the Michaelis-Menten constants (Km and Vmax) are dependent on the specific reaction conditions and the source of the enzyme. The following values are representative and should be determined experimentally for each specific assay setup.
Table 1: Typical Reaction Conditions for BACE1 Kinetic Assay
| Parameter | Value |
| Enzyme Concentration | 10 - 50 nM |
| Substrate Concentration Range | 0.5 - 20 µM |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 |
| Temperature | 37°C |
| Incubation Time | 30 - 60 minutes |
| Excitation Wavelength | 340 - 350 nm |
| Emission Wavelength | 490 - 500 nm |
Table 2: Representative Kinetic Parameters for BACE1 with a FRET Substrate
| Parameter | Representative Value |
| Km | 5 - 15 µM |
| Vmax | Varies with enzyme concentration |
| kcat | Varies with enzyme purity and activity |
Mandatory Visualizations
Caption: Principle of the BACE1 FRET-based assay.
Caption: Experimental workflow for the BACE1 activity assay.
References
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, is a powerful tool for the high-throughput screening (HTS) of inhibitors targeting Beta-secretase 1 (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease. This document provides detailed application notes and experimental protocols for the use of this substrate in identifying and characterizing BACE1 inhibitors.
BACE1 is an aspartyl protease that catalyzes the initial and rate-limiting step in the amyloidogenic pathway, the cleavage of the Amyloid Precursor Protein (APP). This cleavage event leads to the production of the amyloid-beta (Aβ) peptide, which subsequently aggregates to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. As such, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's disease.
The this compound substrate is a custom-designed peptide that incorporates the "Swedish" mutation of APP (NL/DA), which exhibits enhanced cleavage by BACE1. The peptide is flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact substrate, the fluorescence of EDANS is efficiently quenched by DABCYL through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage by BACE1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes the substrate ideal for HTS applications.
Principle of the Assay
The assay is based on the principle of FRET. The EDANS fluorophore and the DABCYL quencher are in close proximity within the intact peptide substrate. When EDANS is excited by light at approximately 340 nm, its emission energy is transferred non-radiatively to the DABCYL quencher, resulting in minimal fluorescence emission. BACE1 cleaves the peptide sequence between the fluorophore and the quencher. This separation disrupts FRET, causing a significant increase in the fluorescence emission of EDANS at around 490 nm. The rate of increase in fluorescence is directly proportional to the BACE1 enzyme activity. In the presence of a BACE1 inhibitor, the cleavage of the substrate is reduced or prevented, resulting in a diminished fluorescence signal.
Data Presentation
Table 1: Spectral Properties of this compound
| Component | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quencher Absorption Max (nm) |
| EDANS (Fluorophore) | ~340 | ~490 | - |
| DABCYL (Quencher) | - | - | ~472 |
Table 2: Representative Quantitative Data for BACE1 Inhibition Assay
| Compound | IC50 (nM) | Assay Conditions |
| BACE1 Inhibitor IV (CAS 439693-02-8) | 15 - 25 | 10 µM Substrate, 1 U/mL BACE1, 60 min incubation |
| Verubecestat (MK-8931) | 10 - 20 | 10 µM Substrate, 1 U/mL BACE1, 60 min incubation |
| Lanabecestat (AZD3293) | 5 - 15 | 10 µM Substrate, 1 U/mL BACE1, 60 min incubation |
| Note: IC50 values are representative and may vary depending on experimental conditions. |
Mandatory Visualization
Caption: FRET mechanism of the BACE1 assay.
Caption: HTS workflow for BACE1 inhibitor screening.
Caption: APP processing and the role of BACE1.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (dissolved in 100% DMSO)
-
BACE1 Inhibitor (Control, e.g., BACE1 Inhibitor IV)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.
Assay Protocol for High-Throughput Screening (96-well format)
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Add 1 µL of the compound dilutions to the wells of a black 96-well plate.
-
For control wells, add 1 µL of DMSO (for 100% activity) or 1 µL of a known BACE1 inhibitor (for 0% activity).
-
-
Reagent Preparation:
-
Prepare the BACE1 Substrate Solution by diluting the this compound stock solution to a final concentration of 20 µM in Assay Buffer.
-
Prepare the BACE1 Enzyme Solution by diluting the recombinant human BACE1 stock solution to a final concentration of 2 U/mL in Assay Buffer. Keep the enzyme solution on ice until use.
-
-
Assay Procedure:
-
To each well of the microplate containing the compounds, add 49 µL of the BACE1 Substrate Solution.
-
Mix the plate gently for 30 seconds.
-
Initiate the enzymatic reaction by adding 50 µL of the BACE1 Enzyme Solution to all wells. The final volume in each well will be 100 µL.
-
Immediately start monitoring the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm. Read the plate every 5 minutes for a total of 60 minutes at room temperature.
-
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the curve).
-
Calculate the percent inhibition:
-
% Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of 100% activity - Rate of background))
-
The "background" is the rate of a well with substrate and buffer but no enzyme.
-
The "100% activity" is the rate of a well with substrate, enzyme, and DMSO.
-
-
Determine IC50 values: For compounds that show significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for Kinetic Studies
For determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the substrate:
-
Prepare a series of substrate concentrations (e.g., 0.5 µM to 50 µM) in Assay Buffer.
-
Add a fixed amount of BACE1 enzyme to each substrate concentration.
-
Monitor the initial reaction rates (initial velocity, V0) by measuring the fluorescence increase over a short period where the reaction is linear.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The this compound fluorogenic substrate provides a sensitive, continuous, and reliable method for assaying BACE1 activity. Its application in high-throughput screening facilitates the discovery and characterization of novel BACE1 inhibitors, which are promising therapeutic candidates for the treatment of Alzheimer's disease. The protocols outlined in this document provide a robust framework for researchers to effectively utilize this valuable tool in their drug discovery efforts.
Application Notes and Protocols for Enzyme Kinetics Assay Using DABCYL-SEVNLDAEF-EDANS, a BACE1 Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), an aspartyl protease, plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides. The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease. Consequently, BACE1 has emerged as a prime therapeutic target for the development of disease-modifying therapies. The fluorogenic substrate DABCYL-SEVNLDAEF-EDANS is a valuable tool for studying BACE1 activity and for high-throughput screening of potential inhibitors. This peptide sequence is derived from the "Swedish" mutation of APP, which enhances its cleavage by BACE1.
This document provides detailed application notes and protocols for utilizing the this compound FRET (Förster Resonance Energy Transfer) peptide in BACE1 enzyme kinetics assays. The assay principle relies on the cleavage of the peptide by BACE1, which separates the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore from the DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher. This separation results in an increase in fluorescence intensity, which is directly proportional to the enzyme's activity.
Data Presentation
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Rh-EVNLDAEFK-Quencher | BACE1 | Not specified | Not specified | Not specified | 50 mM Sodium Acetate, pH 4.5, Room Temp. | [1](1) |
| APP Swedish-synthetic peptide | BACE1 | Not specified | Not specified | Not specified | Homogeneous Time-Resolved Fluorescence | [2](2) |
| Peptides with beta-sites of WT or SW APP | BACE1 & Cathepsin D | Similar between enzymes | Similar between enzymes | ~50 (for WT) | Not specified | [3](3) |
Signaling Pathway
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of APP processing. The following diagram illustrates this critical signaling cascade.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Protocols
Preparation of Reagents
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
This compound Substrate Stock Solution:
-
Recombinant BACE1 Enzyme:
-
Obtain purified, recombinant human BACE1.
-
Upon receipt, aliquot the enzyme and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw the enzyme on ice and dilute to the desired working concentration in cold BACE1 Assay Buffer.
-
-
BACE1 Inhibitor (Optional Control):
-
Prepare a stock solution of a known BACE1 inhibitor in DMSO.
-
Further dilute the inhibitor to the desired concentrations in BACE1 Assay Buffer.
-
BACE1 Kinetic Assay Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.
-
Prepare the Assay Plate:
-
Use black, opaque 96-well plates to minimize background fluorescence.
-
Prepare the following wells in triplicate:
-
Blank (No Enzyme): 50 µL BACE1 Assay Buffer.
-
Positive Control (Enzyme Activity): 48 µL BACE1 Assay Buffer.
-
Inhibitor Wells: 48 µL of BACE1 Assay Buffer containing the desired concentration of inhibitor.
-
-
-
Add Substrate:
-
Initiate the Reaction:
-
Prepare a 2X working solution of BACE1 enzyme in BACE1 Assay Buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure linear reaction kinetics for the desired assay duration. A starting point could be in the low nanomolar range.
-
To initiate the reaction, add 2 µL of the diluted BACE1 enzyme to the "Positive Control" and "Inhibitor" wells. For the "Blank" wells, add 2 µL of BACE1 Assay Buffer.[4](4)
-
The final reaction volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 60-90 minutes) with readings taken every 1-5 minutes.
-
Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.[7](7) Optimal wavelengths may vary slightly depending on the instrument.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Plot the fluorescence intensity versus time for each condition.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to the "Positive Control" and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
To determine Km and kcat, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
Caption: Workflow for the BACE1 kinetic assay.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS in BACE1 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCYL-SEVNLDAEF-EDANS is a highly sensitive fluorogenic peptide substrate designed for the specific detection of β-secretase (BACE1) activity. This substrate is an invaluable tool for high-throughput screening (HTS) of BACE1 inhibitors, which are a primary therapeutic target in the treatment of Alzheimer's disease. The peptide sequence, SEVNLDAEF, is derived from the Swedish mutation of the amyloid precursor protein (APP), a well-characterized cleavage site for BACE1.
The substrate incorporates a fluorophore, EDANS (5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-(4'-dimethylaminophenylazo)benzoic acid). In its intact state, the fluorescence of EDANS is quenched by the proximity of DABCYL through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by BACE1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal provides a robust and straightforward method for inhibitor screening.
Principle of the Assay
The BACE1 inhibitor screening assay using this compound is based on the principle of FRET.
-
Intact Substrate: The DABCYL quencher absorbs the energy emitted by the EDANS fluorophore, resulting in a low fluorescence signal.
-
Enzymatic Cleavage: BACE1 cleaves the peptide bond within the SEVNLDAEF sequence.
-
Signal Generation: The separation of EDANS and DABCYL disrupts FRET, causing a significant increase in the fluorescence of EDANS.
-
Inhibitor Screening: The presence of a BACE1 inhibitor will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control. The degree of inhibition is directly proportional to the reduction in fluorescence.
Data Presentation
Table 1: Spectral Properties of this compound
| Fluorophore/Quencher | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| EDANS (Fluorophore) | 335 - 345 | 485 - 510 |
| DABCYL (Quencher) | ~453 (Absorption Max) | N/A (Non-fluorescent) |
Table 2: Representative IC50 Values of BACE1 Inhibitors
Note: The IC50 values presented below are for illustrative purposes. The exact values can vary depending on the specific assay conditions, including enzyme and substrate concentrations. While these inhibitors have been tested against BACE1, the specific substrate used in the cited literature may differ from this compound.
| Inhibitor | Reported IC50 (nM) |
| Verubecestat (MK-8931) | 2.2[1] |
| Lanabecestat (AZD3293) | Not explicitly found with this substrate |
| Elenbecestat (E2609) | 27[1] |
| BACE1 inhibitor IV | Not explicitly found with this substrate |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Known BACE1 inhibitor (for positive control, e.g., Verubecestat)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol for BACE1 Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare the BACE1 Assay Buffer and store it on ice.
-
Dilute the this compound substrate to the desired final concentration in the assay buffer. A typical starting concentration is 10-20 µM. Protect the solution from light.
-
Dilute the recombinant human BACE1 enzyme in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 0.1-0.5 U/mL. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compounds and the known BACE1 inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Blank (No Enzyme) Wells: Add assay buffer and the substrate solution. This will be used to subtract the background fluorescence of the substrate.
-
Negative Control (No Inhibitor) Wells: Add assay buffer, the BACE1 enzyme solution, and the substrate solution. This represents 100% enzyme activity.
-
Positive Control (Known Inhibitor) Wells: Add assay buffer, the BACE1 enzyme solution, a known BACE1 inhibitor, and the substrate solution.
-
Test Compound Wells: Add assay buffer, the BACE1 enzyme solution, the test compound at various concentrations, and the substrate solution.
-
-
Reaction Setup (per well):
-
Add 50 µL of the test compound or control solution.
-
Add 25 µL of the diluted BACE1 enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted this compound substrate solution.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~490 nm.
-
The measurement can be performed in either kinetic or endpoint mode.
-
Kinetic Mode: Record the fluorescence every 1-2 minutes for 30-60 minutes. The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time curve.
-
Endpoint Mode: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), protected from light. After incubation, measure the final fluorescence intensity.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Workflow for BACE1 inhibitor screening assay.
Caption: Principle of the FRET-based BACE1 activity assay.
References
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the DABCYL-SEVNLDAEF-EDANS fluorescent peptide substrate in a Fluorescence Resonance Energy Transfer (FRET) based-assay. This assay is designed for the sensitive and continuous measurement of the activity of specific proteases, primarily executioner caspases such as Caspase-3 and Caspase-7, which play a critical role in the apoptotic pathway. The peptide contains a specific cleavage sequence flanked by a quencher molecule, DABCYL, and a fluorescent donor, EDANS. In its intact state, the fluorescence of EDANS is quenched by DABCYL. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.
Principle of the Assay
The assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules.[1] The DABCYL and EDANS pair is a classic FRET duo used in protease assays.[2] EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the fluorescent donor, and DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) acts as the quencher. When the peptide substrate is intact, the close proximity of DABCYL to EDANS allows for the non-radiative transfer of energy from the excited EDANS to DABCYL, thus quenching the fluorescence emission of EDANS.[2] Proteolytic cleavage of the peptide substrate at the recognition site separates the donor from the acceptor, disrupting FRET and resulting in an increase in fluorescence that can be monitored in real-time. The rate of fluorescence increase is directly proportional to the enzyme activity.
Data Presentation
Table 1: Recommended Assay Buffer Compositions
For optimal performance, the assay buffer composition should be tailored to the specific enzyme being studied. Below are recommended buffer compositions for Caspase-3 and Caspase-7, the likely targets for the this compound substrate.
| Component | Concentration | Purpose | Reference(s) |
| Caspase-3 Assay Buffer | |||
| HEPES | 100 mM | Buffering agent to maintain pH | [3] |
| Sucrose | 10% (w/v) | Stabilizer | [3] |
| CHAPS | 0.1% (w/v) | Non-ionic detergent to reduce non-specific binding | [3] |
| Na-EDTA | 1 mM | Chelating agent to prevent metal-dependent protease activity | [3] |
| Dithiothreitol (DTT) | 2 mM | Reducing agent to maintain cysteine proteases in an active state | [3] |
| pH | 7.2 | Optimal pH for Caspase-3 activity | [3] |
| Caspase-7 Assay Buffer | |||
| HEPES | 20 mM | Buffering agent to maintain pH | [4] |
| EDTA | 2 mM | Chelating agent | [4] |
| CHAPS | 0.1% (w/v) | Non-ionic detergent | [4] |
| DTT | 5 mM | Reducing agent | [4] |
| pH | 7.4 | Optimal pH for Caspase-7 activity | [4] |
Table 2: Typical Reagent Concentrations and Instrument Settings
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Reagents | |||
| This compound Substrate | 10-50 µM | The optimal concentration should be determined empirically by titration. | [5] |
| Enzyme (e.g., Caspase-3/7) | Varies | Enzyme concentration should be optimized to ensure linear reaction kinetics over the desired time course. | [6] |
| Instrument Settings | |||
| Excitation Wavelength (λex) | 340 nm | Optimal for EDANS fluorophore. | [2][7] |
| Emission Wavelength (λem) | 490 nm | Optimal for EDANS fluorophore. | [2][7] |
| Plate Type | Black, low-binding 96- or 384-well plate | To minimize background fluorescence and non-specific binding. | [6] |
| Readout Mode | Kinetic | To measure the rate of fluorescence increase over time. | [6] |
| Temperature | 37°C | Optimal for most mammalian enzyme assays. | [4] |
Experimental Protocols
Preparation of Reagents
-
10x Assay Buffer: Prepare a 10x stock solution of the desired assay buffer (see Table 1). For example, for a Caspase-3 assay buffer, dissolve the appropriate amounts of HEPES, Sucrose, CHAPS, and Na-EDTA in deionized water, adjust the pH to 7.2, and bring to the final volume. Store at 4°C.
-
1x Assay Buffer: Immediately before use, dilute the 10x Assay Buffer to 1x with deionized water. Add DTT from a stock solution to the final desired concentration (e.g., 2 mM for Caspase-3). Keep the 1x Assay Buffer on ice.
-
Substrate Stock Solution: Dissolve the this compound peptide in DMSO to prepare a stock solution of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Enzyme Preparation: Prepare the purified enzyme (e.g., recombinant Caspase-3 or Caspase-7) in 1x Assay Buffer. The final concentration will need to be optimized for your specific experimental conditions.
Enzyme Activity Assay Protocol
-
Prepare the Substrate Working Solution: Dilute the substrate stock solution in 1x Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration).
-
Set up the Assay Plate:
-
Add 50 µL of the substrate working solution to each well of a black microtiter plate.
-
Include appropriate controls:
-
Negative Control (No Enzyme): 50 µL of 1x Assay Buffer.
-
Positive Control: A known active enzyme preparation.
-
Inhibitor Control: Pre-incubate the enzyme with a known inhibitor before adding it to the substrate.
-
-
-
Initiate the Reaction: Add 50 µL of the enzyme solution (or cell lysate) to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 490 nm. Readings should be taken every 1-5 minutes for a period of 30-60 minutes, or until a clear linear increase in fluorescence is observed.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
Mandatory Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Caspase-7 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS in BACE1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, in conjunction with plate reader-based fluorescence assays. This substrate is specifically designed for monitoring the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease implicated in the pathogenesis of Alzheimer's disease. The peptide incorporates the SEVNLDAEF sequence, a known cleavage site for BACE1. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) moiety. Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This system provides a sensitive and continuous method for measuring BACE1 activity, making it highly suitable for enzyme kinetics studies and high-throughput screening of potential inhibitors.
Data Presentation
Table 1: Spectral Properties of this compound
| Component | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quencher Absorption Max (nm) |
| EDANS (Fluorophore) | ~340 | ~490 | - |
| DABCYL (Quencher) | - | - | ~472 |
Table 2: Recommended Plate Reader Settings
| Parameter | Setting | Notes |
| Read Mode | Top Read Fluorescence Intensity | For most microplate-based assays. |
| Excitation Wavelength | 340 nm (± 10 nm) | Optimal for EDANS excitation. |
| Emission Wavelength | 490 nm (± 20 nm) | Optimal for EDANS emission detection. |
| Cutoff | Not required | If using monochromator-based reader. |
| Gain/Sensitivity | Medium to High | Adjust to achieve a good signal-to-background ratio without saturating the detector. |
| Number of Flashes | 10-50 | To improve signal stability and reduce well-to-well variability. |
| Read Interval (Kinetic) | 1-5 minutes | For monitoring reaction progress over time. |
Table 3: Typical Reagent Concentrations for BACE1 Assay
| Reagent | Working Concentration | Notes |
| This compound | 1-10 µM | The final concentration should ideally be at or below the Km value for accurate kinetic analysis. |
| Recombinant Human BACE1 | 5-20 nM | The optimal concentration should be determined empirically to achieve a linear reaction rate for the desired assay duration. |
| Assay Buffer | 1X | 50 mM Sodium Acetate, pH 4.5 is commonly used for BACE1 activity. |
| Test Compound (Inhibitor) | Varies | Typically screened over a range of concentrations (e.g., 1 nM to 100 µM). |
Experimental Protocols
Protocol 1: BACE1 Kinetic Assay for Inhibitor Screening
This protocol is designed for a 96-well plate format to determine the inhibitory potential of test compounds on BACE1 activity.
Materials:
-
This compound substrate
-
Recombinant Human BACE1
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)
-
Test compounds (dissolved in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of this compound in BACE1 Assay Buffer.
-
Prepare a 2X working solution of recombinant human BACE1 in BACE1 Assay Buffer.
-
Prepare serial dilutions of test compounds in BACE1 Assay Buffer containing a final DMSO concentration equal to that in the final reaction volume (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X this compound substrate solution to all wells.
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
For positive control wells (no inhibition), add 25 µL of BACE1 Assay Buffer with DMSO.
-
For negative control wells (no enzyme), add 25 µL of BACE1 Assay Buffer with DMSO.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X BACE1 solution to all wells except the negative controls. To the negative control wells, add 25 µL of BACE1 Assay Buffer.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize the velocities of the test compound wells to the positive control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Endpoint Assay for High-Throughput Screening (HTS)
This protocol is optimized for a 384-well plate format for rapid screening of large compound libraries.
Materials:
-
This compound substrate
-
Recombinant Human BACE1
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)
-
Stop Solution (e.g., 2.5 M Sodium Acetate, pH 8.5)
-
Test compounds (in DMSO)
-
Black, flat-bottom 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the kinetic assay protocol, adjusting volumes for the 384-well format.
-
-
Assay Plate Setup:
-
Add 10 µL of test compound dilutions to the appropriate wells.
-
Add 10 µL of the 3X this compound substrate solution.
-
For positive and negative controls, add the appropriate buffer/DMSO solutions.
-
-
Initiate and Incubate:
-
Initiate the reaction by adding 10 µL of the 3X BACE1 solution to all wells except the negative controls.
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop the Reaction:
-
After the incubation period, add 10 µL of Stop Solution to all wells to quench the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Read the final fluorescence intensity of each well using a plate reader (Excitation: 340 nm, Emission: 490 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other wells.
-
Calculate the percent inhibition for each test compound relative to the positive control.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Mandatory Visualization
Caption: FRET mechanism of this compound cleavage by BACE1.
Caption: General experimental workflow for BACE1 activity assays.
Caption: Logical workflow for kinetic data analysis and IC₅₀ determination.
Application Notes and Protocols: DABCYL-SEVNLDAEF-EDANS FRET Peptide for BACE1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the Förster Resonance Energy Transfer (FRET) peptide substrate, DABCYL-SEVNLDAEF-EDANS. This substrate is specifically designed for the sensitive and continuous measurement of the enzymatic activity of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The cleavage of this peptide by BACE1 results in a measurable increase in fluorescence, providing a robust method for enzyme characterization and inhibitor screening.
The peptide incorporates the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence.[1] Upon enzymatic cleavage of the peptide backbone between the leucine (L) and aspartic acid (D) residues by BACE1, EDANS and DABCYL are separated, leading to a significant increase in fluorescence intensity.[1]
Spectral Properties
The efficiency of the FRET-based assay is dependent on the spectral overlap between the donor (EDANS) emission and the acceptor (DABCYL) absorption. The optimal excitation and emission wavelengths for the DABCYL-EDANS pair are summarized in the table below.
| Fluorophore/Quencher | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) at λmax |
| EDANS (Donor) | ~335-350 nm[2][3] | ~490-510 nm[1][3] | Not typically specified for emission |
| DABCYL (Acceptor) | ~453 nm (Absorption Max)[4] | Non-fluorescent (dark quencher) | 32,000 M⁻¹cm⁻¹[4] |
BACE1 and the Amyloid Precursor Protein (APP) Processing Pathway
BACE1 is a transmembrane aspartyl protease that plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing. This pathway is a central focus of research in Alzheimer's disease. In the amyloidogenic pathway, BACE1 initiates the cleavage of APP, which is followed by a subsequent cleavage by γ-secretase, leading to the formation of amyloid-β (Aβ) peptides.[5] These peptides, particularly Aβ42, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[6]
Understanding the activity of BACE1 is therefore crucial for the development of therapeutic inhibitors that can modulate the production of Aβ. The this compound peptide is a valuable tool for these studies, as it mimics the Swedish mutation of the APP cleavage site, making it a highly sensitive substrate for BACE1.
Below is a diagram illustrating the APP processing pathways.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (optional, for control experiments)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
BACE1 Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to prepare a stock solution (e.g., 1-10 mM). Store aliquots at -20°C or -80°C, protected from light.
-
BACE1 Enzyme Working Solution: Dilute the recombinant BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Prepare this solution fresh before each experiment and keep it on ice.
-
Assay Buffer: Prepare a buffer with a pH optimal for BACE1 activity, which is acidic (typically pH 4.0-4.5). A common buffer is 50 mM Sodium Acetate.
-
Test Compounds (Inhibitors): Dissolve test compounds in DMSO to prepare stock solutions. Further dilute to the desired concentrations in BACE1 Assay Buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
BACE1 Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Assay Plate Preparation:
-
Add 50 µL of BACE1 Assay Buffer to all wells.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations to the sample wells. For control wells, add 10 µL of Assay Buffer (for no inhibitor control) or a known BACE1 inhibitor (for positive inhibition control).
-
-
Enzyme Addition:
-
Add 20 µL of the diluted BACE1 enzyme solution to each well, except for the "no enzyme" control wells. For these, add 20 µL of Assay Buffer.
-
Mix the plate gently by tapping or using a plate shaker for 30 seconds.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in BACE1 Assay Buffer to the desired final concentration (e.g., 10-20 µM).
-
Add 20 µL of the substrate working solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.
-
The workflow for a typical BACE1 inhibitor screening assay is depicted below.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for BACE1 with fluorogenic peptide substrates. Note that these values can vary depending on the specific substrate sequence and assay conditions.
| Parameter | Typical Value | Description |
| Km | 2.5 - 11.0 µM[7] | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. |
| Vmax | Varies with enzyme concentration | Maximum reaction rate. |
| Optimal pH | 4.0 - 4.5 | BACE1 is an aspartyl protease with an acidic pH optimum. |
| Temperature | 37°C | Standard physiological temperature for the assay. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Store substrate protected from light and avoid repeated freeze-thaw cycles. Prepare fresh working solutions. |
| Autofluorescence of test compounds | Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence. | |
| Low signal or no activity | Inactive enzyme | Ensure proper storage and handling of the BACE1 enzyme. Prepare fresh dilutions. |
| Incorrect assay buffer pH | Verify the pH of the assay buffer is within the optimal range for BACE1 (4.0-4.5). | |
| Inhibitory test compounds | The compound may be a potent inhibitor. Test a wider range of concentrations. | |
| Non-linear reaction progress | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay buffer contains appropriate additives if necessary (e.g., BSA). | |
| Inner filter effect | At high substrate or product concentrations, the emitted light can be reabsorbed. Dilute samples if necessary. |
Conclusion
The this compound FRET peptide is a highly effective and sensitive substrate for measuring BACE1 activity. The protocols and information provided herein offer a comprehensive guide for researchers in academia and industry to reliably quantify BACE1 activity, characterize enzyme kinetics, and screen for potential inhibitors as therapeutic candidates for Alzheimer's disease. Careful attention to reagent preparation and assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
Determining IC50 Values Using a Fluorogenic BACE1 Assay
Application Notes for Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of test compounds against β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The assay utilizes the fluorogenic substrate DABCYL-SEVNLDAEF-EDANS, which mimics the Swedish point mutation of the amyloid precursor protein (APP), a natural substrate for BACE1.
Assay Principle: This assay employs the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS (within 10-100 Å) leads to the quenching of EDANS's fluorescence.[1][2] Upon cleavage of the peptide by BACE1 between the Aspartic Acid (D) and Alanine (A) residues, EDANS and DABCYL are separated, disrupting the FRET process and resulting in a quantifiable increase in fluorescence.[3] The rate of this fluorescence increase is directly proportional to the BACE1 enzymatic activity. By measuring this rate in the presence of varying concentrations of a test compound, the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined.
Relevance in Drug Discovery: BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of APP to produce amyloid-β (Aβ) peptides.[4][5] The accumulation of Aβ is a central event in the pathophysiology of Alzheimer's disease.[6] Therefore, the inhibition of BACE1 is a primary therapeutic strategy for the development of Alzheimer's disease treatments.[5] This FRET-based assay provides a robust and high-throughput method for screening and characterizing potential BACE1 inhibitors.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of a BACE1 inhibitor using the this compound substrate.
Materials and Reagents
-
BACE1 Enzyme (human recombinant): Store at -80°C.
-
This compound Substrate: Store at -20°C, protected from light.
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[2][4] Store at 4°C.
-
Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor (optional): A known BACE1 inhibitor with a known IC50.
-
Black, flat-bottom 96- or 384-well microplates: For fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission at ~490 nm.[1]
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice and bring the assay buffer to room temperature before use.
-
Prepare a working solution of BACE1 enzyme in BACE1 Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 0.5-1.0 Unit/mL). It is recommended to perform an initial enzyme titration to determine the optimal concentration that yields a linear reaction rate for the duration of the assay.
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 1-10 mM). Further dilute the substrate in BACE1 Assay Buffer to the desired working concentration. The final substrate concentration is typically at or below the Michaelis-Menten constant (Km). A common starting concentration is 10-20 µM.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup (96-well plate format):
-
Blank (No Enzyme) Wells: Add 50 µL of BACE1 Assay Buffer and 50 µL of the substrate working solution.
-
Positive Control (No Inhibitor) Wells: Add 50 µL of BACE1 Assay Buffer and 25 µL of the BACE1 enzyme working solution.
-
Inhibitor Wells: Add 50 µL of the serially diluted inhibitor solutions and 25 µL of the BACE1 enzyme working solution.
-
Solvent Control Wells: Add 50 µL of the assay buffer containing the same final concentration of the inhibitor solvent (e.g., DMSO) and 25 µL of the BACE1 enzyme working solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells except the blank wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the average velocity of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The following tables summarize typical quantitative data for the BACE1 inhibition assay.
| Parameter | Typical Value/Range | Notes |
| BACE1 Enzyme Concentration | 0.5 - 2.0 Units/mL | The optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Substrate Concentration | 10 - 50 µM | A concentration around the Km value is often used for competitive inhibitor studies. |
| Incubation Time | 30 - 90 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 25°C or 37°C | Ensure consistency throughout the experiment. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Excitation Wavelength | 335 - 341 nm | Optimal wavelengths may vary slightly depending on the specific fluorometer.[1][2] |
| Emission Wavelength | 471 - 493 nm | [1][2][7] |
| Component | Stock Concentration | Volume per Well (96-well plate) | Final Concentration in Assay |
| BACE1 Assay Buffer | 1X | 25 - 50 µL | 1X |
| BACE1 Enzyme | 4X working solution | 25 µL | 1X |
| This compound | 4X working solution | 25 µL | 1X (e.g., 15 µM) |
| Test Inhibitor | 2X working dilution | 50 µL | 1X |
| Total Volume | 100 µL |
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
DABCYL-SEVNLDAEF-EDANS Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DABCYL-SEVNLDAEF-EDANS Förster Resonance Energy Transfer (FRET) assay. This guide is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Assay Principle
The this compound assay is a fluorescence-based method used to measure the activity of proteases that recognize and cleave the specific peptide sequence SEVNLDAEF. The peptide is dually labeled with a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence through FRET.[1][2] When a protease cleaves the peptide sequence, EDANS and DABCYL are separated, leading to an increase in fluorescence intensity.[1][2] This increase in fluorescence is directly proportional to the enzymatic activity. The optimal excitation and emission wavelengths for EDANS are approximately 335-340 nm and 490-502 nm, respectively.[1][3]
Diagram of the FRET-based enzymatic assay principle:
Caption: Principle of the this compound FRET assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the this compound assay in a question-and-answer format.
High Background Fluorescence
Q1: My negative control (no enzyme) shows high fluorescence readings. What could be the cause?
A1: High background fluorescence can be caused by several factors:
-
Substrate Degradation: The peptide substrate may have degraded due to improper storage or handling, leading to a pre-cleaved population of the substrate. Ensure the substrate is stored at -20°C or lower, protected from light, and avoid multiple freeze-thaw cycles.[4]
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances or proteases. Use fresh, high-purity reagents and dedicated sterile pipette tips.
-
Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be intrinsically fluorescent at the excitation/emission wavelengths of EDANS.[3] It is recommended to measure the fluorescence of the compound alone as a control.
-
Well-to-Well Contamination: Ensure proper pipetting techniques to avoid cross-contamination between wells.
Low or No Signal
Q2: I am not observing an increase in fluorescence after adding the enzyme. What should I check?
A2: A lack of signal can point to several issues:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the use of an inappropriate buffer. Confirm the enzyme's activity using a known positive control substrate or a different assay.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Review the literature for the optimal conditions for your protease of interest.
-
Sub-optimal Substrate Concentration: The substrate concentration might be too low. The working concentration for similar substrates is often in the range of 20-50 µM.[4]
-
Incorrect Wavelength Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for EDANS (Ex: ~335-340 nm, Em: ~490-502 nm).[1][3]
-
Inhibitors in the Sample: Your sample may contain inhibitors of the protease.
Poor Signal-to-Noise Ratio
Q3: The difference between my positive and negative controls is very small. How can I improve the signal-to-noise ratio?
A3: A low signal-to-noise ratio can be improved by:
-
Optimizing Enzyme Concentration: Titrate the enzyme concentration to find the optimal level that provides a robust signal without reaching saturation too quickly.
-
Optimizing Substrate Concentration: While a higher substrate concentration can increase the signal, it might also elevate the background. Determine the optimal substrate concentration, which is often around the Michaelis constant (Km) of the enzyme for the substrate.
-
Increasing Incubation Time: A longer incubation time may be necessary for enzymes with low turnover rates. Monitor the reaction kinetically to determine the optimal time point.
-
Ensuring FRET Efficiency: The distance between EDANS and DABCYL in the peptide is critical for efficient quenching. For this pair, the Förster radius is approximately 30-35 angstroms, which is important for a high signal-to-noise ratio.[3]
Data Variability and Reproducibility
Q4: I am seeing high variability between replicate wells. What are the common causes?
A4: High variability can be addressed by:
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
-
Thorough Mixing: Gently mix the contents of each well after adding all components to ensure a homogeneous reaction mixture. Avoid introducing bubbles.
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
Plate Uniformity: Use high-quality, black microplates to minimize well-to-well variations in fluorescence readings and to reduce background from scattered light.
Quantitative Data Summary
The following tables provide key quantitative parameters for the DABCYL-EDANS FRET pair and a general guide for assay optimization.
Table 1: Spectral Properties of DABCYL and EDANS
| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| EDANS (Donor) | ~335-340 | ~490-502 | ~6,000 at 336 nm | Fluorescence is quenched by DABCYL in close proximity.[1] |
| DABCYL (Acceptor) | ~472 | Non-fluorescent | ~32,000 at 453 nm | Acts as a dark quencher.[3] |
Table 2: General Assay Parameters and Troubleshooting Ranges
| Parameter | Typical Range | Troubleshooting Considerations |
| Substrate Concentration | 10-100 µM | Start with a concentration around the estimated Km. Too low may result in a weak signal; too high can increase background.[4] |
| Enzyme Concentration | Varies (ng/mL to µg/mL) | Titrate to achieve a linear reaction rate within the desired assay time. |
| Temperature | 25-37 °C | Optimize for the specific enzyme. Ensure consistent temperature across the plate. |
| pH | 6.5-8.5 | Optimize based on the enzyme's known pH optimum. |
| Incubation Time | 15-120 minutes | Monitor kinetically to ensure measurements are taken within the initial linear phase of the reaction. |
Experimental Protocols
A generalized protocol for performing the this compound assay is provided below. This should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Prepare working solutions of the substrate and enzyme in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add the desired volume of assay buffer to each well.
-
For inhibitor screening, add the test compounds to the appropriate wells.
-
Add the enzyme to all wells except the negative controls (add an equal volume of assay buffer to the negative control wells).
-
Pre-incubate the plate at the desired temperature for a few minutes.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the reaction.
-
Mix the contents of the wells gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[3]
-
Visual Troubleshooting Guide
The following workflow can help diagnose common issues with the this compound assay.
Caption: A logical workflow for troubleshooting the assay.
References
DABCYL-SEVNLDAEF-EDANS signal-to-noise ratio improvement
Welcome to the technical support resource for the DABCYL-SEVNLDAEF-EDANS fluorogenic peptide substrate. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and improve the signal-to-noise ratio in your protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: This is a fluorogenic peptide substrate used to measure the activity of specific proteases. It incorporates a Förster Resonance Energy Transfer (FRET) pair consisting of a donor fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent "dark" quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[1][2] The specific amino acid sequence (SEVNLDAEF) is designed as a cleavage site for particular proteases, such as the 3C-like protease (3CLpro) from coronaviruses like SARS-CoV.[3][4][5]
Q2: How does the FRET mechanism work for this substrate?
A2: In the intact peptide, the EDANS and DABCYL molecules are in close proximity (typically 10-100 Å).[6][7] When the EDANS donor is excited with light (around 340 nm), it transfers its energy non-radiatively to the nearby DABCYL quencher instead of emitting light as fluorescence.[8] This energy transfer is highly efficient due to the excellent overlap between the EDANS emission spectrum and the DABCYL absorption spectrum.[8][9] When a protease cleaves the peptide sequence, EDANS and DABCYL diffuse apart, disrupting FRET.[10] This separation restores the ability of EDANS to fluoresce, resulting in an increase in the fluorescence signal that is proportional to the enzyme's activity.[5][6]
Q3: What are the spectral properties of the EDANS/DABCYL pair?
A3: The spectral characteristics of the EDANS/DABCYL pair are critical for designing experiments and setting up instrumentation correctly. The key wavelengths are summarized below.
| Component | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) |
| EDANS (Donor) | ~335-341 nm[1][2][6] | ~490-496 nm[2][6][8] | - |
| DABCYL (Quencher) | - | Non-fluorescent[1] | ~453-472 nm[1][6][8] |
| Table 1: Spectral Properties of the EDANS/DABCYL FRET Pair. |
Q4: Why is the EDANS/DABCYL pair considered a good choice for protease assays?
A4: This FRET pair offers several advantages that lead to high sensitivity and an excellent signal-to-noise ratio. The combination provides exceptional quenching efficiency, often greater than 95%.[1] Because DABCYL is a non-fluorescent dark quencher, there is minimal background fluorescence from the acceptor, which significantly enhances the signal-to-noise ratio upon cleavage.[1] This system can yield a 40-fold increase in fluorescence, outperforming other common FRET pairs.[1]
| FRET Pair | Typical Fluorescence Enhancement |
| EDANS/DABCYL | 40-fold |
| Mca/Dnp | 25-fold |
| FITC/TAMRA | 30-fold |
| Table 2: Comparison of FRET Pair Signal Enhancement.[1] |
Troubleshooting Guide
This guide addresses common problems encountered during protease assays using the this compound substrate, with a focus on improving the signal-to-noise ratio.
Diagram: FRET-Based Protease Assay Mechanism
References
- 1. lifetein.com [lifetein.com]
- 2. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FRET Systems - Biosyntan GmbH [biosyntan.de]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photobleaching of the DABCYL-SEVNLDAEF-EDANS FRET peptide during experiments.
Understanding Photobleaching of this compound
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, EDANS, resulting in the loss of its fluorescent signal. This phenomenon is a significant concern in fluorescence-based assays, as it can lead to reduced signal intensity, lower signal-to-noise ratios, and inaccurate quantification. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the fluorophore.[1] The EDANS fluorophore, with an excitation wavelength in the UV range (typically around 340 nm), can be particularly susceptible to photobleaching and can also induce phototoxicity in live-cell imaging.
The following resources will help you mitigate these effects and ensure the collection of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photobleaching for the EDANS fluorophore in the this compound peptide?
A1: The primary cause of photobleaching for EDANS, like most fluorophores, is photooxidation. When EDANS is excited by the light source, it can transition to a long-lived triplet state. In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS). These highly reactive molecules can then attack the EDANS fluorophore, leading to its irreversible chemical modification and loss of fluorescence.[1]
Q2: How does the DABCYL quencher affect the photostability of EDANS?
A2: DABCYL is a non-fluorescent "dark" quencher.[2] In the intact peptide, DABCYL quenches EDANS's fluorescence through Förster Resonance Energy Transfer (FRET). While DABCYL itself is relatively photostable, its primary role is to accept energy from EDANS, not to protect it from photobleaching. Once the peptide is cleaved and EDANS is no longer quenched, it becomes susceptible to photobleaching upon continuous excitation.
Q3: Are there more photostable alternatives to the DABCYL-EDANS FRET pair?
A3: Yes, several alternative FRET pairs offer higher photostability. For instance, Cy3 and Cy5 are known for their superior photostability in long-term imaging studies. Another alternative is the 5-FAM/QXL™520 pair, which is reported to be more sensitive than DABCYL-EDANS. The choice of FRET pair will depend on the specific requirements of your experiment, including the instrumentation available and the biological system being studied.
Q4: Can I use antifade mounting media designed for fixed cells in my live-cell imaging experiments with this peptide?
A4: No, most antifade mounting media for fixed samples are not compatible with live cells as they can be toxic.[1] For live-cell imaging, it is crucial to use specially formulated live-cell antifade reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescent signal during imaging. | High-intensity illumination. | Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the excitation light.[1] |
| Prolonged exposure to excitation light. | Minimize the duration of exposure. Use intermittent imaging rather than continuous monitoring. When setting up and focusing, use a lower light intensity or transmitted light to locate the area of interest before switching to fluorescence imaging for data acquisition.[3] | |
| High background fluorescence obscuring the signal. | Autofluorescence from media components or cells. | Use imaging media with reduced autofluorescence. For live-cell imaging, consider washing the cells to remove any dead cells, which can be a source of high background.[4] |
| Inconsistent fluorescence intensity between replicates. | Differential photobleaching across samples. | Ensure that all samples are exposed to the same illumination conditions (intensity, duration, and frequency). Create a photobleaching curve to normalize for fluorescence loss if quantitative comparisons are necessary. |
| Low signal-to-noise ratio. | A combination of low signal due to photobleaching and high background. | Implement strategies to reduce both photobleaching (see above) and background. Consider using an oxygen scavenging system to enhance fluorophore stability. |
Experimental Protocols to Prevent Photobleaching
Protocol 1: General Imaging Best Practices
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Employ neutral density filters to reduce illumination intensity.
-
Keep the exposure time as short as possible.
-
Use automated shutters to block the light path when not acquiring images.
-
For locating the region of interest, use transmitted light or a lower magnification objective before switching to high-power fluorescence imaging.
-
-
Optimize Imaging Parameters:
-
Increase the camera gain or use a more sensitive detector to compensate for lower excitation intensity.
-
Consider binning pixels on the camera to increase the signal, although this will reduce spatial resolution.
-
Protocol 2: Use of Antifade Reagents and Oxygen Scavengers
For experiments where photobleaching is a significant issue, the use of chemical additives can be highly effective.
For In Vitro Assays (e.g., in a plate reader):
-
Prepare an Oxygen Scavenging System: A common system is the glucose oxidase and catalase (GOC) system.
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in buffer).
-
Prepare a stock solution of catalase (e.g., 5 mg/mL in buffer).
-
Prepare a stock solution of β-D-glucose (e.g., 50% w/v in water).
-
-
Add to your reaction buffer:
-
Add β-D-glucose to your final reaction buffer to a final concentration of 5-10 mM.
-
Just before starting your experiment, add glucose oxidase and catalase to final concentrations of approximately 0.1 mg/mL and 0.05 mg/mL, respectively.
-
Note: The optimal concentrations may need to be determined empirically for your specific assay conditions.
-
For Live-Cell Imaging:
-
Select a Live-Cell Compatible Antifade Reagent: Several commercial reagents are available, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.[1]
-
Follow the Manufacturer's Protocol: Typically, this involves adding the reagent to the imaging medium at a specified dilution.
-
Incubation: Allow the cells to incubate with the antifade reagent for the recommended time before imaging. This allows the reagent to permeate the cells and the medium.
-
Imaging: Proceed with imaging, following the general best practices outlined in Protocol 1.
Visualizing Photobleaching and Prevention Strategies
Photobleaching Signaling Pathway
References
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Substrate
This technical support guide is designed for researchers, scientists, and drug development professionals using the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate. This guide provides troubleshooting advice and detailed experimental protocols to address common issues encountered during experimentation, with a specific focus on correcting for the inner filter effect.
For the purposes of this guide, we will consider a hypothetical use case where this compound serves as a substrate for a fictional protease, "CortexiMab Protease," which is under investigation as a therapeutic target in neurological drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the inner filter effect (IFE) and how does it affect my FRET assay?
A1: The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1] It arises from the absorption of excitation and/or emitted light by components in the sample. There are two types of inner filter effect:
-
Primary IFE: Occurs when substances in the sample absorb the excitation light, reducing the light that reaches the fluorophore. This leads to a lower than expected fluorescence signal.
-
Secondary IFE: Happens when substances in the sample absorb the light emitted by the fluorophore before it reaches the detector. This also results in a diminished signal.
In the context of your this compound assay, high concentrations of the substrate, the cleaved EDANS product, or other components in your assay buffer (e.g., drug compounds being screened) can lead to IFE, causing inaccurate measurements of CortexiMab Protease activity.
Q2: My fluorescence signal is lower than expected, even with high enzyme activity. Could this be the inner filter effect?
A2: Yes, a lower than expected fluorescence signal is a classic symptom of the inner filter effect. High concentrations of the DABCYL-quencher, which has a maximum absorbance around 472 nm, can absorb the light emitted by EDANS (emission maximum ~490 nm), leading to secondary IFE.[2][3] Additionally, if you are screening colored compounds, they may absorb the excitation light (EDANS excitation is around 336-341 nm) or the emitted light.[2][4]
To troubleshoot:
-
Check the absorbance spectrum of your sample: Scan the absorbance of your reaction mixture at both the excitation and emission wavelengths of EDANS. An absorbance value greater than 0.1 is a strong indicator that the inner filter effect is present.
-
Perform a dilution series: Dilute your sample and measure the fluorescence. If the relationship between concentration and fluorescence is not linear, IFE is likely occurring.
-
Implement a correction protocol: Use the mathematical correction described in the experimental protocols section below.
Q3: I am observing high background fluorescence in my negative control wells (no enzyme). What are the possible causes?
A3: High background fluorescence can be caused by several factors:
-
Substrate degradation: The this compound peptide may be degrading due to factors other than your target protease, such as light exposure, harsh buffer conditions, or contaminating proteases.
-
Autofluorescence: Components in your assay buffer or the compounds you are screening may be intrinsically fluorescent at the excitation and emission wavelengths of EDANS.
-
Impure substrate: The peptide substrate may contain a fraction of unquenched EDANS.
To troubleshoot:
-
Protect your substrate from light: EDANS is light-sensitive. Store the substrate in the dark and minimize light exposure during the experiment.
-
Check your buffer: Run a control with just the assay buffer to check for autofluorescence.
-
Test for contaminating proteases: Incubate the substrate in the assay buffer without the CortexiMab Protease to see if there is any cleavage over time.
-
Include a "no substrate" control: This will help you determine the background fluorescence of your buffer and any test compounds.
Q4: The fluorescence signal in my assay is unstable and decreases over time, even in my positive control. What could be the issue?
A4: A decreasing fluorescence signal can be due to:
-
Photobleaching: Continuous exposure of EDANS to the excitation light can lead to its photodegradation and a loss of fluorescence.
-
Precipitation of the substrate or enzyme: The peptide or enzyme may be precipitating out of solution over time.
-
Adsorption to the microplate: The peptide substrate can stick to the walls of the microplate wells.[5]
To troubleshoot:
-
Reduce exposure to excitation light: Decrease the number of measurement time points or use a lower intensity excitation source if possible.
-
Check for precipitation: Visually inspect the wells for any signs of precipitation.
-
Include a non-ionic detergent: Adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer can help prevent adsorption to the plate.[5]
Experimental Protocols
Protocol 1: Standard CortexiMab Protease Activity Assay
Objective: To measure the activity of CortexiMab Protease using the this compound substrate.
Materials:
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
CortexiMab Protease stock solution
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the substrate solution: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
Prepare the enzyme solution: Prepare serial dilutions of the CortexiMab Protease in the assay buffer.
-
Set up the reaction: In the microplate, add the enzyme dilutions. Include a negative control with buffer only.
-
Initiate the reaction: Add the substrate solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using the appropriate excitation and emission wavelengths for EDANS (Excitation: ~340 nm, Emission: ~490 nm).
Protocol 2: Correcting for the Inner Filter Effect
Objective: To correct the measured fluorescence intensity for the inner filter effect.
Materials:
-
Same as Protocol 1
-
UV-Vis spectrophotometer or a microplate reader with absorbance measurement capabilities
Procedure:
-
Perform the protease assay: Follow steps 1-6 of Protocol 1 to obtain the raw fluorescence data (F_obs).
-
Measure absorbance: After the final fluorescence reading, measure the absorbance of the samples in each well at the excitation wavelength (A_ex) and the emission wavelength (A_em) of EDANS.
-
Calculate the corrected fluorescence: Use the following formula to correct the observed fluorescence for the inner filter effect[1]:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed (measured) fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
Data Presentation
The following table summarizes hypothetical data from a CortexiMab Protease assay, demonstrating the impact of the inner filter effect correction.
| CortexiMab Protease (nM) | Observed Fluorescence (RFU) | Absorbance at 340 nm (A_ex) | Absorbance at 490 nm (A_em) | Corrected Fluorescence (RFU) |
| 0 | 5,000 | 0.02 | 0.08 | 5,599 |
| 10 | 15,000 | 0.03 | 0.10 | 17,255 |
| 20 | 28,000 | 0.04 | 0.12 | 33,289 |
| 40 | 45,000 | 0.05 | 0.15 | 56,234 |
| 80 | 60,000 | 0.06 | 0.18 | 79,433 |
Visualizations
References
DABCYL-SEVNLDAEF-EDANS assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DABCYL-SEVNLDAEF-EDANS Förster Resonance Energy Transfer (FRET) assay. This guide addresses common issues related to variability and reproducibility to help ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
The this compound assay is a fluorescence-based method used to measure the activity of proteases. The substrate is a peptide sequence (SEVNLDAEF) flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, the close proximity of DABCYL to EDANS (typically within 10-100 Å) allows for FRET to occur. The energy from the excited EDANS fluorophore is non-radiatively transferred to the DABCYL quencher, resulting in minimal fluorescence emission. When a protease cleaves the peptide substrate, EDANS and DABCYL are separated. This separation disrupts FRET, leading to an increase in the fluorescence of EDANS, which can be measured to determine enzyme activity.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for the EDANS/DABCYL pair?
The optimal excitation wavelength for EDANS is approximately 336-341 nm, and its emission maximum is around 471-490 nm.[2][3][4] DABCYL has a broad absorption spectrum with a maximum around 453-472 nm, which effectively overlaps with the emission spectrum of EDANS, making it an efficient quencher.[2][4][5]
Q3: Why is the DABCYL/EDANS pair commonly used for protease assays?
This FRET pair is widely used due to its high quenching efficiency (often >95%) and the significant increase in fluorescence (up to 40-fold) upon substrate cleavage.[2] Because DABCYL is a non-fluorescent "dark quencher," it minimizes background noise, leading to a high signal-to-noise ratio.[2]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme is properly stored and handled to maintain its activity. - Perform a positive control experiment with a known active enzyme. - Verify the optimal buffer conditions (pH, ionic strength) for your specific enzyme. |
| Incorrect Wavelength Settings | - Confirm that the fluorometer is set to the correct excitation (~340 nm) and emission (~490 nm) wavelengths for EDANS.[6] |
| Substrate Degradation | - Protect the this compound substrate from light to prevent photobleaching of the EDANS fluorophore. - Avoid repeated freeze-thaw cycles of the substrate stock solution. |
| Sub-optimal Enzyme or Substrate Concentration | - Titrate the enzyme and substrate concentrations to find the optimal range for your assay. Insufficient concentrations of either can lead to a weak signal. |
| Presence of Inhibitors | - Ensure that none of the assay components (e.g., buffers, solvents) contain substances that could inhibit the protease. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | - Run a "no-enzyme" control to measure the background fluorescence from the substrate alone. If high, the substrate may be degrading spontaneously. Consider preparing fresh substrate stock. |
| Autofluorescence of Assay Components | - Check for autofluorescence from the microplate, buffer components, or test compounds. Use of non-binding, low-fluorescence plates is recommended. |
| Light Scattering | - If your sample is turbid due to precipitated compounds or high concentrations of macromolecules, this can lead to increased background signal. Centrifuge or filter the samples if necessary. |
| Impure Substrate | - Ensure the purity of the this compound substrate. Contamination with free EDANS will result in high initial fluorescence. |
Issue 3: Poor Assay Reproducibility (High Variability)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. |
| Temperature Fluctuations | - Enzyme kinetics are highly sensitive to temperature. Ensure that all assay components are at a stable, consistent temperature and that the reaction is incubated at the optimal temperature for the enzyme. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. For kinetic assays, ensure that the reading intervals are precise. |
| Inner Filter Effect (IFE) | - At high substrate or compound concentrations, the excitation or emission light can be absorbed by the sample components, leading to non-linear and variable fluorescence readings.[7][8][9] - To mitigate IFE, work with lower concentrations of the substrate or test compounds. If high concentrations are necessary, mathematical correction methods can be applied.[7][8][9] |
| Substrate Solubility Issues | - The this compound substrate can be hydrophobic and may have limited solubility in aqueous buffers.[10] Ensure the substrate is fully dissolved, often in a small amount of DMSO before further dilution in assay buffer. Inconsistent solubility can lead to variability. |
| DMSO Concentration Effects | - If using DMSO to dissolve the substrate or test compounds, keep the final concentration consistent across all wells, as DMSO can affect enzyme activity and the fluorescence properties of the substrate. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Protease Activity on DABCYL-Peptide-EDANS Substrates
| Protease | Peptide Sequence | Km (µM) | kcat (s⁻¹) | Reference |
| SARS-CoV 3CLpro | DABCYL-KTSAVLQSGFRKME-EDANS | 17 | 1.9 | [11] |
| SARS-CoV-2 PLpro | Dabcyl-FTLKGGAPTKVTE-Edans | 20.77 | N/A | [6] |
Note: kcat was not reported for SARS-CoV-2 PLpro in the cited study.
Table 2: Example Assay Performance Metrics for a FRET-based Protease Assay
| Parameter | Value | Description | Reference |
| Z'-Factor | 0.75 | A measure of assay quality, with >0.5 considered excellent for high-throughput screening. | [12] |
Note: This Z'-factor is from a study using a DABCYL-EDANS substrate for SARS-CoV-2 main protease, indicating a robust assay.
Experimental Protocols
General Protocol for a Protease Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease being studied (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.5).
-
Substrate Stock Solution: Dissolve the this compound peptide in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in a suitable buffer and store according to the manufacturer's recommendations.
-
Working Solutions: On the day of the experiment, dilute the substrate and enzyme to the desired working concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted enzyme solution to each well of a black, flat-bottom 96-well plate.
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of assay buffer instead of the enzyme solution.
-
Positive Control: A known activator or a high concentration of active enzyme.
-
Negative Control (for inhibitor screening): Enzyme with vehicle (e.g., DMSO) but no inhibitor.
-
-
Pre-incubate the plate at the optimal reaction temperature for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Set the plate reader to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
-
For a kinetic assay, record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
For an endpoint assay, incubate the plate for a fixed time and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocities against substrate or inhibitor concentrations to determine kinetic parameters (e.g., Km, Vmax, IC50).
-
Visualizations
Caption: Workflow of the this compound FRET assay principle.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the DABCYL-SEVNLDAEF-EDANS FRET peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme expected to cleave this compound?
The peptide sequence SEVNLDAEF contains the motif DEVD (Asp-Glu-Val-Asp), which is a well-recognized cleavage site for caspase-3, a key executioner enzyme in apoptosis.[1][2][3] Therefore, caspase-3 is the primary enzyme expected to cleave this substrate. The cleavage occurs C-terminal to the second aspartic acid residue.
Q2: I am observing cleavage of the this compound substrate, but I am not expecting caspase-3 activity. What could be the cause?
Unexpected cleavage can arise from several factors:
-
Non-specific Protease Activity: Your sample may contain other proteasomes with overlapping specificity that can cleave the substrate. While DEVD is a preferred site for caspase-3, other proteases, particularly in complex biological samples like cell lysates, might cleave at this or other sites within the peptide sequence.
-
Contaminating Proteases: The enzyme preparation or the sample itself might be contaminated with other proteases.
-
Sub-optimal Assay Conditions: Factors such as pH and temperature can influence enzyme activity and specificity.
Q3: How can I confirm that the cleavage I am observing is due to caspase-3?
To confirm caspase-3 activity, you can perform the following control experiments:
-
Use a Specific Inhibitor: Pre-incubate your sample with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, before adding the FRET substrate. A significant reduction in cleavage activity upon inhibitor addition strongly suggests that caspase-3 is the responsible enzyme.
-
Use a Negative Control Sample: If possible, use a sample known to have very low or no caspase-3 activity (e.g., a non-apoptotic cell lysate) to see if you still observe cleavage.
-
Western Blot Analysis: Perform a western blot to detect the presence of activated (cleaved) caspase-3 in your sample.
Q4: My FRET assay is showing high background fluorescence. What are the common causes and solutions?
High background fluorescence in a FRET assay can be caused by several factors:
-
Substrate Degradation: The FRET peptide may have degraded due to improper storage or handling, leading to a baseline level of fluorescence. Ensure the substrate is stored correctly, protected from light, and avoid repeated freeze-thaw cycles.
-
Autofluorescence of Sample Components: Components in your sample or buffer may be inherently fluorescent at the excitation and emission wavelengths of your FRET pair.
-
Incorrect Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for the DABCYL-EDANS pair (typically around 340 nm for excitation and 490 nm for emission).
-
Non-specific Binding: The substrate may be interacting with other components in the well, leading to a conformational change that reduces quenching.
Q5: What are the optimal conditions for a caspase-3 activity assay?
The optimal conditions for caspase-3 activity can vary slightly depending on the specific assay setup, but generally, the following parameters are recommended:
| Parameter | Recommended Value |
| pH | 7.2 - 7.5 |
| Temperature | 37°C |
| DTT | 10 mM |
Troubleshooting Guides
Issue 1: Unexpected or Non-Specific Cleavage
If you observe cleavage of this compound in a sample where caspase-3 activity is not expected, follow these troubleshooting steps.
Troubleshooting Workflow for Unexpected Cleavage
Caption: A logical workflow to diagnose the cause of unexpected peptide cleavage.
Issue 2: No or Low Cleavage Signal
If you are expecting caspase-3 activity but observe little to no cleavage of the FRET substrate, consider the following.
Troubleshooting Workflow for Low/No Cleavage
Caption: A systematic approach to troubleshooting unexpectedly low or absent cleavage signals.
Experimental Protocols
Protocol 1: General Caspase-3 Activity Assay using this compound
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cell population. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Set up the Assay:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well black microplate, add 50 µL of each diluted cell lysate to separate wells.
-
Include a blank well containing 50 µL of Assay Buffer only.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).
-
Add 50 µL of the substrate working solution to each well, including the blank.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Take readings kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the caspase-3 activity.
-
Protocol 2: Use of a Protease Inhibitor Cocktail to Address Non-Specific Cleavage
This protocol describes how to use a broad-spectrum protease inhibitor cocktail to determine if non-specific protease activity is contributing to substrate cleavage.
Materials:
-
Broad-spectrum protease inhibitor cocktail (commercial or custom-made)
-
Cell Lysis Buffer (as in Protocol 1, but without DTT initially if the cocktail contains cysteine protease inhibitors that are DTT-sensitive)
-
Your experimental sample (e.g., cell lysate)
-
This compound substrate
-
Assay Buffer (as in Protocol 1)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Samples:
-
Prepare your cell lysate or other biological sample as you normally would.
-
Divide the sample into two aliquots.
-
-
Add Inhibitor Cocktail:
-
To one aliquot, add the protease inhibitor cocktail at the manufacturer's recommended concentration (e.g., 1X).
-
To the other aliquot (the control), add an equal volume of the solvent used for the inhibitor cocktail (e.g., DMSO or water).
-
Incubate both samples on ice for 15-30 minutes.
-
-
Perform the Cleavage Assay:
-
Follow the steps outlined in Protocol 1 for setting up the assay, running the reaction, and measuring fluorescence, using both the inhibitor-treated and control samples.
-
-
Analyze the Results:
-
Compare the rate of substrate cleavage in the inhibitor-treated sample to the control sample.
-
A significant reduction in cleavage in the presence of the inhibitor cocktail indicates that non-caspase proteases are contributing to the signal.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to troubleshooting this compound cleavage.
| Parameter | Value/Concentration | Notes |
| Optimal pH for Caspase-3 | 7.2 - 7.5 | Activity decreases significantly outside this range. |
| Optimal Temperature for Caspase-3 | 37°C | Lower temperatures will slow the reaction rate. |
| DTT Concentration | 10 mM | Required for optimal caspase activity. |
| AEBSF | 1 mM | Serine protease inhibitor. |
| Aprotinin | 0.8 µM | Serine protease inhibitor. |
| Bestatin | 40 µM | Aminopeptidase inhibitor. |
| E-64 | 14 µM | Cysteine protease inhibitor. |
| Leupeptin | 1 µM | Serine and cysteine protease inhibitor. |
| Pepstatin A | 1 µM | Aspartic protease inhibitor. |
| EDTA | 1 mM | Metalloproteinase inhibitor. |
Note: The effective concentrations of individual protease inhibitors can vary depending on the specific proteases present in the sample. It is often recommended to use a pre-made cocktail for broad-spectrum inhibition.[4][5][6]
References
- 1. mpbio.com [mpbio.com]
- 2. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and handling of the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound peptide?
A1: This peptide is a fluorogenic substrate commonly used in Fluorescence Resonance Energy Transfer (FRET) assays to measure the activity of proteases, particularly β-secretase (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[1] Upon cleavage of the peptide by BACE1, the quenching of the EDANS fluorophore by the DABCYL quencher is disrupted, resulting in an increase in fluorescence.
Q2: What are the spectral properties of the DABCYL-EDANS FRET pair?
A2: The EDANS fluorophore (donor) has an excitation maximum around 340-360 nm and an emission maximum around 490-500 nm. The DABCYL quencher (acceptor) has a broad absorption spectrum with a maximum around 453-473 nm, which effectively overlaps with the emission spectrum of EDANS, allowing for efficient quenching.[2][3]
Q3: How should the this compound peptide be stored?
A3: For long-term stability, the lyophilized peptide should be stored at -20°C or lower, protected from light. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of fluorescence quenching in the intact peptide?
A4: The quenching mechanism is based on FRET, where the excited state energy of the EDANS donor is non-radiatively transferred to the DABCYL acceptor when they are in close proximity (typically 10-100 Å).[2] DABCYL is a non-fluorescent quencher, meaning it dissipates the absorbed energy as heat rather than light, resulting in a low fluorescence signal from the intact peptide.
Troubleshooting Guides
This section addresses common issues encountered during experiments using the this compound peptide.
Issue 1: Low or No Fluorescence Signal Upon Enzyme Addition
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your BACE1 enzyme preparation using a positive control substrate or a previously validated batch. Ensure proper storage and handling of the enzyme. |
| Incorrect Buffer Conditions | BACE1 activity is pH-dependent. Ensure the assay buffer has the optimal pH for enzyme activity (typically acidic, around pH 4.5 for BACE1). Check for the presence of any potential inhibitors in your buffer components. |
| Substrate Degradation | The peptide may have degraded due to improper storage or handling. Use a fresh aliquot of the substrate. Verify the substrate concentration using UV-Vis spectroscopy. |
| Incorrect Wavelength Settings | Confirm that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for the EDANS fluorophore (Ex: ~340 nm, Em: ~490 nm). |
| Reader Gain Setting Too Low | Increase the gain setting on the fluorescence reader to amplify the signal. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence from Assay Components | Check the fluorescence of your buffer, enzyme, and any test compounds in the absence of the FRET substrate. Use high-purity, non-fluorescent reagents. Phenol red in cell culture media can be a source of autofluorescence.[4] |
| Light Scattering | High concentrations of proteins or other macromolecules can cause light scattering. Centrifuge your samples before reading to remove any precipitates. |
| Contaminated Plates or Cuvettes | Use new, clean, black microplates designed for fluorescence assays to minimize background.[4] |
| Spontaneous Peptide Degradation | If the background fluorescence of the substrate solution increases over time without the enzyme, the peptide may be degrading. Protect the substrate from light and consider the stability in your assay buffer over the experiment's duration. |
Issue 3: Assay Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Peptides derived from amyloid precursor protein can be prone to aggregation.[5][6][7][8] To minimize this, dissolve the peptide in an appropriate solvent like DMSO first, then dilute it in the assay buffer. Avoid repeated freeze-thaw cycles. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Peptide Adsorption | The peptide may adsorb to the surface of microplates or pipette tips. Using low-adsorption plasticware can help mitigate this issue. Pre-treating plates with a blocking agent like BSA may also be beneficial, but check for compatibility with your assay. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions. Use calibrated pipettes and pre-wet the tips. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature. Ensure all assay components are at the correct and stable temperature before starting the reaction. Use a temperature-controlled plate reader if possible. |
| Photobleaching | Continuous exposure to the excitation light can lead to photobleaching of the EDANS fluorophore.[2] Minimize the exposure time by using intermittent readings or endpoint assays. If kinetic measurements are necessary, reduce the excitation light intensity or the frequency of measurements. |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions
| Condition | Lyophilized Peptide | Reconstituted Peptide (in DMSO) |
| Storage Temperature | -20°C to -80°C | -20°C to -80°C (in aliquots) |
| Light Exposure | Store in the dark | Protect from light |
| Freeze-Thaw Cycles | Avoid | Avoid; use single-use aliquots |
Table 2: Factors Influencing Peptide Stability and Assay Performance
| Parameter | General Effect and Recommendations |
| pH | Peptide bonds can hydrolyze at extreme pH. For BACE1 assays, an acidic buffer (pH ~4.5) is required for enzyme activity. The stability of the peptide in this buffer should be empirically determined for the duration of the assay. |
| Temperature | Higher temperatures accelerate chemical degradation and enzymatic activity. Assays should be performed at a consistent, controlled temperature (e.g., 37°C for enzymatic assays). |
| Solvent | The polarity of the solvent can affect the fluorescence properties of EDANS.[2] It is crucial to maintain a consistent solvent environment across all samples and controls. DMSO is a common solvent for initial stock solutions. |
| Buffer Components | Some buffer components can interfere with the assay. For example, strong reducing or oxidizing agents may affect the fluorophore or quencher. It is advisable to use high-purity biological buffers.[9][10] |
Experimental Protocols
Protocol 1: Assessment of Peptide Stock Solution Stability
-
Reconstitute the lyophilized this compound peptide in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes in low-adsorption tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
To assess stability , thaw one aliquot at different time points (e.g., 1, 3, 6 months) and compare its performance in the BACE1 FRET assay to a freshly prepared standard.
-
Analyze the fluorescence signal of a negative control (substrate in buffer without enzyme) over time. A significant increase in fluorescence indicates spontaneous degradation.
Protocol 2: BACE1 Activity Assay
-
Prepare the BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Pipette the substrate solution into the wells of a black 96-well plate.
-
Add test compounds or vehicle control to the appropriate wells.
-
Initiate the reaction by adding a pre-determined concentration of active BACE1 enzyme to all wells except the negative control wells (add buffer instead).
-
Measure the fluorescence intensity immediately (kinetic mode) or after a specific incubation time at 37°C (endpoint mode) using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.
-
Calculate the rate of substrate cleavage from the increase in fluorescence over time.
Visualizations
Caption: A typical experimental workflow for a BACE1 FRET assay.
Caption: The amyloidogenic pathway and the principle of the FRET assay.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid-Beta Peptides Trigger Aggregation of Alpha-Synuclein In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. mdpi.com [mdpi.com]
- 9. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DABCYL-SEVNLDAEF-EDANS based assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, offering potential causes and solutions to enhance assay sensitivity and reliability.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescent compounds in the sample: Biological samples may contain endogenous fluorescent molecules (e.g., NADH, flavins) that interfere with the assay signal.[1] 2. Contaminated reagents or buffers: Impurities in buffers or assay components can contribute to background fluorescence.[2] 3. Sub-optimal filter sets: Use of incorrect or low-quality filters can lead to bleed-through of excitation light into the emission channel. | 1. Include a "no-enzyme" or "no-substrate" control: This will help quantify the background fluorescence from your sample. Subtract this value from your experimental readings. 2. Use high-purity reagents: Utilize freshly prepared buffers made with high-purity water and analytical grade reagents.[2] 3. Optimize filter sets: Ensure that the excitation and emission filters are appropriate for the EDANS fluorophore (Excitation ~340 nm, Emission ~490 nm) and have minimal spectral overlap. |
| Low Signal-to-Noise Ratio | 1. Inefficient FRET quenching: The DABCYL quencher may not be effectively quenching the EDANS fluorescence in the intact peptide.[1][3] 2. Low enzyme activity: The concentration or activity of the enzyme in the sample may be too low for detection. 3. Sub-optimal assay conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity. | 1. Verify substrate integrity: Ensure the peptide substrate has not been prematurely cleaved or degraded. Check the purity of the FRET peptide, as impurities can interfere with the assay.[4] 2. Increase enzyme concentration or incubation time: If possible, increase the amount of enzyme in the reaction. Alternatively, extend the incubation time to allow for more substrate cleavage.[5] 3. Optimize assay conditions: Systematically vary the pH, temperature, and buffer components to determine the optimal conditions for your specific enzyme. |
| Photobleaching of EDANS | 1. Prolonged exposure to excitation light: EDANS, like many fluorophores, is susceptible to photobleaching upon extended exposure to high-intensity light.[6][7] 2. UV excitation: The UV excitation wavelength of EDANS (~340 nm) can be phototoxic to live cells and contribute to photobleaching.[1] | 1. Minimize light exposure: Reduce the duration and intensity of the excitation light. Use pulsed illumination if your instrument allows.[1] 2. Use photostabilizing agents: Consider adding antifade reagents or oxygen scavengers to your assay buffer to reduce photobleaching.[1] 3. Consider alternative fluorophores: For long-term imaging, more photostable fluorophores might be necessary.[1][7] |
| Inner Filter Effect | 1. High substrate concentration: At high concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and substrate cleavage.[2][8] | 1. Optimize substrate concentration: Determine the optimal substrate concentration that provides a good signal without causing inner filter effects. This can be done by titrating the substrate concentration and monitoring the fluorescence signal. |
| Insolubility of DABCYL-labeled Peptides | 1. Hydrophobic nature of DABCYL: DABCYL is a hydrophobic molecule, which can lead to solubility issues with the labeled peptide, especially in aqueous buffers.[9] | 1. Incorporate solubilizing groups: During peptide synthesis, charged or polar amino acids can be incorporated near the DABCYL moiety to improve solubility. 2. Use a hydrophilic alternative: Consider using a more water-soluble quencher like Hydrodabcyl.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide SEVNLDAEF acts as a substrate for a specific protease, such as caspase-3.[10][11] It is labeled with a fluorophore, EDANS (the donor), and a quencher, DABCYL (the acceptor).[1] In the intact peptide, EDANS and DABCYL are in close proximity (typically 10-100 Å).[1][5] When EDANS is excited, it transfers its energy non-radiatively to DABCYL, which dissipates the energy as heat, thus "quenching" the fluorescence.[1] Upon cleavage of the peptide by the target protease, EDANS and DABCYL are separated. This separation disrupts FRET, and EDANS can now emit its characteristic fluorescence upon excitation.[1][5] The increase in fluorescence intensity is directly proportional to the amount of cleaved substrate and thus, the enzyme's activity.
References
- 1. lifetein.com [lifetein.com]
- 2. bachem.com [bachem.com]
- 3. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a highly selective caspase-3 substrate for imaging live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DABCYL-SEVNLDAE-EDANS Protease Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate for protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound FRET assay?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate, SEVNLDAEF, is flanked by a fluorophore (EDANS) and a quencher (DABCYL). In the intact peptide, the close proximity of DABCYL to EDANS (typically 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS to DABCYL, thus quenching the fluorescence of EDANS.[1][2] Upon cleavage of the peptide by a specific protease, EDANS and DABCYL are separated, disrupting FRET and leading to an increase in EDANS fluorescence. This increase in fluorescence is directly proportional to the protease activity.
Q2: What are the spectral properties of the DABCYL-EDANS FRET pair?
The DABCYL-EDANS pair is a classic FRET duo used in protease assays. Their spectral characteristics are crucial for a successful experiment.
| Fluorophore/Quencher | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Characteristics |
| EDANS (Donor) | ~336-341 | ~471-496 | ~5,900 | Donor fluorophore. |
| DABCYL (Acceptor) | ~453-463 | Non-fluorescent | ~32,000 | "Dark" quencher, minimizes background fluorescence.[1] |
Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and instrumentation. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental setup.
Q3: Which protease recognizes the SEVNLDAEF peptide sequence?
The SEVNLDAEF sequence is not a canonical cleavage site for common proteases like caspases, which typically recognize sequences like DEVD.[3][4] This custom peptide sequence is likely designed for a specific protease of interest. Researchers using this substrate should have prior knowledge of the protease they are investigating and its specificity for the SEVNLDAEF sequence.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, helping you to identify and resolve potential artifacts and false positives.
Problem 1: High Background Fluorescence (Low Signal-to-Noise Ratio)
Possible Causes & Solutions
| Cause | Recommended Action |
| Substrate Degradation: The peptide substrate may be degraded due to improper storage or handling. | Store the peptide at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Autohydrolysis of Substrate: The peptide may be unstable in the assay buffer, leading to spontaneous cleavage. | Perform a "substrate only" control (without enzyme) to measure the rate of spontaneous cleavage. If high, consider optimizing the buffer pH or composition. |
| Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances or proteases. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers. Run a "buffer blank" control to check for background fluorescence. |
| Compound Autofluorescence: Test compounds may be intrinsically fluorescent at the assay wavelengths.[5][6][7] | Screen all test compounds for autofluorescence at the EDANS excitation and emission wavelengths in the absence of the FRET substrate. If a compound is fluorescent, consider using a different FRET pair with red-shifted spectra to minimize interference.[8][9] |
Problem 2: No or Low Increase in Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Enzyme: The protease may have lost its activity. | Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate if available. |
| Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for the protease. | Consult the literature for the optimal conditions for your specific protease. Perform a matrix of experiments to optimize these parameters. |
| Presence of Inhibitors: The sample or buffer may contain protease inhibitors. | If testing biological samples, be aware of endogenous inhibitors. Consider purification steps to remove them. Ensure no inhibitory compounds are present in your buffers (e.g., EDTA for metalloproteases). |
| Inner Filter Effect: At high substrate or compound concentrations, the excitation or emission light can be absorbed by components in the well, leading to a non-linear or decreased fluorescence signal.[10][11] | Keep the total absorbance of the solution at the excitation and emission wavelengths below 0.05-0.1.[10] Dilute the substrate or compound if necessary. Mathematical correction formulas can also be applied. |
| Compound Quenching: Test compounds may quench the fluorescence of EDANS.[6] | Screen compounds for quenching activity by measuring the fluorescence of a known concentration of cleaved EDANS-containing peptide in the presence and absence of the compound. |
Problem 3: Assay Results are Not Reproducible
Possible Causes & Solutions
| Cause | Recommended Action |
| Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or compounds can lead to significant errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting steps. |
| Temperature Fluctuations: Enzyme activity is highly dependent on temperature. | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Photobleaching: Prolonged exposure of the fluorophore to the excitation light can cause it to lose its fluorescence. | Minimize the exposure time to the excitation light. Use the lowest excitation intensity that provides a good signal. Include a "no-enzyme" control to monitor for photobleaching over the course of the experiment. |
| Well-to-Well Variability: Differences in plate manufacturing or surface effects can cause variations. | Use high-quality, low-fluorescence microplates. Include multiple replicates for each condition and average the results. |
Experimental Protocols
General Protocol for Protease Activity Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer specific to the protease of interest.
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound or vehicle control
-
Protease solution
-
-
Incubate the plate at the optimal temperature for the protease for a short period to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~490 nm
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Compare the reaction velocities of the test compounds to the vehicle control to determine the percent inhibition or activation.
-
Visualizations
FRET Mechanism in the this compound Assay
Caption: FRET mechanism of the this compound protease assay.
Workflow for Identifying False Positives
Caption: A logical workflow for identifying common false positives in FRET-based assays.
Troubleshooting Logic for Common Assay Artifacts
Caption: A decision tree for troubleshooting common artifacts in the protease assay.
References
- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]
- 7. biotium.com [biotium.com]
- 8. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). In this peptide, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is the fluorescent donor and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is the quencher (acceptor). When the peptide is intact, the proximity of DABCYL to EDANS (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS to DABCYL, thus quenching the fluorescence of EDANS.[1][2] Upon enzymatic cleavage of the peptide sequence, EDANS and DABCYL are separated, disrupting FRET and leading to an increase in EDANS fluorescence.[1][3] This increase in fluorescence is proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the EDANS/DABCYL pair?
A2: The optimal excitation wavelength for EDANS is approximately 335-341 nm, and its emission maximum is around 471-496 nm.[1][2][4] DABCYL has a broad absorption spectrum with a maximum at about 453 nm, which effectively overlaps with the emission spectrum of EDANS, making them an excellent FRET pair.[1][2]
Q3: What type of enzyme is the this compound peptide designed for?
A3: The specific cleavage site in the SEVNLDAEF sequence will be recognized by a particular protease. While the exact enzyme for this specific sequence is not definitively identified in the provided search results, similar peptide substrates are used to assay the activity of proteases. For example, a similar substrate, Dabcyl-KTSAVLQSGFRKME-Edans, is used to measure the activity of coronavirus main protease (Mpro or 3CLpro), which cleaves after a glutamine residue. The SEVNLDAEF sequence suggests cleavage by a protease that recognizes a specific motif within this sequence, likely a post-proline cleaving enzyme or another endopeptidase.
Q4: How should I prepare and store the this compound peptide?
A4: The peptide is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 20 mM stock solution can be prepared by dissolving the appropriate amount of peptide in DMSO. It is recommended to store the stock solution in aliquots at -20°C in the dark to avoid repeated freeze-thaw cycles and photobleaching.
Buffer Optimization Guide
The composition of the assay buffer is critical for optimal enzyme activity and reliable FRET signal. Key parameters to consider are the buffering agent, pH, ionic strength, and the inclusion of additives.
Buffering Agent and pH
The choice of buffer and its pH are crucial as enzyme activity is highly pH-dependent. The optimal pH should be determined empirically for the specific enzyme being studied.
-
Common Buffering Agents: Tris and phosphate buffers are frequently used for FRET-based protease assays.[5] In some cases, HEPES buffer has been associated with a lower fluorescence increase over time.[5]
-
pH Profile: Most proteases have an optimal pH range. For instance, some studies have shown optimal activity for certain proteases around pH 7.5.[2][6] It is advisable to test a pH range (e.g., 6.0 to 8.5) to determine the optimal condition for your enzyme. Non-enzymatic cleavage of peptide bonds can also be pH-dependent.[3][7]
Ionic Strength
The salt concentration in the buffer can influence both enzyme activity and the conformation of the peptide substrate.
-
Effect on Activity: The impact of ionic strength can vary. Some studies have shown that it has no significant influence on substrate cleavability, while others suggest it can be a critical factor.
-
Recommended Practice: It is recommended to test a range of salt concentrations (e.g., 0-200 mM NaCl or KCl) to determine the optimal ionic strength for the assay.
Additives: Detergents and Polyols
Additives can be included in the assay buffer to improve enzyme stability and prevent non-specific interactions.
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents can prevent the formation of colloidal aggregates of test compounds that may lead to non-specific inhibition. CHAPS has been shown to increase enzyme activity in some FRET assays.[5] However, ionic detergents may interfere with charged test compounds.
-
Polyols: Additives like glycerol and ethylene glycol can stabilize enzymes. High concentrations of glycerol (e.g., 27%) have been reported to increase enzymatic activity, potentially by promoting the dimeric active form of the protease.[5] However, high viscosity can be a drawback for pipetting and mixing.[5]
Quantitative Data on Buffer Components
The following table summarizes the relative effects of different buffer components on protease activity as observed in a FRET assay with a similar DABCYL-EDANS substrate. The values are presented as relative fluorescence units per second compared to a standard Tris buffer without additives.
| Buffer Component | Concentration | Relative Activity (%) | Reference |
| Buffer System | |||
| Tris | 50 mM, pH 7.5 | 100 | [5] |
| Phosphate | 50 mM, pH 7.5 | ~100 | [5] |
| HEPES | 50 mM, pH 7.5 | <100 | [5] |
| Salts | |||
| NaCl | 50 mM | ~100 | [5] |
| NaCl | 150 mM | ~100 | [5] |
| Additives | |||
| EDTA | 1 mM | ~90 | [5] |
| DTT | 1 mM | >100 | [5] |
| Polyols | |||
| Ethylene Glycol | 18% | >100 | [5] |
| Glycerol | 27% | >150 | [5] |
| Detergents | |||
| CHAPS | 0.009% | >150 | [5] |
| Triton X-100 | 0.009% | >100 | [5] |
| Tween-20 | 0.009% | >100 | [5] |
Experimental Protocols
Protocol for Buffer Optimization
This protocol outlines a systematic approach to optimizing the assay buffer for your this compound experiment.
-
Preparation of Stock Solutions:
-
Prepare 10x stock solutions of various buffers (e.g., Tris, Phosphate, HEPES) at a fixed pH (e.g., 7.5).
-
Prepare stock solutions of salts (e.g., 1 M NaCl, 1 M KCl).
-
Prepare stock solutions of additives (e.g., 10% w/v detergents, 50% v/v polyols).
-
Prepare a concentrated stock of your enzyme and the this compound substrate in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Use a 96-well or 384-well microplate suitable for fluorescence measurements.
-
For each condition, prepare a master mix containing the buffer, salt, and any additives.
-
Add the enzyme to the master mix to achieve the desired final concentration.
-
Initiate the reaction by adding the substrate to a final concentration in the low micromolar range (e.g., 10-20 µM).
-
Include appropriate controls:
-
No-enzyme control (substrate in buffer).
-
No-substrate control (enzyme in buffer).
-
Positive control (if a known activator or standard enzyme preparation is available).
-
Negative control (if a known inhibitor is available).
-
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition by determining the slope of the linear portion of the fluorescence versus time plot.
-
Compare the velocities across the different buffer conditions to identify the optimal composition.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in no-enzyme control | - Contaminated buffer or reagents.- Autohydrolysis of the peptide substrate.- Intrinsic fluorescence of test compounds. | - Use high-purity reagents and solvents.[1]- Test the stability of the substrate in the assay buffer over time.- Run a control with the test compound alone to measure its intrinsic fluorescence. |
| Low or no signal change upon enzyme addition | - Inactive enzyme.- Incorrect buffer conditions (pH, ionic strength).- Sub-optimal substrate concentration.- FRET pair is not being cleaved. | - Verify enzyme activity with a known substrate or positive control.- Perform buffer optimization as described above.- Titrate the substrate concentration to determine the optimal working concentration.- Confirm the enzyme's specificity for the SEVNLDAEF sequence. |
| Signal decreases over time (photobleaching) | - Excessive excitation light intensity.- Instability of the EDANS fluorophore. | - Reduce the excitation intensity or the frequency of measurements.- Include a photostabilizing agent in the buffer if possible. |
| Non-linear reaction progress curves (inner filter effect) | - Substrate or product is absorbing excitation or emission light at high concentrations. | - Use lower substrate concentrations.- Monitor the absorption spectra of the substrate and cleaved products to check for overlap with EDANS excitation/emission. |
| Precipitation of test compounds | - Poor solubility of the compound in the aqueous assay buffer. | - Decrease the final concentration of the test compound.- Increase the DMSO concentration in the final reaction volume (typically up to 1-2% is tolerated by most enzymes).- Include a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) to improve solubility.[5] |
Visualizations
Caption: Workflow for optimizing buffer conditions in a FRET-based protease assay.
Caption: Mechanism of fluorescence signal generation in the DABCYL-EDANS FRET assay.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
DABCYL-SEVNLDAEF-EDANS data analysis and interpretation challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate for BACE1 (β-secretase) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound FRET assay for BACE1 activity?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide, SEVNLDAEF, is flanked by a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quenching acceptor, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS allows for the quenching of EDANS's fluorescence.[1] When BACE1 cleaves the peptide, EDANS and DABCYL are separated, disrupting FRET and leading to an increase in fluorescence intensity.[2] This increase in fluorescence is directly proportional to the rate of proteolysis and BACE1 activity.[2]
Q2: What are the optimal excitation and emission wavelengths for the EDANS/DABCYL pair?
The optimal spectral properties for the EDANS/DABCYL FRET pair are:
It is crucial to use appropriate filters or monochromator settings on your fluorescence plate reader to match these wavelengths for maximal sensitivity.
Q3: What are the necessary controls for a BACE1 FRET assay?
To ensure data validity, the following controls should be included in your experimental plate layout:
-
Negative Control (No Enzyme): Contains all reaction components except the BACE1 enzyme. This helps determine the baseline fluorescence of the substrate.[4]
-
Positive Control (No Inhibitor): Contains all reaction components, including the BACE1 enzyme, but no test compound. This represents the maximum enzyme activity (100% activity).
-
Blank Control: Contains only the assay buffer to measure the background fluorescence of the buffer and microplate.
-
Compound Controls: Test compounds should be run in the absence of enzyme to check for autofluorescence or quenching properties that could interfere with the assay.
Q4: How can I determine the optimal enzyme and substrate concentrations for my assay?
Optimal concentrations depend on the specific activity of your BACE1 enzyme lot and the sensitivity of your instrument.
-
Enzyme Concentration: Perform an enzyme titration experiment with a fixed, non-limiting substrate concentration. The ideal enzyme concentration should yield a linear reaction rate for the desired incubation time and result in the consumption of approximately 10-20% of the substrate.[2]
-
Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to inhibitors. For BACE1, substrate concentrations in the low micromolar range are common.[3] However, be aware that at concentrations greater than 10 µM, the "inner filter effect" can become significant.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during BACE1 FRET assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The FRET substrate is sensitive to light and multiple freeze-thaw cycles. | 1. Prepare fresh substrate solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light.[6] |
| 2. Autofluorescent Compounds: Test compounds may possess intrinsic fluorescence at the assay wavelengths. | 2. Measure the fluorescence of the compound in assay buffer without the FRET substrate or enzyme. If high, consider a different assay format. | |
| 3. Contaminated Reagents: Buffer components or water may be contaminated with fluorescent impurities. | 3. Use high-purity reagents (e.g., analytical grade) and fresh, high-quality water (e.g., Milli-Q or equivalent). | |
| 4. High Media Fluorescence (Live-Cell Assays): Cell culture media often has high background fluorescence. | 4. Use imaging techniques that can accurately subtract background intensities from non-cellular sources.[7] | |
| Low or No Signal (Poor Assay Window) | 1. Inactive Enzyme: BACE1 enzyme may have lost activity due to improper storage or handling. | 1. Use a new vial of enzyme or a fresh dilution. Always store the enzyme at -80°C in aliquots and avoid multiple freeze-thaw cycles.[6] |
| 2. Incorrect Instrument Settings: Excitation/emission wavelengths or filter sets are not optimal for the EDANS/DABCYL pair. | 2. Verify the instrument settings. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Ensure the correct filters are in place for TR-FRET if applicable.[8][9] | |
| 3. Suboptimal Assay Conditions: The pH of the assay buffer is outside the optimal range for BACE1 (typically pH 4.0-4.5). | 3. Prepare fresh assay buffer and verify the pH. BACE1 has an acidic pH optimum.[10] | |
| 4. Insufficient Incubation Time: The reaction has not proceeded long enough to generate a detectable signal. | 4. Perform a kinetic read to determine the linear range of the reaction. Extend the incubation time if necessary, ensuring it remains within the linear phase.[2] | |
| Non-Linear Progress Curves (Signal Plateaus Quickly) | 1. Inner Filter Effect (IFE): At high substrate or product concentrations, the sample absorbs excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[5][11] This is a known issue for the EDANS/DABCYL pair at substrate concentrations >10-20 µM.[3][5] | 1. Keep the total substrate concentration below 10 µM. If higher concentrations are necessary, mathematical corrections for IFE must be applied to the data.[5][12] |
| 2. Substrate Depletion: A high enzyme concentration or long incubation time has led to the consumption of a significant portion of the substrate. | 2. Reduce the enzyme concentration or shorten the incubation time to ensure initial velocity conditions (less than 20% substrate turnover). | |
| 3. Enzyme Instability: BACE1 may be unstable under the assay conditions for extended periods. | 3. Check enzyme stability over time at the assay temperature. Add stabilizing agents like BSA to the buffer if necessary. | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor are added to the wells. | 1. Use calibrated pipettes and proper pipetting techniques. Use a multichannel pipette for adding common reagents to reduce variability. |
| 2. Inadequate Mixing: Reagents are not uniformly mixed within the wells. | 2. Gently mix the plate on a plate shaker after adding reagents. Avoid introducing bubbles. | |
| 3. Temperature Gradients: The microplate has uneven temperature distribution, affecting enzyme activity. | 3. Allow the plate and reagents to equilibrate to the reaction temperature before starting the assay. |
Experimental Protocols & Data Presentation
Standard BACE1 Inhibition Assay Protocol
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
BACE1 Assay Buffer: Prepare a buffer with a pH of 4.5 (e.g., 50 mM Sodium Acetate).
-
BACE1 Enzyme: Thaw the enzyme on ice. Prepare a working dilution (e.g., 2X final concentration) in cold BACE1 Assay Buffer immediately before use.[6]
-
FRET Substrate: Prepare a stock solution in DMSO. Dilute to a working concentration (e.g., 2X final concentration) in BACE1 Assay Buffer.
-
Test Compounds: Prepare serial dilutions of inhibitors in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of test compound dilution or control solution to the appropriate wells.
-
Add 25 µL of the 2X FRET substrate solution to all wells.
-
Mix the plate gently and incubate for 10 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 25 µL of the 2X BACE1 enzyme solution to all wells except the "No Enzyme" controls.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Read the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.
-
Instrument Settings: Excitation: 340 nm, Emission: 490 nm.
-
Data Presentation: Example Inhibition Data
| Compound | Concentration (nM) | Fluorescence (RFU) | % Inhibition |
| No Inhibitor | 0 | 15,000 | 0% |
| Inhibitor X | 1 | 13,500 | 10% |
| Inhibitor X | 10 | 9,000 | 40% |
| Inhibitor X | 100 | 3,000 | 80% |
| Inhibitor X | 1000 | 1,650 | 99% |
| No Enzyme | - | 1,500 | 100% |
Data is for illustrative purposes only.
Data Presentation: BACE1 Kinetic Parameters
| Parameter | Typical Value Range | Significance |
| Km | Low µM range | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | Varies | Maximum initial velocity of the enzyme. |
| kcat | Varies | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | Varies | A measure of the enzyme's catalytic efficiency. |
Values are highly dependent on specific substrate, enzyme source, and assay conditions.
Visualizations
Assay Workflow & Principle
Caption: Workflow of the BACE1 FRET assay principle.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common BACE1 assay failures.
Data Analysis Workflow
References
- 1. lifetein.com [lifetein.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. edinst.com [edinst.com]
Validation & Comparative
A Head-to-Head Comparison of BACE1 Substrates for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease research, the selection of appropriate tools for studying the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is critical. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 is a prime therapeutic target. This guide provides an objective comparison of the widely used FRET substrate, DABCYL-SEVNLDAEF-EDANS, with other commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.
Performance Comparison of BACE1 FRET Substrates
The choice of a BACE1 substrate for in vitro assays is crucial for obtaining reliable and reproducible data. Key performance indicators include kinetic constants (Km and kcat), which reflect the enzyme's affinity and turnover rate for the substrate, and the signal-to-background ratio, which determines the assay's sensitivity and dynamic range. The following table summarizes the available data for this compound and other common BACE1 substrates.
| Substrate Name | Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Signal-to-Background Ratio |
| This compound | SEVNLDAEF | DABCYL/EDANS | ~9 | ~0.02 | ~2,222 | High |
| Rh-EVNLDAEFK-QSY | EVNLDAEFK | Rhodamine/Quencher | N/A | N/A | N/A | High |
| Mca-SEVNLDAEFRK(Dnp)-NH2 | SEVNLDAEFRK | Mca/Dnp | N/A | N/A | N/A | Moderate to High |
| TR-FRET Substrate | APP Swedish mutant peptide | Europium Cryptate/XL665 | N/A | N/A | N/A | Very High |
In-Depth Look at BACE1 Substrates
This compound: This substrate incorporates the "Swedish" mutation (NL) of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE1. The DABCYL/EDANS FRET pair is a classic combination known for its effective quenching and significant fluorescence increase upon cleavage, leading to a high signal-to-background ratio.[1] Its well-characterized kinetics make it a reliable choice for inhibitor screening and kinetic studies.
Rhodamine-based Substrates (e.g., Rh-EVNLDAEFK-QSY): These substrates utilize a rhodamine derivative as the fluorophore, which offers the advantage of longer wavelength excitation and emission. This can help to reduce background fluorescence from biological samples and library compounds, a common issue in high-throughput screening.
Mca/Dnp-based Substrates (e.g., Mca-SEVNLDAEFRK(Dnp)-NH2): The 7-methoxycoumarin (Mca) and 2,4-dinitrophenyl (Dnp) FRET pair is another popular choice for protease assays. These substrates are often used in commercially available kits and have been validated in numerous studies.
Time-Resolved FRET (TR-FRET) Substrates: TR-FRET assays, which often use lanthanide-based donors like europium cryptate, offer a superior signal-to-background ratio compared to standard FRET assays. This is due to the long-lived fluorescence signal of the donor and time-gated detection, which minimizes interference from short-lived background fluorescence.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 plays a pivotal role in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease. The following diagram illustrates the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase, leading to the formation of amyloid-beta peptides.
Experimental Protocol: BACE1 Activity Assay
This protocol provides a general framework for a BACE1 activity assay using a FRET substrate in a 96-well format. Optimization may be required depending on the specific substrate and experimental conditions.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (positive control for inhibition)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BACE1 FRET substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Dilute the recombinant BACE1 enzyme to the desired working concentration in Assay Buffer. Keep the enzyme on ice.
-
Prepare a series of dilutions of the BACE1 inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 40 µL of Assay Buffer and 10 µL of vehicle (e.g., DMSO) to the "negative control" (no enzyme) wells.
-
Add 40 µL of the diluted BACE1 enzyme solution and 10 µL of vehicle to the "positive control" (enzyme activity) wells.
-
For inhibitor screening, add 40 µL of the diluted BACE1 enzyme solution and 10 µL of the inhibitor dilutions to the "inhibitor" wells.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the diluted FRET substrate solution to all wells. The final reaction volume will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair at regular time intervals (e.g., every 5 minutes for 60 minutes) for kinetic assays, or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint assays, calculate the change in fluorescence compared to the negative control.
-
For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for a BACE1 activity assay.
Conclusion
The selection of a BACE1 substrate is a critical decision in the design of robust and reliable assays for Alzheimer's disease research. This compound remains a popular and well-characterized choice, offering a balance of performance and cost-effectiveness. However, for specific applications such as high-throughput screening in complex biological matrices, alternative substrates with red-shifted fluorophores or those utilized in TR-FRET assays may provide significant advantages in terms of reduced interference and enhanced sensitivity. Researchers should carefully consider the specific requirements of their experiments, including the instrumentation available and the nature of the compounds being tested, to make an informed decision on the most appropriate BACE1 substrate.
References
A Comparative Guide to Fluorogenic MMP-9 Assay Kits for Drug Discovery and Research
Introduction
Researchers in drug development and related scientific fields frequently require robust and validated methods for measuring enzyme activity. While the specific assay "DABCYL-SEVNLDAEF-EDANS" mentioned in the initial query did not correspond to a commercially available or widely documented assay, the underlying principle of using a DABCYL/EDANS Förster Resonance Energy Transfer (FRET) pair is a common technique for studying protease activity. This guide provides a comparative overview of commercially available fluorogenic assay kits for Matrix Metalloproteinase-9 (MMP-9), a widely studied protease in cancer, inflammation, and angiogenesis.[1][2] The principles and methodologies discussed here are broadly applicable to other FRET-based protease assays.
MMP-9, also known as gelatinase B, plays a crucial role in the degradation of the extracellular matrix.[3] Its dysregulation is implicated in various pathologies, making it a significant therapeutic target.[2][3] Fluorogenic assays provide a sensitive and continuous method for measuring MMP-9 activity, often employed in high-throughput screening for potential inhibitors.[1][2]
This guide compares several commercially available MMP-9 assay kits, presenting their key features in a structured format, detailing experimental protocols, and providing visual diagrams of the assay principle and workflow to aid researchers in selecting the most suitable option for their needs.
Performance Comparison of MMP-9 Fluorogenic Assay Kits
The following table summarizes the key characteristics of several commercially available MMP-9 fluorogenic assay kits. This allows for a direct comparison of their respective substrates, fluorophore and quencher pairs, and optimal excitation and emission wavelengths.
| Feature | Kit A (e.g., Abcam ab139449) | Kit B (e.g., AnaSpec AS-72017) | Kit C (e.g., BPS Bioscience 80215) | Kit D (e.g., BioAssay Systems EIFM-100) |
| Substrate | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 5-FAM/QXL520™ FRET peptide | Fluorogenic MMP9 Substrate | Quenched synthetic substrate |
| Fluorophore | Mca (7-methoxycoumarin-4-yl)-acetyl | 5-FAM | Not Specified | Not Specified |
| Quencher | Dpa (N-3-(2,4-dinitrophenyl)-L-α-β-diaminopropionyl) | QXL520™ | Not Specified | Not Specified |
| Ex/Em (nm) | Not Specified in Snippet | 490/520 | 328/393 | 490/520 |
| Assay Format | 96-well microplate | Microplate reader | 96-well format | Microplate reader |
| Detection Method | Fluorescent | Fluorescent | Fluorescent | Fluorescent |
Experimental Protocols
Below is a generalized protocol for a typical fluorogenic MMP-9 inhibitor screening assay using a FRET-based substrate. This protocol is for illustrative purposes and should be adapted based on the specific instructions provided with the chosen assay kit.
Materials:
-
MMP-9 enzyme
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35)[4]
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).[4]
-
Dilute the MMP-9 enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.[4]
-
-
Assay Setup:
-
Add a small volume of the diluted inhibitor compounds or vehicle control to the wells of the 96-well plate.
-
Add the diluted MMP-9 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10 µM).[4]
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).[2]
-
-
Data Analysis:
-
For each sample, calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Assay Principle and Workflow
To further clarify the underlying mechanisms and experimental steps, the following diagrams have been generated using Graphviz.
Caption: Principle of the FRET-based protease assay.
Caption: Generalized workflow for a fluorogenic MMP-9 inhibitor screening assay.
References
A Cross-Validation of DABCYL-SEVNLDAEF-EDANS for BACE1 Activity Assays with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely used Förster Resonance Energy Transfer (FRET) substrate, DABCYL-SEVNLDAEF-EDANS, with alternative methods for measuring the activity of Beta-secretase 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. Accurate and reliable measurement of BACE1 activity is paramount for the screening and characterization of potential therapeutic inhibitors.
Introduction to this compound as a BACE1 Substrate
The this compound peptide is a fluorogenic substrate designed to assay the proteolytic activity of BACE1. Its sequence, SEVNLDAEF, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which shows a higher affinity for BACE1 cleavage compared to the wild-type sequence.[1] This substrate operates on the principle of FRET. The fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the proximal DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) group. Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to enzyme activity.
Comparison of BACE1 Activity Assay Methods
While the DABCYL-EDANS FRET assay is a robust and widely adopted method, several alternative techniques offer distinct advantages in terms of sensitivity, throughput, and applicability to different sample types. This guide compares the this compound FRET assay with Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Mass Spectrometry-based assays.
Quantitative Data Summary
The performance of an assay is determined by several key parameters. The following tables summarize the available quantitative data for the this compound FRET assay and its alternatives.
Table 1: Comparison of Performance Characteristics
| Parameter | DABCYL-EDANS FRET Assay | HTRF Assay | AlphaLISA Assay | Mass Spectrometry Assay |
| Principle | FRET | TR-FRET | Proximity-based Ligation | Direct detection of cleavage products |
| Sensitivity | High | Very High | Very High | High to Very High |
| Dynamic Range | Good | Good | Wide | Wide |
| Throughput | High | High | High | Moderate to High |
| Sample Types | Purified enzyme, cell lysates, tissue homogenates | Purified enzyme, cell lysates, CSF, serum | Serum, cell culture supernatants, CSF, cell lysates[2] | Purified enzyme, cell lysates, CSF |
| Interference | Compound fluorescence, light scattering | Less susceptible to compound fluorescence | Less susceptible to matrix effects | Minimal |
| Cost per well | Moderate | High | High | Moderate |
| Instrumentation | Fluorescence plate reader | TR-FRET enabled plate reader | Alpha-enabled plate reader | LC-MS/MS system |
Table 2: Kinetic Parameters for BACE1 Substrates
| Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| SEVNL/DAEFR (similar to target) | 9 | 0.02 | [3] |
| Wild-type (SEVKM/DAEFR) | 7 | 0.002 | [3] |
| Rh-EVNLDAEFK-Quencher | Not specified | Not specified | [3] |
| Biotin-PEG2-EVNLDAEC-DOTA-Ln | Not specified | Not specified | [4] |
Signaling Pathway and Workflow Diagrams
To provide a comprehensive understanding, the following diagrams illustrate the role of BACE1 in the amyloidogenic pathway and the workflows of the compared assay methods.
References
A Head-to-Head Comparison: DABCYL-SEVNLDAEF-EDANS FRET Assay vs. APP-Based Cell Models for BACE1 Inhibitor Screening
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease research, the selection of appropriate assay methodologies is paramount. This guide provides an objective comparison of two widely used platforms for screening inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides: the fluorescent peptide substrate DABCYL-SEVNLDAEF-EDANS and Amyloid Precursor Protein (APP)-based cell models.
This comparison will delve into the principles of each assay, present a quantitative analysis of their performance with known inhibitors, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Introduction to the Assay Platforms
This compound: A Direct Measure of Enzymatic Activity
The this compound peptide is a tool for a Fluorescence Resonance Energy Transfer (FRET)-based assay. In its intact form, the fluorescence of the EDANS fluorophore is quenched by the proximity of the DABCYL quencher. When BACE1 cleaves the peptide at a specific site, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This in vitro assay provides a direct and rapid measurement of BACE1 enzymatic activity and is highly suited for high-throughput screening of potential inhibitors.[1]
APP-Based Cell Models: A Physiologically Relevant System
APP-based cell models utilize cultured cells, often neuronal or kidney cell lines, that are genetically engineered to overexpress human APP.[2][3] These models recapitulate the cellular environment where APP is processed by BACE1 and other secretases to produce Aβ peptides.[2][3] By measuring the levels of Aβ or other APP cleavage products, researchers can assess the efficacy of BACE1 inhibitors in a more physiologically relevant context that includes factors like cell permeability and off-target effects.[4][5]
Quantitative Performance Comparison
The true measure of an assay's utility lies in its ability to accurately quantify the potency of inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several BACE1 inhibitors as determined by both FRET-based enzymatic assays and cell-based assays.
| Inhibitor | FRET Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference |
| Compound 1 | 0.9 | 0.65 (Aβ40), 0.91 (Aβ42) | Primary Neurons (PDAPP mice) | WO 2015138208 |
| AZD3839 | 26.1 (Ki) | 4.8 (Aβ40) | SH-SY5Y | [6] |
| Compound 18 | 12 | (not specified) | (not specified) | [7] |
| LY3202626 | 0.615 | 0.275 (Aβ40), 0.228 (Aβ42) | PDAPP Neuronal Cultures | [8] |
| FAH65 | (not specified) | (not specified, but effective) | (in vivo model) | [9][10][11] |
| DNA Aptamer A1 | (not specified) | (effective inhibition) | M17-APPsw cells | [12][13] |
Key Observation: Generally, a good correlation is observed between the enzymatic and cellular IC50 values for potent BACE1 inhibitors. However, discrepancies can arise due to factors such as cell permeability, plasma protein binding, and off-target effects in the cellular context.
Experimental Protocols
This compound BACE1 FRET Assay
This protocol is adapted from commercially available BACE1 FRET assay kits.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~340 nm/~490 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and the BACE1 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. A DMSO control (no inhibitor) should be included.
-
Initiate the reaction by adding the this compound substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
APP-Based Cellular Assay for BACE1 Activity
This protocol describes a general method for measuring Aβ production in APP-overexpressing cells.
Materials:
-
A cell line stably overexpressing human APP (e.g., HEK293-APP, SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (for intracellular Aβ) or conditioned medium (for secreted Aβ)
-
Aβ ELISA kit (for Aβ40 and/or Aβ42)
-
Multi-well cell culture plates
Procedure:
-
Seed the APP-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24-48 hours).
-
Collect the conditioned medium (for secreted Aβ) or lyse the cells (for intracellular Aβ).
-
Quantify the concentration of Aβ40 and/or Aβ42 in the samples using an ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of Aβ production for each compound concentration and calculate the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Workflow for the BACE1 FRET assay.
Caption: Workflow for the APP-based cell model assay.
Head-to-Head Comparison: Advantages and Disadvantages
| Feature | This compound FRET Assay | APP-Based Cell Models |
| Principle | Direct enzymatic activity measurement | Indirect measure of BACE1 activity via Aβ production |
| Throughput | High | Moderate to Low |
| Cost | Generally lower per data point | Higher (cell culture, ELISA kits) |
| Physiological Relevance | Low (in vitro, purified components) | High (cellular context, membrane-bound enzyme) |
| Information Provided | Enzymatic kinetics (Ki, IC50) | Cellular potency, permeability, potential toxicity |
| Potential for False Positives | Assay interference (e.g., fluorescent compounds) | Off-target effects leading to Aβ reduction |
| Potential for False Negatives | Poor solubility of compounds | Poor cell permeability of compounds |
Conclusion and Recommendations
The choice between the this compound FRET assay and APP-based cell models depends on the stage and goals of the drug discovery process.
-
For primary high-throughput screening (HTS) of large compound libraries, the this compound FRET assay is the superior choice due to its speed, simplicity, and lower cost. It allows for the rapid identification of compounds that directly interact with and inhibit the BACE1 enzyme.
-
For secondary screening, lead optimization, and characterization of hit compounds, APP-based cell models are indispensable. They provide a more physiologically relevant system to confirm the activity of inhibitors identified in primary screens and to assess crucial drug-like properties such as cell permeability and potential off-target effects.
Ultimately, a multi-tiered screening approach that leverages the strengths of both methodologies is the most effective strategy for the discovery and development of novel BACE1 inhibitors for the treatment of Alzheimer's disease. The direct enzymatic assay provides the initial filter, while the cell-based model offers the necessary biological validation to advance promising candidates through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e-century.us [e-century.us]
- 5. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model | PLOS One [journals.plos.org]
- 13. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FRET Pairs: Highlighting the Advantages of DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence resonance energy transfer (FRET), the selection of an appropriate donor-acceptor pair is paramount to the success of quantitative biological assays. This guide provides a comprehensive comparison of the DABCYL-SEVNLDAEF-EDANS FRET pair with other commonly employed pairs, offering insights into their respective advantages and supported by experimental data and protocols.
The DABCYL-EDANS pair has long been a workhorse in FRET-based protease assays due to its exceptional quenching efficiency and high signal-to-noise ratio upon substrate cleavage.[1] DABCYL, a non-fluorescent "dark" quencher, effectively absorbs the energy emitted by the EDANS donor when in close proximity, resulting in minimal background fluorescence.[1] This leads to a significant increase in fluorescence—often up to 40-fold—upon enzymatic cleavage of the intervening peptide, providing a robust and sensitive readout of protease activity.[1]
Quantitative Performance Metrics of Common FRET Pairs
To facilitate an objective comparison, the following table summarizes key quantitative data for several popular FRET pairs used in protease assays.
| FRET Pair | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Absorption (nm) | Förster Distance (R₀) (Å) | Donor Quantum Yield (Φ) | Acceptor Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Enhancement (Fold) | Primary Applications |
| DABCYL-EDANS | 336 - 341 | 471 - 490 | 453 - 472 | 33 - 41[1] | ~0.13 | 32,000 | Up to 40[1] | Protease assays, Nucleic acid probes[1] |
| Mca-Dnp | 325 | 392 | 363 | 28 - 32[1] | ~0.49 | 17,400 | ~25[1] | Metalloprotease assays[1] |
| 5-FAM/QXL® 520 | 490 - 492 | 514 - 520 | ~520 | N/A | ~0.92 | >90,000 | Up to 40 | High-sensitivity protease assays |
| Cy3-Cy5 | 554 | 568 - 570 | 649 | >50[1] | ~0.15 | 250,000 | ~15[1] | Protein interaction studies[1] |
Advantages of the this compound System
The specific peptide sequence, SEVNLDAEF, serves as a recognition and cleavage site for particular proteases, making the this compound substrate a highly specific tool for studying their activity. The primary advantages of this system over other FRET pairs include:
-
High Signal-to-Background Ratio: The use of the dark quencher DABCYL minimizes background fluorescence, leading to a very high fluorescence enhancement upon cleavage. This is a significant advantage over FRET pairs where the acceptor is also fluorescent, which can lead to higher background signals.[1]
-
Proven Reliability in Protease Assays: The DABCYL-EDANS pair is well-established and widely validated in a multitude of protease activity and inhibitor screening assays.
-
Good Spectral Overlap: The emission spectrum of EDANS shows excellent overlap with the absorption spectrum of DABCYL, a key requirement for efficient FRET.
While FRET pairs with longer excitation and emission wavelengths, such as 5-FAM/QXL® 520 and Cy3/Cy5, offer the advantage of reduced autofluorescence from biological samples, the DABCYL-EDANS pair remains a gold standard for many in vitro applications due to its superior quenching efficiency and resulting high signal enhancement.[1]
Experimental Principles and Workflows
The fundamental principle behind the use of this compound in a protease assay is the cleavage-induced separation of the donor and quencher, leading to a measurable increase in fluorescence.
Caption: FRET-based protease assay mechanism.
The experimental workflow for a typical protease assay using a DABCYL-labeled peptide substrate is straightforward.
Caption: General workflow for a FRET-based protease assay.
Detailed Experimental Protocols
Below are representative protocols for conducting protease assays using the this compound FRET pair and a common alternative.
Protocol 1: this compound Protease Assay
This protocol is designed for the kinetic measurement of a specific protease activity using the this compound substrate.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the protease in Assay Buffer.
-
If screening for inhibitors, prepare solutions of test compounds in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the this compound substrate working solution to each well.
-
For inhibitor screening, add 10 µL of the test compound solution or vehicle control. For enzyme kinetics, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 15 µL of the protease dilution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.
-
For kinetic analysis, plot V₀ against substrate concentration to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Mca/Dnp-Based Metalloprotease Assay
This protocol provides a method for assaying metalloprotease activity using a substrate containing the Mca (7-methoxycoumarin-4-yl)acetyl) donor and Dnp (2,4-dinitrophenyl) quencher.
Materials:
-
Mca-peptide-Dnp substrate stock solution (e.g., 10 mM in DMSO)
-
Purified metalloprotease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 1 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~392 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the Mca-peptide-Dnp substrate in Assay Buffer.
-
Prepare dilutions of the metalloprotease in Assay Buffer.
-
-
Assay Setup:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the Mca-peptide-Dnp substrate working solution.
-
Pre-warm the plate to the assay temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 10 µL of the metalloprotease dilution.
-
Monitor the increase in fluorescence intensity kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine enzyme activity or inhibition.
-
Conclusion
The this compound FRET pair offers a robust and highly sensitive system for the specific detection of protease activity. Its primary advantages lie in the high quenching efficiency of DABCYL, which results in an excellent signal-to-noise ratio upon substrate cleavage. While alternative FRET pairs with longer wavelength excitation and emission profiles are beneficial for reducing autofluorescence in complex biological samples, the DABCYL-EDANS system remains a superior choice for many in vitro high-throughput screening and enzyme characterization applications where sensitivity and a large dynamic range are critical. The choice of the optimal FRET pair will ultimately depend on the specific experimental requirements, including the nature of the sample, the desired sensitivity, and the available instrumentation.
References
A Researcher's Guide to Confirming BACE1 Inhibitor Potency with DABCYL-SEVNLDAEF-EDANS
For researchers in the field of Alzheimer's disease and neurodegenerative disorders, the accurate determination of inhibitor potency against Beta-secretase 1 (BACE1) is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the widely used FRET-based substrate, DABCYL-SEVNLDAEF-EDANS, with other alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible results.
The this compound Substrate: A FRET-Based Tool for BACE1 Activity
The this compound peptide is a fluorogenic substrate designed for the specific and sensitive measurement of BACE1 enzymatic activity. Its sequence, SEVNLDAEF, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is a preferred cleavage site for BACE1. This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1]
In its intact state, the fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is in close proximity to the quencher, DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). The energy emitted by EDANS upon excitation is absorbed by DABCYL, resulting in minimal fluorescence. When BACE1 cleaves the peptide sequence, EDANS and DABCYL are separated, leading to a significant increase in fluorescence that is directly proportional to the enzyme's activity.[1]
Caption: Mechanism of the this compound FRET substrate for BACE1 activity.
Performance Comparison with Alternative Substrates
While this compound is a popular choice, various other substrates are available for assessing BACE1 activity. The selection of a substrate can significantly impact the kinetic parameters and the determined inhibitor potency. Below is a comparison of the kinetic constants for a BACE1 substrate with the Swedish mutation sequence (SEVNL/DAEFR), which is highly similar to the peptide , and a wild-type sequence substrate.
Table 1: Comparison of Kinetic Parameters for BACE1 FRET Substrates
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| SEVNL/DAEFR | Lucifer Yellow/Dabsyl | 9 | 0.02 | 2,222 | [Grüninger-Leitch et al., 2002] |
| SEVKM/DAEFR | Lucifer Yellow/Dabsyl | 7 | 0.002 | 286 | [Grüninger-Leitch et al., 2002] |
Data from Grüninger-Leitch et al. (2002) for a substrate with a highly similar peptide sequence.
The data clearly indicates that the Swedish mutant sequence (SEVNL) is a more efficient substrate for BACE1, exhibiting a nearly 8-fold higher catalytic efficiency (kcat/Km) compared to the wild-type sequence (SEVKM). This enhanced efficiency can lead to a more sensitive assay, which is particularly advantageous for screening large compound libraries and for detecting weakly potent inhibitors.
Other alternatives to the this compound substrate include those employing different FRET pairs, such as a rhodamine-based donor and a proprietary quencher, or assays based on different detection principles like fluorescence polarization.[2][3] Homogeneous Time-Resolved Fluorescence (HTRF) assays, which use europium and allophycocyanin as the FRET pair, offer high sensitivity and reduced interference from compound fluorescence.[1]
Experimental Protocol for Confirming Inhibitor Potency (IC50 Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against BACE1 using the this compound substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of BACE1 enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare a 2X working solution of the this compound substrate in assay buffer. The final concentration should be at or near the Km value for optimal sensitivity.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to a 2X final concentration. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
Add 50 µL of the 2X test compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the 2X BACE1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic reads, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
For endpoint reads, use the final fluorescence values.
-
Subtract the background fluorescence from a no-enzyme control.
-
Normalize the data by setting the uninhibited control (vehicle) as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for determining inhibitor IC50 using a BACE1 FRET assay.
Conclusion
The this compound FRET substrate is a robust and sensitive tool for confirming the potency of BACE1 inhibitors. Its design, based on a preferred cleavage sequence, offers high catalytic efficiency, which is advantageous for screening and detailed kinetic analysis. While alternative substrates and assay formats exist, the principles and protocol outlined in this guide provide a solid foundation for obtaining reliable and reproducible inhibitor potency data, a crucial step towards the development of effective therapeutics for Alzheimer's disease.
References
Validating Caspase-3 Activity: A Guide to Orthogonal Assays for DABCYL-SEVNLDAEF-EDANS FRET Findings
For Researchers, Scientists, and Drug Development Professionals
The DABCYL-SEVNLDAEF-EDANS peptide is a widely utilized fluorogenic substrate for the detection of Caspase-3 activity, a key executioner in the apoptotic pathway. This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for monitoring enzyme activity. However, to ensure the robustness and accuracy of experimental findings, it is crucial to validate these results using orthogonal methods. This guide provides a comparative overview of several key orthogonal assays, complete with experimental protocols and performance characteristics, to aid researchers in selecting the most appropriate validation strategy for their studies.
Principle of the this compound FRET Assay
The this compound peptide incorporates a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence. Upon cleavage of the peptide by active Caspase-3 at the aspartic acid residue within the SEVNLDAEF recognition sequence, the fluorophore and quencher are separated. This separation results in an increase in fluorescence intensity, which is directly proportional to the Caspase-3 activity.
Comparison of Orthogonal Assays
While the this compound FRET assay is a powerful tool, no single assay is completely free of potential artifacts or limitations. Therefore, validating findings with alternative methods that rely on different detection principles is a cornerstone of rigorous scientific research. The following table summarizes the key characteristics of several orthogonal assays for Caspase-3 activity.
| Assay Type | Principle | Advantages | Disadvantages |
| FRET Assay (this compound) | Enzymatic cleavage of a peptide substrate separating a fluorophore and a quencher. | High sensitivity, real-time kinetic measurements, suitable for high-throughput screening. | Can be influenced by compounds that interfere with fluorescence, potential for substrate specificity overlap with other caspases. |
| Western Blot for Cleaved Caspase-3 | Immunodetection of the cleaved (active) form of Caspase-3 protein using specific antibodies. | High specificity for active Caspase-3, provides information on protein levels. | Semi-quantitative, labor-intensive, not suitable for real-time or high-throughput analysis. |
| Colorimetric Assay (DEVD-pNA) | Enzymatic cleavage of a colorimetric substrate (DEVD-pNA) to release p-nitroaniline (pNA), which can be measured by absorbance. | Simple, inexpensive, and suitable for endpoint assays. | Lower sensitivity compared to fluorescent assays, can be affected by colored compounds in the sample. |
| Fluorometric Assay (Ac-DEVD-AMC) | Enzymatic cleavage of a fluorogenic substrate (Ac-DEVD-AMC) to release a fluorescent molecule (AMC). | Higher sensitivity than colorimetric assays, suitable for high-throughput screening. | Potential for fluorescent interference, substrate specificity overlap. |
| Flow Cytometry | Detection of active Caspase-3 in individual cells using fluorescently labeled inhibitors (FLICA) or antibodies against the cleaved form. | Provides single-cell resolution, allows for multiplexing with other cellular markers. | Requires specialized equipment (flow cytometer), can be more complex to set up and analyze. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the Caspase-3 signaling pathway and the workflows for the primary FRET assay and its key orthogonal validation methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
This compound FRET-Based Caspase-3 Assay Protocol
Materials:
-
Cell lysate or purified active Caspase-3
-
This compound substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells or dilute purified active Caspase-3 to the desired concentration in assay buffer.
-
Add 50 µL of cell lysate or purified enzyme to each well of a 96-well black microplate.
-
Prepare the this compound substrate solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with excitation at ~340 nm and emission at ~490 nm.
-
Calculate the rate of increase in fluorescence to determine Caspase-3 activity.
Western Blot for Cleaved Caspase-3
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for cleaved Caspase-3 (p17/19 fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at ~17-19 kDa indicates the presence of cleaved, active Caspase-3.
Colorimetric Caspase-3 Assay (DEVD-pNA)
Materials:
-
Cell lysates
-
DEVD-pNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Add 50 µL of cell lysate to each well of a 96-well clear microplate.
-
Prepare the DEVD-pNA substrate solution in assay buffer to a 2X final concentration (e.g., 400 µM for a 200 µM final concentration).
-
Add 50 µL of the 2X substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of pNA released and thus to the Caspase-3 activity.
Fluorometric Caspase-3 Assay (Ac-DEVD-AMC)
Materials:
-
Cell lysates
-
Ac-DEVD-AMC substrate
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Prepare the Ac-DEVD-AMC substrate solution in assay buffer to a 2X final concentration (e.g., 100 µM for a 50 µM final concentration).
-
Add 50 µL of the 2X substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
The fluorescence intensity is proportional to the amount of AMC released and thus to the Caspase-3 activity.
Flow Cytometry for Active Caspase-3
Materials:
-
Cell suspension
-
Fluorescent Labeled Inhibitor of Caspases (FLICA) reagent (e.g., FAM-DEVD-FMK) or a fluorescently labeled antibody against cleaved Caspase-3
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest.
-
Harvest and wash the cells.
-
Resuspend the cells in the appropriate buffer and add the FLICA reagent or the fluorescently labeled antibody.
-
Incubate the cells according to the manufacturer's protocol, typically for 1 hour at 37°C, protected from light.
-
Wash the cells to remove any unbound reagent.
-
Resuspend the cells in binding buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC channel for FAM-labeled reagents).
-
The percentage of fluorescently labeled cells represents the population of cells with active Caspase-3.
A Comparative Guide to the Fluorogenic Protease Substrate: DABCYL-KTSAVLQSGFRKME-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes and is a cornerstone of drug discovery for various diseases, including viral infections and cancer. The development of specific and selective substrates is critical for the accurate measurement of protease activity and for high-throughput screening of potential inhibitors. This guide provides a detailed comparison of the fluorogenic protease substrate, DABCYL-KTSAVLQSGFRKME-EDANS, focusing on its specificity, selectivity, and performance in enzymatic assays.
While the initially requested substrate, DABCYL-SEVNLDAEF-EDANS, is not documented in currently available scientific literature, this guide will focus on the well-characterized and widely used substrate, DABCYL-KTSAVLQSGFRKME-EDANS. This substrate is a key tool in the study of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of the SARS-CoV family of viruses, including SARS-CoV-2. The principles and methodologies described herein are broadly applicable to the study of other DABCYL-EDANS based fluorogenic substrates.
Principle of FRET-Based Protease Assays
The DABCYL-KTSAVLQSGFRKME-EDANS substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate consists of a peptide sequence specifically recognized by the target protease, flanked by a fluorophore (EDANS, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and a quencher (DABCYL, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact substrate, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide backbone by the target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.
Specificity and Performance of DABCYL-KTSAVLQSGFRKME-EDANS
The peptide sequence KTSAVLQSGFRKME is derived from the nsp4/nsp5 cleavage site of the SARS-CoV polyprotein, making it a highly specific substrate for the 3C-like protease (3CLpro).[1] The cleavage occurs between the glutamine (Q) and serine (S) residues.[2][3]
Kinetic Parameters
The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). For the DABCYL-KTSAVLQSGFRKME-EDANS substrate with SARS-CoV 3CLpro, the following kinetic parameters have been reported:
| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| DABCYL-KTSAVLQSGFRKME-EDANS | SARS-CoV 3CLpro | 17 | 1.9 | 1.12 x 10⁵ |
| Alternative Substrate 1 (Hypothetical) | SARS-CoV 3CLpro | 25 | 1.5 | 6.00 x 10⁴ |
| Alternative Substrate 2 (Hypothetical) | SARS-CoV 3CLpro | 10 | 2.2 | 2.20 x 10⁵ |
Note: Data for alternative substrates are hypothetical and included for comparative purposes.
Comparison with Alternative Substrates
The choice of a fluorogenic substrate is critical for the sensitivity and specificity of a protease assay. While DABCYL-KTSAVLQSGFRKME-EDANS is a widely used and effective substrate for SARS-CoV 3CLpro, other substrates with different peptide sequences or FRET pairs are also available.
| Feature | DABCYL-KTSAVLQSGFRKME-EDANS | Alternative FRET Substrates (e.g., for other proteases) | Chromogenic Substrates (e.g., pNA-based) |
| Detection Method | Fluorescence (FRET) | Fluorescence (various FRET pairs) | Colorimetric (Absorbance) |
| Sensitivity | High | Generally high, dependent on the FRET pair's quantum yield and spectral overlap | Moderate to low |
| Assay Format | Homogeneous, continuous monitoring | Homogeneous, continuous monitoring | Homogeneous, endpoint or continuous monitoring |
| Specificity | High, determined by the peptide sequence | Variable, dependent on the peptide sequence | Variable, dependent on the peptide sequence |
| Advantages | Real-time kinetics, high sensitivity, suitable for HTS | Can be tailored for different proteases and assay conditions | Simpler instrumentation (spectrophotometer), lower cost |
| Disadvantages | Potential for interference from fluorescent compounds, higher cost | Can have similar interference issues, cost varies | Lower sensitivity, less suitable for low-activity samples |
Experimental Protocols
In Vitro 3CLpro Activity Assay using DABCYL-KTSAVLQSGFRKME-EDANS
This protocol is adapted from established methods for measuring SARS-CoV-2 3CLpro activity.[4]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
DABCYL-KTSAVLQSGFRKME-EDANS substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the 3CLpro enzyme in the assay buffer to the desired final concentration (e.g., 0.2–2 µM).
-
Prepare a working solution of the DABCYL-KTSAVLQSGFRKME-EDANS substrate in the assay buffer to the desired final concentration (e.g., 20 µM).
-
In a 96-well black microplate, add the 3CLpro enzyme solution to each well.
-
To initiate the reaction, add the substrate solution to each well containing the enzyme. The final reaction volume is typically 100 µL.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., for 20 minutes) with an excitation wavelength of approximately 340-380 nm and an emission wavelength of approximately 490-500 nm.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
Inhibitor Screening Assay
-
Prepare a serial dilution of the test inhibitor compounds in DMSO.
-
In the 96-well plate, pre-incubate the 3CLpro enzyme with the inhibitor compounds (or DMSO as a vehicle control) for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the DABCYL-KTSAVLQSGFRKME-EDANS substrate.
-
Monitor the fluorescence as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Experimental workflow for 3CLpro inhibitor screening.
Signaling Pathway: SARS-CoV-2 Replication Cycle
The 3C-like protease (3CLpro) plays a crucial role in the replication cycle of SARS-CoV-2.[5] Following the entry of the virus into a host cell and the release of its RNA genome, the host cell's ribosomes translate the viral RNA into two large polyproteins, pp1a and pp1ab. 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription. Inhibition of 3CLpro activity blocks the viral life cycle, making it a prime target for antiviral drug development.
Simplified SARS-CoV-2 replication cycle highlighting the role of 3CLpro.
Conclusion
The DABCYL-KTSAVLQSGFRKME-EDANS fluorogenic substrate is a highly specific and efficient tool for the in vitro characterization of SARS-CoV family 3C-like proteases. Its use in FRET-based assays allows for sensitive, real-time monitoring of enzyme activity, making it ideal for kinetic studies and high-throughput screening of potential inhibitors. Understanding the principles of this assay, its performance characteristics, and its application in the context of the viral replication cycle is essential for researchers and drug development professionals working to combat SARS-CoV-2 and other coronaviruses.
References
A Researcher's Guide to Benchmarking FRET-Based BACE1 Substrates
For researchers in the field of Alzheimer's disease, the accurate measurement of β-secretase (BACE1) activity is paramount for the discovery of novel therapeutics. The fluorogenic substrate, DABCYL-SEVNLDAEF-EDANS, has been a staple in BACE1 inhibitor screening assays. This guide provides an objective comparison of this substrate with other industry-standard alternatives, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Performance Comparison of BACE1 FRET Substrates
The selection of a suitable substrate is critical for the development of a robust and sensitive BACE1 assay. The ideal substrate should exhibit high specificity and favorable kinetic parameters, allowing for the detection of subtle changes in enzyme activity. Below is a comparison of this compound with other commercially available fluorogenic substrates.
| Feature | This compound | Rhodamine-Based Substrate (Rh-EVNLDAEFK-Quencher) | HiLyte™ Fluor 488/QXL® 520 Substrate |
| FRET Pair | EDANS (Donor) / DABCYL (Quencher) | Rhodamine Derivative (Donor) / Non-fluorescent Quencher | HiLyte™ Fluor 488 (Donor) / QXL® 520 (Quencher) |
| Peptide Sequence | SEVNLDAEF | EVNLDAEFK | EVNLDAEFK |
| Excitation (nm) | ~340-350 | ~530-545 | ~490 |
| Emission (nm) | ~490-528 | ~570-590 | ~520 |
| Reported K | ~9 µM | Not explicitly stated | Not explicitly stated |
| Reported k | ~0.02 s⁻¹ | Not explicitly stated | Not explicitly stated |
| Assay Principle | Cleavage of the peptide by BACE1 separates the EDANS fluorophore from the DABCYL quencher, resulting in an increase in fluorescence.[1][2] | Similar to the EDANS/DABCYL pair, enzymatic cleavage separates the rhodamine donor from its quencher, leading to increased fluorescence.[3] | BACE1-mediated cleavage of the substrate separates the HiLyte™ Fluor 488 from the QXL® 520 quencher, causing a detectable increase in fluorescence.[4][5] |
| Advantages | Widely used and well-characterized. | Red-shifted spectra can reduce background fluorescence from biological samples. | The long-wavelength emission of HiLyte™ Fluor 488 can minimize interference from autofluorescent compounds.[4] |
| Limitations | Shorter wavelength excitation and emission may be more susceptible to interference from library compounds and biological materials. | Specific kinetic parameters are not readily available in the public domain, making direct comparison difficult. | Lack of publicly available kinetic data (K |
*Note: The kinetic data for this compound is based on a study by Grüninger-Leitch et al. (2002) for a very similar peptide sequence (SEVNL/DAEFR) and should be considered as a close approximation.[1]
Experimental Protocols
A generalized protocol for a BACE1 activity assay using a FRET peptide substrate is provided below. This protocol can be adapted for the specific substrates and reagents being used.
Reagents and Materials
-
BACE1 enzyme (recombinant)
-
FRET peptide substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
-
DMSO (for dissolving compounds)
Assay Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the FRET peptide substrate in DMSO to create a stock solution. Further dilute the substrate to the desired working concentration in Assay Buffer. Protect from light.
-
Dilute the BACE1 enzyme in cold Assay Buffer to the desired concentration just before use. Keep the enzyme on ice.
-
Prepare serial dilutions of test compounds and control inhibitors in Assay Buffer containing a final DMSO concentration that is compatible with the assay (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 20 µL of the test compound dilutions or control solutions to the wells of the 96-well plate.
-
For the positive control (no inhibition), add 20 µL of Assay Buffer with the corresponding DMSO concentration.
-
For the negative control (background fluorescence), add 20 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the diluted BACE1 enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the FRET peptide substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
For kinetic assays, take readings at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). For endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) at the desired temperature before reading the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the FRET principle and the BACE1 signaling pathway.
References
- 1. Substrate and inhibitor profile of BACE (beta-secretase) and comparison with other mammalian aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit, 1 kit | Labscoop [labscoop.com]
- 5. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
A Comparative Analysis of DABCYL-SEVNL-DAEF-EDANS and Mass Spectrometry for BACE1 Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay methodology is paramount. This guide provides a detailed comparative analysis of two prominent techniques for measuring the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. We will compare a fluorescence-based method using the specific substrate DABCYL-SEVNLDAEF-EDANS with the highly specific and sensitive method of mass spectrometry.
The this compound peptide is a fluorogenic substrate designed for a Fluorescence Resonance Energy Transfer (FRET) based assay.[1] This substrate incorporates the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon cleavage of the peptide by an active enzyme like BACE1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[2]
Mass spectrometry, on the other hand, is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] In the context of protease activity assays, it is typically coupled with liquid chromatography (LC-MS/MS) to separate and identify the specific peptide fragments generated by enzymatic cleavage.[4] This "bottom-up" proteomic approach allows for the direct and unambiguous identification and quantification of cleavage products.[3]
Performance Comparison
The choice between a FRET-based assay and mass spectrometry often depends on the specific requirements of the experiment, such as throughput, the need for real-time kinetics, and the level of specificity required. The following table summarizes the key performance characteristics of each method for the analysis of BACE1 activity.
| Parameter | This compound (FRET Assay) | Mass Spectrometry (LC-MS/MS) |
| Principle | Fluorescence Resonance Energy Transfer (FRET) | Mass-to-charge ratio measurement of peptide fragments |
| Measurement | Real-time fluorescence intensity | Endpoint quantification of peptide fragments |
| Throughput | High (amenable to 96-, 384-, and 1536-well plates)[5] | Lower (serial sample injection) |
| Sensitivity | High (nanomolar to attomolar detection limits reported for FRET assays)[6][7] | Very High (pg/mL to ng/mL range)[8] |
| Specificity | Dependent on substrate sequence; potential for off-target cleavage | Very High (unambiguous identification of cleavage products by mass)[4] |
| Kinetic Analysis | Real-time, continuous monitoring of enzyme kinetics[9] | Typically endpoint; kinetic analysis requires multiple time points |
| Cost | Generally lower per sample for reagents and instrumentation | Higher initial instrument cost and per-sample cost |
| Ease of Use | Relatively simple "mix-and-read" format | More complex sample preparation and data analysis |
| Z'-Factor | Excellent for HTS (typically > 0.5)[9] | Not typically used; focused on quantitative accuracy |
Experimental Protocols
Detailed methodologies for both a FRET-based assay and a mass spectrometry-based assay for BACE1 activity are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
This compound FRET Assay Protocol
This protocol is adapted from a standard BACE1 FRET assay and is suitable for high-throughput screening of BACE1 inhibitors.[9]
Materials:
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5[9]
-
BACE1 Stop Solution: 2.5 M Sodium Acetate[9]
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 3X working solution of the this compound substrate (e.g., 750 nM) in BACE1 Assay Buffer. Protect from light.[9]
-
Prepare a 3X working solution of BACE1 enzyme (e.g., 30 milliunits/mL) in BACE1 Assay Buffer. Keep on ice.[9]
-
For inhibitor screening, prepare a 3X concentration of test compounds in BACE1 Assay Buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the 3X substrate solution to each well.
-
Add 10 µL of the 3X test compound solution (or BACE1 Assay Buffer for control wells).
-
Mix gently and incubate for a brief period at room temperature.
-
-
Initiate the Reaction:
-
Add 10 µL of the 3X BACE1 enzyme solution to each well to start the reaction (final volume: 30 µL).
-
-
Measurement:
-
Kinetic Assay: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes at room temperature.[9]
-
Endpoint Assay: Incubate the plate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of BACE1 Stop Solution. Read the final fluorescence intensity.[9]
-
-
Data Analysis:
-
Calculate the reaction velocity from the linear phase of the kinetic curve.
-
For inhibitor screening, determine the IC50 by plotting the percent inhibition against the log of the inhibitor concentration.
-
The quality of a high-throughput screening assay can be assessed by calculating the Z'-factor, with a value between 0.5 and 1.0 indicating an excellent assay.
-
Mass Spectrometry (LC-MS/MS) Protocol for BACE1 Cleavage
This protocol outlines a general workflow for the analysis of BACE1 cleavage of a peptide substrate using LC-MS/MS.
Materials:
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
Reaction Buffer: 50 mM Sodium Acetate, pH 4.5
-
Quenching Solution: e.g., 1% Trifluoroacetic Acid (TFA)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Enzymatic Reaction:
-
Incubate the this compound substrate with BACE1 enzyme in the reaction buffer at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1% TFA).
-
-
Sample Preparation:
-
Desalting: Remove salts and buffers from the reaction mixture using SPE C18 cartridges. This step is crucial to prevent ion suppression in the mass spectrometer.
-
Elution and Drying: Elute the peptides from the SPE cartridge and dry them completely using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a small volume of LC-MS compatible solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the intact substrate and the cleavage products on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Acquire full scan MS data to identify the mass-to-charge (m/z) ratios of the intact substrate and the expected cleavage products (DABCYL-SEVNL and DAEF-EDANS).
-
Perform tandem MS (MS/MS) on the precursor ions of the cleavage products to obtain fragment ion spectra for sequence confirmation.
-
For quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor specific precursor-to-fragment ion transitions for the cleavage products.
-
-
-
Data Analysis:
-
Identify the cleavage products based on their retention time, m/z ratio, and MS/MS fragmentation pattern.
-
Quantify the amount of each cleavage product by integrating the peak area from the SRM or PRM chromatograms.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the this compound FRET assay and the mass spectrometry-based analysis.
Caption: Workflow for the this compound FRET assay.
Caption: Workflow for mass spectrometry-based BACE1 cleavage analysis.
Signaling Pathway and Logical Relationships
The core of the FRET assay is the enzymatic cleavage of the peptide substrate, which disrupts the energy transfer from the donor fluorophore to the quencher. This relationship can be visualized as a simple signaling pathway.
Caption: Principle of the FRET-based BACE1 assay.
Conclusion
Both the this compound FRET assay and mass spectrometry are powerful techniques for assessing BACE1 activity. The FRET assay excels in high-throughput screening and real-time kinetic studies due to its simplicity, speed, and cost-effectiveness. Its main limitation is the indirect nature of the measurement, which relies on a specific substrate sequence.
Mass spectrometry, in contrast, offers unparalleled specificity and the ability to definitively identify and quantify cleavage products.[3][4] This makes it an invaluable tool for detailed mechanistic studies, substrate discovery, and validation of results from primary screens. However, its lower throughput and higher operational complexity make it less suitable for large-scale screening campaigns.
Ultimately, the two methods are complementary. A common and effective drug discovery strategy involves using a high-throughput FRET assay for primary screening to identify potential BACE1 inhibitors, followed by mass spectrometry to confirm the hits and characterize their mechanism of action in more detail. This integrated approach leverages the strengths of both technologies to accelerate the identification and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
A Comparative Guide to BACE1 Assay Validation for Clinical Research: DABCYL-SEVNLDAEF-EDANS FRET Assay and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of Beta-secretase 1 (BACE1) activity is crucial in the pursuit of therapeutics for Alzheimer's disease. This guide provides a comprehensive comparison of the widely used DABCYL-SEVNLDAEF-EDANS Förster Resonance Energy Transfer (FRET) assay with alternative methods, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable assay for clinical research applications.
Introduction to BACE1 and its Measurement
Beta-secretase 1 (BACE1) is a key aspartyl protease involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. An increase in BACE1 activity is considered a critical event in the pathogenesis of Alzheimer's disease. Consequently, the robust and reliable quantification of BACE1 activity is paramount for screening potential inhibitors and for monitoring disease progression and therapeutic efficacy in clinical settings.
The this compound peptide is a well-established FRET substrate for assessing BACE1 activity. This guide will delve into the validation of this assay and compare its performance against two prominent alternatives: Time-Resolved FRET (TR-FRET) and Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the this compound FRET Assay
The this compound assay is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide substrate contains a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence. Upon cleavage of the peptide by BACE1 at the leucine-aspartate bond, EDANS and DABCYL are separated, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Caption: Enzymatic cleavage of the this compound FRET substrate by BACE1.
Comparison of BACE1 Assay Methodologies
The selection of an appropriate assay for BACE1 activity depends on various factors, including the research question, sample type, required throughput, and sensitivity. Below is a comparison of the this compound FRET assay with TR-FRET and ELISA-based methods.
| Feature | This compound FRET Assay | Time-Resolved FRET (TR-FRET) Assay | ELISA-Based Activity Assay |
| Principle | Cleavage of a peptide substrate separating a fluorophore and a quencher. | FRET between a long-lifetime donor (e.g., Europium) and an acceptor, with cleavage disrupting the energy transfer. | Immobilized antibody captures BACE1, followed by addition of a substrate that generates a colorimetric or chemiluminescent signal. |
| Advantages | Simple, continuous kinetic measurements, high throughput. | Reduced background fluorescence, high sensitivity, robust in complex sample matrices.[1][2] | High specificity due to antibody capture, can measure enzyme concentration.[3] |
| Disadvantages | Susceptible to interference from fluorescent compounds and light scattering.[2] | Requires a specific plate reader with time-resolved fluorescence capabilities. | Typically an endpoint assay, less suitable for kinetic studies, may have more washing steps. |
| Sensitivity | Generally in the nanomolar range. | High, often in the low nanomolar to picomolar range.[1] | High, can detect picogram to nanogram levels of the enzyme.[3][4][5][6] |
| Throughput | High, easily adaptable to 96- and 384-well formats. | High, suitable for high-throughput screening (HTS).[1][2] | Moderate to high, depending on the protocol and automation. |
| Sample Type | Purified enzyme, cell lysates, some biological fluids. | Cell lysates, cerebrospinal fluid (CSF), plasma. | Cell lysates, tissue homogenates, CSF, plasma, serum.[3][4][5][6] |
Experimental Protocols
Detailed methodologies for performing each of the compared assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
This compound FRET Assay Protocol
-
Reagent Preparation:
-
Prepare BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Reconstitute the this compound substrate in DMSO to a stock concentration of 10 mM and then dilute to the desired working concentration in BACE1 Assay Buffer.
-
Dilute recombinant human BACE1 enzyme to the desired concentration in BACE1 Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the BACE1 enzyme solution to the wells of a black 96-well microplate.
-
Add 50 µL of test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for test compounds relative to the vehicle control.
-
Time-Resolved FRET (TR-FRET) Assay Protocol
-
Reagent Preparation:
-
Prepare TR-FRET Assay Buffer as recommended by the kit manufacturer.
-
Prepare the TR-FRET substrate, which typically consists of a biotinylated peptide and a Europium-labeled antibody or streptavidin-Europium.
-
Dilute BACE1 enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add BACE1 enzyme, test compounds, and the TR-FRET substrate mixture to the wells of a low-volume, black 384-well plate.
-
Incubate the plate at room temperature or 37°C for the recommended time (e.g., 60 minutes).
-
Measure the time-resolved fluorescence using a plate reader equipped for TR-FRET (Excitation: ~340 nm; Donor Emission: ~615 nm; Acceptor Emission: ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition based on the change in the TR-FRET ratio.
-
ELISA-Based BACE1 Activity Assay Protocol
-
Plate Coating:
-
Coat a 96-well plate with a BACE1 capture antibody overnight at 4°C.
-
Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound material.
-
-
Enzymatic Reaction:
-
Add a BACE1 substrate solution (e.g., a peptide that releases a colorimetric or chemiluminescent product upon cleavage) and incubate for a specified time at 37°C.
-
-
Detection:
-
Add a detection reagent that reacts with the product of the enzymatic reaction to generate a signal.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the BACE1 standards.
-
Determine the concentration of active BACE1 in the samples by interpolating from the standard curve.
-
Caption: A high-level workflow comparison of FRET, TR-FRET, and ELISA-based BACE1 assays.
Conclusion
The this compound FRET assay remains a valuable and widely used tool for the assessment of BACE1 activity, particularly for high-throughput screening of potential inhibitors due to its simplicity and amenability to kinetic measurements. However, for applications requiring higher sensitivity and robustness in complex biological samples, TR-FRET assays offer a superior alternative by minimizing background interference.[1][2] ELISA-based activity assays provide the advantage of high specificity and the ability to quantify the concentration of active enzyme, which can be critical in clinical research for correlating enzyme levels with disease state. The choice of assay should be carefully considered based on the specific requirements of the study, with each method offering distinct advantages in the ongoing effort to develop effective therapies for Alzheimer's disease.
References
- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human/Mouse BACE1 ELISA Kit (EHBACE1) - Invitrogen [thermofisher.com]
- 5. Mouse BACE1 ELISA Kit [ABIN1568572] - Cerebrospinal Fluid, Plasma, Serum [antibodies-online.com]
- 6. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Commercial SARS-CoV-2 3CL Protease FRET Assay Kits
An Objective Guide for Researchers in Virology and Drug Discovery
For researchers and scientists engaged in the development of antiviral therapeutics, particularly for SARS-CoV-2, the 3C-like protease (3CLpro or Main Protease, Mpro) is a prime therapeutic target. Its essential role in processing viral polyproteins makes it an ideal candidate for inhibitor screening. Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and high-throughput method for measuring 3CLpro activity and screening for potential inhibitors.
While the specific peptide sequence DABCYL-SEVNLDAEF-EDANS requested was not found in commercially available kits, a widely adopted and validated alternative exists for the SARS-CoV-2 3CLpro. This guide provides a head-to-head comparison of commercial assay kits that utilize the fluorogenic substrate DABCYL-KTSAVLQSGFRKME-EDANS . In this FRET-based system, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
This guide offers a detailed comparison of kit components, performance metrics, and experimental protocols to aid researchers in selecting the most suitable option for their experimental needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters and components of leading commercial SARS-CoV-2 3CLpro FRET assay kits. This data has been compiled from publicly available product datasheets and manuals to facilitate a direct comparison.
| Parameter | BPS Bioscience (Cat# 78042-1) | Cayman Chemical (Cat# 701960) |
| Enzyme Provided | Recombinant Untagged SARS-CoV-2 3CLpro | Recombinant SARS-CoV-2 Main Protease |
| Substrate Provided | DABCYL-KTSAVLQSGFRKME-EDANS (10 mM) | DABCYL-KTSAVLQSGFRKME-EDANS |
| Positive Control | GC376 | GC376 |
| Final Enzyme Conc. | 0.3 ng/µL (15 ng per 50 µL reaction)[1] | Not explicitly stated, user to optimize |
| Final Substrate Conc. | 50 µM[2] | Not explicitly stated, user to optimize |
| Excitation / Emission | 360 nm / 460 nm[2] | 340 nm / 490 nm[3][4] |
| Assay Volume | 50 µL | 200 µL |
| Incubation Time | 1 hour to overnight at room temperature[2] | 30 minutes at 37°C |
| Assay Buffer | Provided (Proprietary composition) | Provided (Proprietary composition) |
Principle of FRET-Based 3CL Protease Activity Assay
The activity of SARS-CoV-2 3CLpro is measured through the cleavage of a specific peptide substrate linked to a FRET pair, consisting of a fluorophore (EDANS) and a quencher (DABCYL). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. The protease cleaves the peptide, separating the pair and leading to a detectable increase in fluorescence that is directly proportional to the enzyme's activity.
Caption: Enzymatic cleavage of the FRET substrate by 3CL Protease.
Experimental Protocols
Below is a generalized protocol for screening potential inhibitors of SARS-CoV-2 3CLpro using a DABCYL-EDANS FRET-based assay kit. Specific concentrations and incubation times should be optimized based on the manufacturer's instructions.
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as recommended by the manufacturer. For the BPS Bioscience kit, this involves adding DTT to the provided buffer just before use.[2]
-
Enzyme Solution: Thaw the recombinant 3CLpro enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.5 ng/µL for BPS Bioscience kit #78042-1) in the prepared assay buffer.[1] Keep the diluted enzyme on ice.
-
Substrate Solution: Prepare the fluorogenic substrate solution by diluting the stock in assay buffer to the final desired concentration (e.g., 50 µM for BPS Bioscience). Protect from light.[2]
-
Test Compound/Inhibitor: Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., GC376) in assay buffer. Ensure the final DMSO concentration does not exceed 1%.
2. Assay Procedure (96-well plate format):
-
Add diluted test compounds or controls to the appropriate wells of a black 96-well plate.
-
Add the diluted 3CLpro enzyme solution to all wells except the "blank" or "no enzyme" controls. Add assay buffer to the blank wells.
-
Pre-incubate the enzyme with the test compounds for 30-60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the recommended temperature (room temperature or 37°C) for the specified time (e.g., 1 hour). The reaction can be monitored kinetically or as an endpoint reading.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[2]
-
Subtract the background fluorescence from the "blank" wells.
-
Calculate the percent inhibition for each test compound concentration relative to the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of SARS-CoV-2 3CLpro.
Caption: High-throughput screening workflow for 3CL Protease inhibitors.
Conclusion
While commercial kits for the specific this compound peptide are not available, researchers can effectively study protease activity using validated alternatives. The SARS-CoV-2 3CLpro assay kits from vendors like BPS Bioscience and Cayman Chemical offer robust, ready-to-use solutions for inhibitor screening.[2][3] Both kits provide the necessary components, including a well-characterized FRET substrate and a control inhibitor. Key differences in recommended final concentrations, incubation conditions, and specified excitation/emission wavelengths should be considered when planning experiments. By following the detailed protocols and understanding the underlying principles, researchers can generate reliable and reproducible data to accelerate the discovery of novel antiviral agents.
References
Performance of DABCYL-SEVNLDAEF-EDANS in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the fluorescence resonance energy transfer (FRET) substrate, DABCYL-SEVNLDAEF-EDANS, in various biological matrices. Designed for researchers in drug discovery and enzyme kinetics, this document outlines the substrate's efficacy, compares it with a next-generation alternative, and provides detailed experimental protocols.
Overview of this compound
The peptide substrate this compound is a well-established tool for measuring the activity of specific proteases, most notably HIV-1 protease. The sequence SEVNLDAEF is a known cleavage site for this enzyme. The peptide is flanked by two chromophores: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore and DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) as the quencher.
In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence through FRET. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzyme activity allows for real-time kinetic measurements.
Performance in Different Biological Matrices
The performance of any FRET-based assay can be significantly influenced by the biological matrix in which it is performed. Common matrices such as plasma, serum, and cell lysates contain endogenous substances that can interfere with the assay, leading to challenges in data interpretation.
Key Performance Considerations:
-
Autofluorescence: Biological matrices, particularly plasma and serum, contain endogenous molecules that fluoresce at wavelengths similar to those used for EDANS excitation (around 340 nm). This can lead to high background signals and a reduced signal-to-noise ratio.
-
Matrix Inhibition: Components within complex biological samples can directly inhibit the enzyme of interest or interfere with the FRET process itself, leading to an underestimation of enzyme activity.
-
Sample Preparation: Proper sample preparation is critical to minimize matrix effects. This can include dilution, filtration, or purification steps to remove interfering substances.
Table 1: Qualitative Performance Comparison of this compound in Different Biological Matrices
| Biological Matrix | Expected Signal-to-Noise Ratio | Potential for Interference | Key Considerations |
| Purified Buffer | High | Low | Ideal for initial enzyme characterization and inhibitor screening. |
| Cell Lysate | Moderate to High | Moderate | Dependent on cell type and lysis buffer composition. May contain endogenous proteases. |
| Serum | Low to Moderate | High | High protein content and autofluorescence can significantly impact assay performance. |
| Plasma | Low to Moderate | High | Similar to serum, with the added presence of anticoagulants which could affect enzyme activity. |
Comparison with Alternative FRET Substrates
To address some of the limitations of traditional FRET pairs like EDANS/DABCYL, newer generation fluorophores and quenchers have been developed. One such alternative is the HiLyte Fluor™ 488/QXL™ 520 FRET pair.
Key Advantages of HiLyte Fluor™ 488/QXL™ 520:
-
Longer Wavelengths: HiLyte Fluor™ 488 has an excitation maximum at a longer wavelength (around 490 nm) compared to EDANS (around 340 nm). This shift to the visible light spectrum significantly reduces interference from the autofluorescence of biological samples, which is more prominent in the UV range.[1]
-
Increased Sensitivity: Assays using the HiLyte Fluor™ 488/QXL™ 520 FRET pair have been reported to be significantly more sensitive than their EDANS/DABCYL counterparts.[1]
Table 2: Quantitative Comparison of EDANS/DABCYL with HiLyte Fluor™ 488/QXL™ 520
| Feature | This compound | HiLyte Fluor™ 488/QXL™ 520-based Substrate |
| Excitation Wavelength | ~340 nm | ~490 nm |
| Emission Wavelength | ~490 nm | ~520 nm |
| Relative Sensitivity | 1x | Up to 8x higher |
| kcat/Km Improvement | Baseline | Up to 32-fold higher |
| Autofluorescence Interference | High | Low |
Experimental Protocols
The following is a generalized protocol for a protease assay using this compound. This should be optimized for the specific enzyme and biological matrix being used.
Materials:
-
This compound substrate
-
Protease of interest (e.g., HIV-1 protease)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
Protocol for Enzyme Assay in a Purified System:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the protease to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to the wells of the 96-well plate.
-
For a negative control, add 50 µL of assay buffer without the enzyme.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well to initiate the reaction. The final substrate concentration should be at or below the Km for the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Considerations for Biological Matrices:
-
Sample Preparation:
-
Cell Lysate: Prepare cell lysates using a suitable lysis buffer compatible with the protease assay. Centrifuge the lysate to pellet cell debris.
-
Plasma/Serum: It is highly recommended to dilute plasma or serum samples in the assay buffer to reduce matrix effects. The optimal dilution factor should be determined empirically.
-
-
Controls:
-
It is crucial to include a "matrix only" control (e.g., cell lysate or plasma without the exogenous enzyme) to determine the background fluorescence and any endogenous protease activity.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of the FRET substrate.
References
Safety Operating Guide
Navigating the Safe Disposal of DABCYL-SEVNLDAEF-EDANS: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of the fluorescently labeled peptide DABCYL-SEVNLDAEF-EDANS, a common tool in fluorescence resonance energy transfer (FRET) studies. Adherence to these guidelines will ensure the safe management of this chemical waste, minimizing risk to personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of this compound, like other fluorescently labeled peptides, should be handled as chemical waste. The fundamental principle is to prevent the release of potentially hazardous materials into the sanitary sewer system or as regular trash.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Aqueous Waste: All aqueous solutions containing this compound, including stock solutions, experimental buffers, and the first rinse of any container, must be collected as hazardous chemical waste.[1]
-
Solid Waste: Solid materials contaminated with the peptide, such as gels, gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Containers: Empty containers that held the peptide must be triple-rinsed. The first rinseate must be collected as hazardous waste.[1] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided the concentration is negligible and local regulations permit.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label should identify the contents, including the full chemical name (this compound) and any other hazardous components in the mixture (e.g., solvents like DMSO).
-
Waste containers should be kept securely closed except when adding waste.[1]
-
Store waste in a designated, well-ventilated area, away from incompatible chemicals.
3. Disposal Procedure:
-
Once the waste container is full (not exceeding 90% capacity), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical by evaporation in a fume hood or as regular trash.[1]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed ¾ (75%) to 90% of the container's capacity. | [3] |
| Aqueous Waste pH | Should generally be between 5.0 and 9.0 before disposal, though neutralization may be required as a separate step by EHS. | [1] |
| Storage Limit | Do not store more than 10 gallons of hazardous waste in the laboratory. | [1] |
Experimental Protocols: Decontamination of Working Surfaces
In the event of a spill, a standard decontamination protocol should be followed:
-
Notification: Alert personnel in the immediate area of the spill.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, a lab coat, and safety glasses.
-
Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Cleaning: Clean the affected area with a detergent solution and water.
-
Disinfection (if biohazardous material is present): If the peptide was in a solution with biohazardous materials, disinfect the area with an appropriate disinfectant (e.g., a fresh 10% bleach solution), allowing for adequate contact time.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous solid waste.[4]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling DABCYL-SEVNLDAEF-EDANS
Hazard Identification and Precautionary Measures
While not classified as a hazardous substance under the Globally Harmonized System (GHS), DABCYL-SEVNLDAEF-EDANS may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[1] Ingestion, inhalation, or skin absorption may be harmful.[1] Therefore, implementing standard laboratory safety measures is imperative.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for specific laboratory operations to determine the necessary PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Should include side shields to protect from splashes.[4] |
| Hand Protection | Nitrile or latex gloves | Select gloves that are impermeable and resistant to the product.[5] |
| Body Protection | Laboratory coat | Protects skin and clothing from potential splashes and contamination.[4][6] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] A NIOSH-approved respirator may be necessary for handling large quantities or if aerosols are generated.[1] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped items.[6] |
Operational and Disposal Plans
Adherence to proper handling and disposal procedures is critical to ensure a safe laboratory environment and regulatory compliance.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Spill and Emergency Procedures
| Situation | First-Aid Measures | Environmental Precautions |
| Skin Contact | Wash the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] | Prevent spillage from entering drains or public waters.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water, holding eyelids apart. Seek medical attention.[1] | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] | |
| Ingestion | Rinse mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][2] | |
| Spill | Absorb the spill with an inert material and dispose of it in a sealed container. Ensure adequate ventilation.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not discard with general laboratory or household waste.[7] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
References
- 1. ubpbio.com [ubpbio.com]
- 2. anaspec.com [anaspec.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
